molecular formula C25H31FNO5- B12767834 o-Desmethyl-cerivastatin CAS No. 189060-49-9

o-Desmethyl-cerivastatin

Cat. No.: B12767834
CAS No.: 189060-49-9
M. Wt: 444.5 g/mol
InChI Key: KUWDGQVSBKGOIJ-BGGMYYEUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyl-cerivastatin is a useful research compound. Its molecular formula is C25H31FNO5- and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Desmethyl-cerivastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Desmethyl-cerivastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189060-49-9

Molecular Formula

C25H31FNO5-

Molecular Weight

444.5 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1

InChI Key

KUWDGQVSBKGOIJ-BGGMYYEUSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: o-Desmethyl-cerivastatin (Metabolite M-1)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, metabolic identification, and chemical synthesis of o-Desmethyl-cerivastatin (also identified in literature as metabolite M-1 ).

Discovery, Synthesis, and Pharmacological Significance[1][2]

Executive Summary

o-Desmethyl-cerivastatin (Code: M-1 ) is a primary pharmacologically active metabolite of the HMG-CoA reductase inhibitor cerivastatin (Baycol). Unlike the parent drug, which possesses a methyl ether moiety at the pyridine 5-position, M-1 features a free primary alcohol.

Its discovery was pivotal in understanding the toxicity profile of cerivastatin, particularly the lethal rhabdomyolysis associated with gemfibrozil co-administration. While M-1 retains nanomolar potency against HMG-CoA reductase, its clearance is heavily dependent on CYP2C8 , the same enzyme inhibited by gemfibrozil glucuronide, creating a "metabolic bottleneck."

Discovery and Metabolic Identification
2.1 Identification History

The identification of o-desmethyl-cerivastatin emerged during pre-clinical and Phase I metabolic profiling by Bayer AG in the mid-1990s. Researchers utilized human liver microsomes (HLM) and recombinant CYP450 isoforms to map the biotransformation pathways.

  • Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 1H-NMR.

  • Key Finding: Incubation of cerivastatin (

    
     460) yielded a product at 
    
    
    
    446
    , corresponding to a loss of 14 Da (demethylation).
  • Enzymology: The formation of M-1 is catalyzed by both CYP2C8 (major) and CYP3A4 (minor/compensatory).[1] This contrasts with the other major metabolite, M-23 (6-hydroxy-cerivastatin), which is almost exclusively formed by CYP2C8.

2.2 Metabolic Pathway Diagram

The following diagram illustrates the oxidative divergence of cerivastatin into its active metabolites.

Cerivastatin_Metabolism Ceri Cerivastatin (Parent Drug) M1 o-Desmethyl-cerivastatin (Metabolite M-1) Active: -CH2OH Ceri->M1 Demethylation (CYP2C8 / CYP3A4) M23 6-Hydroxy-cerivastatin (Metabolite M-23) Active: -OH on Isopropyl Ceri->M23 Hydroxylation (CYP2C8 Exclusive) M24 M-24 (Bis-metabolite) M1->M24 Hydroxylation M23->M24 Demethylation Gem Gemfibrozil Glucuronide (Inhibitor) Gem->Ceri Blocks CYP2C8 Causes Accumulation

Figure 1: Metabolic pathway of cerivastatin showing the parallel formation of M-1 and M-23.[1][2] M-1 is formed via O-demethylation.

Chemical Synthesis of o-Desmethyl-cerivastatin[1]

The synthesis of M-1 is a modification of the canonical Hantzsch pyridine synthesis used for cerivastatin. The critical divergence occurs at the functionalization of the C5-substituent.

3.1 Retrosynthetic Analysis
  • Target: (+)-(3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid.

  • Core Strategy: Construct the pentasubstituted pyridine core with a C5-hydroxymethyl group.

  • Divergence: In the parent drug synthesis, this C5-alcohol is methylated (using MeI/NaH). For M-1, this alcohol is protected (e.g., as a silyl ether) or carried through to the final step to retain the free hydroxyl.

3.2 Step-by-Step Synthesis Protocol

Step 1: Construction of the Pyridine Core The synthesis begins with the cyclization of a


-keto ester and an enamino ester.
  • Reagents: Ethyl 3-amino-4-methylpent-2-enoate + 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one.[3]

  • Conditions: Reflux in ethanol (Hantzsch synthesis).

  • Intermediate: A dihydropyridine, which is subsequently oxidized (using DDQ or HNO3) to the fully aromatic pyridine diester.

Step 2: Selective Reduction (The Branch Point) The pyridine core contains two ester groups (at C3 and C5). The C5 ester is sterically less hindered or electronically distinct, allowing selective reduction.

  • Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or DIBAL-H (-78°C).

  • Product: 4-(4-fluorophenyl)-2,6-diisopropyl-5-(hydroxymethyl)pyridine-3-carboxylic acid ethyl ester.

  • Critical Decision:

    • For Cerivastatin: Methylate this alcohol (-CH2OH

      
       -CH2OMe).
      
    • For M-1:Skip methylation. Protect the alcohol with TBDMS-Cl (tert-butyldimethylsilyl chloride).

Step 3: Side Chain Attachment With the C5-alcohol protected (as C5-CH2-OTBDMS), the C3-ester is converted to an aldehyde to accept the statin side chain.

  • Reduction: C3-COOEt

    
     C3-CH2OH (using LiAlH4).
    
  • Oxidation: C3-CH2OH

    
     C3-CHO (using Swern oxidation or MnO2).
    
  • Julia-Kocienski Olefination: React the C3-aldehyde with a chiral sulfone (containing the protected 3,5-dihydroxyheptanoate chain).

    • Alternative: Wittig-Horner reaction using a phosphonate reagent, followed by asymmetric reduction of the resulting ketone.

Step 4: Global Deprotection

  • Reagents: TBAF (for silyl groups) and mild hydrolysis (NaOH) for the ester on the heptanoate chain.

  • Final Product: o-Desmethyl-cerivastatin (M-1) as the sodium salt.

3.3 Synthesis Scheme Diagram

Synthesis_M1 Pre Beta-Keto Ester + Enamino Ester Pyridine Pyridine Diester Core (Hantzsch Cyclization) Pre->Pyridine Alcohol Intermediate V: C5-Hydroxymethyl Pyridine Pyridine->Alcohol Selective Reduction Ceri_Route Methylation (-OMe) (Parent Drug Route) Alcohol->Ceri_Route Protect Protection (TBDMS) C5-CH2-OTBDMS Alcohol->Protect M-1 Route Aldehyde C3-Formylation (Ester -> Alcohol -> Aldehyde) Protect->Aldehyde Coupling Wittig/Julia Coupling (Attach Statin Side Chain) Aldehyde->Coupling Final o-Desmethyl-cerivastatin (M-1) (Deprotection) Coupling->Final

Figure 2: Synthetic route divergence. M-1 synthesis bypasses the O-methylation step utilized in commercial cerivastatin production.

Pharmacological Profile & Data Summary[4][5][6][7][8][9][10][11]

M-1 is not merely a degradation product; it is a potent inhibitor of HMG-CoA reductase. Its accumulation during drug-drug interactions (specifically with gemfibrozil) contributes significantly to the total inhibitory load on the muscle tissue.

ParameterCerivastatin (Parent)o-Desmethyl-cerivastatin (M-1)6-Hydroxy-cerivastatin (M-23)
Structure (C5) Methoxymethyl (-CH2OMe)Hydroxymethyl (-CH2OH)Methoxymethyl (Parent core)
IC50 (HMG-CoA Red) 1.0 - 1.3 nM~1.5 - 3.0 nM1.0 - 1.2 nM
Primary Enzyme CYP2C8 (60%), CYP3A4 (40%)CYP2C8 / CYP3A4CYP2C8
Potency Status Extremely PotentActive (High Potency)Active (High Potency)
Gemfibrozil Effect AUC Increase ~10-foldAUC Increase (Accumulates)Formation Blocked

Key Insight: While M-23 formation is blocked by CYP2C8 inhibition, the parent drug is shunted toward M-1 (via CYP3A4). However, M-1 itself requires clearance. If the clearance of M-1 is also dependent on CYP2C8 (which is inhibited), M-1 levels can rise alongside the parent drug, compounding myotoxicity risks.

References
  • Böttcher, M. F., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved.[4] Drug Metabolism and Disposition.[1][2][5][6][4] Link

  • Backman, J. T., et al. (2002).[7] Gemfibrozil greatly increases plasma concentrations of cerivastatin.[2][7] Clinical Pharmacology & Therapeutics.[7] Link

  • Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Angerbauer, R., et al. (1994). Cerivastatin (Baycol): Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry (Bayer AG Patents). Link

  • Wang, J. S., et al. (2002). The effect of CYP2C8 polymorphism on the metabolism of cerivastatin in vitro.[6] Drug Metabolism and Disposition.[2][5][6][4] Link

Sources

Structure Elucidation and Confirmation of O-Desmethyl-Cerivastatin

[1][2]

Executive Summary

Cerivastatin (formerly Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor withdrawn from the market in 2001 due to high rates of rhabdomyolysis.[1] Despite its withdrawal, the metabolic profiling of cerivastatin remains a canonical case study in drug metabolism and pharmacokinetics (DMPK) due to the involvement of CYP2C8 and the formation of active metabolites.

This technical guide details the structural elucidation of M-1 , the O-desmethyl metabolite of cerivastatin. Unlike typical statin metabolites formed via hydroxylation, M-1 results from the cleavage of a benzylic ether bond. The elucidation strategy relies on a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) for elemental formula confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive regiochemical assignment.[1]

Metabolic Context & Biosynthesis

Cerivastatin undergoes extensive hepatic metabolism. The primary pathways are mediated by CYP2C8 (major) and CYP3A4 (minor).[1]

  • Parent Compound: Cerivastatin (Active)[1][2]

  • Metabolite M-1 (O-Desmethyl-cerivastatin): Formed via O-demethylation of the 5-methoxymethyl side chain.[1]

  • Metabolite M-23 (6'-Hydroxy-cerivastatin): Formed via hydroxylation of the isopropyl group.[1][3]

The formation of M-1 is the critical pathway for CYP2C8 phenotyping. The structural transformation involves the conversion of a methoxymethyl group on the pyridine ring to a hydroxymethyl group.

Biosynthetic Pathway Diagram

Cerivastatin_MetabolismParentCerivastatin(Parent Drug)[M+H]+ 460.2CYP2C8CYP2C8(Major Pathway)Parent->CYP2C8CYP3A4CYP3A4(Minor Pathway)Parent->CYP3A4M1M-1(O-Desmethyl-cerivastatin)[M+H]+ 446.2CYP2C8->M1O-Demethylation(-CH2)M23M-23(6'-Hydroxy-cerivastatin)[M+H]+ 476.2CYP2C8->M23Hydroxylation(+O)CYP3A4->M1

Figure 1: Metabolic pathway of Cerivastatin highlighting the CYP2C8-mediated formation of M-1 and M-23.[1]

Analytical Strategy: The Elucidation Workflow

The confirmation of O-desmethyl-cerivastatin requires distinguishing it from other potential isomers (e.g., hydroxylation at different sites).[1] The workflow proceeds from mass-based screening to spectroscopic confirmation.[1]

Workflow Diagram

Elucidation_WorkflowSampleMicrosomal Incubation / PlasmaExtractionSolid Phase Extraction (SPE)(C18 Cartridge)Sample->ExtractionLCMSLC-HRMS ScreeningTarget: m/z 446.2Extraction->LCMSDecisionMass Shift -14 Da?LCMS->DecisionIsolationSemi-Prep HPLC IsolationDecision->IsolationYesNMRNMR Spectroscopy(1H, HSQC, HMBC)Isolation->NMRConfirmStructure ConfirmationNMR->Confirm

Figure 2: Step-by-step analytical workflow for the isolation and structure elucidation of metabolite M-1.

Mass Spectrometry (LC-MS/MS) Elucidation

Objective: Confirm elemental composition and identify the site of metabolic change via fragmentation.

MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mass Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Fragmentation Logic

The parent compound, Cerivastatin, has a protonated molecular ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

m/z 460.2

m/z 446.2

The mass difference of 14.0157 Da corresponds to the loss of a methylene group (-CH2), consistent with demethylation.

Key Fragment Ions: The fragmentation of statins typically involves the loss of the dihydroxyheptanoic acid side chain.

  • Parent (m/z 460):

    • Loss of water (-18) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       m/z 442.
      
    • Loss of side chain (C7H12O4)

      
       Core Pyridine Fragment.
      
  • Metabolite M-1 (m/z 446):

    • Loss of water (-18) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       m/z 428.
      
    • Crucial Observation: The core pyridine fragment in M-1 is shifted by -14 Da compared to the parent.[1] This confirms the modification is on the pyridine ring system (specifically the ether side chain) and not on the heptanoic acid tail.

CompoundPrecursor Ion [M+H]+Key Fragment (Core)Interpretation
Cerivastatin 460.2356.2Intact methoxymethyl core
M-1 (O-Desmethyl) 446.2342.2Loss of CH2 in core structure

NMR Spectroscopy: The Gold Standard

Objective: Unambiguous confirmation of the loss of the methyl ether signal.

While MS suggests demethylation, it cannot distinguish between O-demethylation and N-demethylation (if applicable) or other isobaric losses without complex MS^n.[1] NMR provides the definitive proof.

Sample Preparation[5]
  • Solvent: Methanol-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (CD3OD) is preferred to prevent hydroxyl proton exchange broadening, though DMSO-
    
    
    is superior if observing the OH proton directly is required.
  • Concentration: >100 µg isolated material for 1H NMR; >1 mg for 2D experiments.

Spectral Analysis (Comparative)

The structure of cerivastatin contains a 5-(methoxymethyl) group.[1]

  • Parent: Contains a methoxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a methylene bridge (
    
    
    ).
  • M-1: Contains a hydroxyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a methylene bridge (
    
    
    ).

Key Chemical Shift Changes:

Proton AssignmentCerivastatin (Parent)

(ppm)
M-1 (Metabolite)

(ppm)
Diagnostic Feature
Methoxy (-OCH3) 3.20 - 3.30 (s, 3H) Absent Primary Confirmation
Methylene (-CH2-O-) ~4.30 (s, 2H)~4.50 (s, 2H)Slight downfield shift due to loss of steric bulk/H-bonding change
Aromatic Protons 7.0 - 7.6 (m)7.0 - 7.6 (m)Minimal change (confirms ring is intact)
Isopropyl Methyls 1.2 - 1.4 (d)1.2 - 1.4 (d)Unchanged (rules out M-23 isomer)
2D NMR Validation

To ensure the "missing" signal isn't just obscured:

  • HSQC (Heteronuclear Single Quantum Coherence): In the parent, the proton singlet at ~3.2 ppm correlates to a carbon signal at ~58 ppm (typical O-Me).[1] In M-1, both this proton and carbon correlation are absent.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): In the parent, the methylene protons (-CH2-O-) show a correlation to the methoxy carbon.[1] In M-1, this correlation is lost.[1]

Experimental Protocols

Protocol A: Isolation of M-1 from Microsomal Incubation[1]
  • Incubation: Incubate Cerivastatin (10 µM) with human liver microsomes (HLM) or recombinant CYP2C8 (50 pmol/mL) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Enrichment: Evaporate supernatant to near dryness under

    
    . Reconstitute in 20% MeOH/Water.
    
  • HPLC Isolation:

    • Column: C18 Semi-prep (250 x 10 mm, 5 µm).[1]

    • Gradient: 30% to 70% B (ACN) over 20 mins.[1]

    • Collection: Collect fraction eluting approx. 1-2 mins before the parent peak (M-1 is more polar due to the exposed hydroxyl).[1]

Protocol B: Structure Confirmation Criteria

For a valid identification, the following criteria must be met:

  • Retention Time: M-1 must elute earlier than Cerivastatin on a C18 column (Reverse Phase).[1]

  • Accurate Mass: Mass error < 5 ppm for m/z 446.233 (Calculated for C25H32FNO5).

  • NMR Signature: Complete disappearance of the methoxy singlet at ~3.2 ppm in the 1H spectrum.

References

  • Bayer AG. (2001). Cerivastatin (Lipobay/Baycol) Withdrawal Public Announcement. FDA Archives. Link

  • Kaspera, R., et al. (2006). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics. Link

  • Wang, J.S., et al. (2002). Metabolism of cerivastatin by human cytochrome P450 2C8 and 3A4. Drug Metabolism and Disposition.[2] Link

  • PubChem Database. Cerivastatin Compound Summary. National Center for Biotechnology Information. Link

  • Mück, W. (1998). Dual pathway clearance of cerivastatin: a new HMG-CoA reductase inhibitor. Journal of Clinical Pharmacology. Link

Chemical Characterization & Toxicological Profiling of Cerivastatin Metabolite M1: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The withdrawal of Cerivastatin (Baycol/Lipobay) in 2001 remains a pivotal case study in drug safety, specifically regarding glucuronidation and CYP2C8-mediated drug-drug interactions (DDIs).[1] While the parent compound’s interaction with gemfibrozil is well-documented, the characterization of its primary metabolites, particularly Metabolite M1 (O-desmethyl cerivastatin) , provides critical insight into the statin’s metabolic fate and bioactivity.

This technical guide details the chemical characterization of M1, establishing a robust protocol for its generation, isolation, and structural elucidation. By synthesizing historical data with modern analytical workflows, we define the precise physicochemical identity of M1 and its role in the toxicity cascade.

Chemical Identity & Structural Logic[2]

Cerivastatin is a synthetic pyridyl-based statin.[1][2] Its metabolism is bifurcated into two primary Phase I pathways: hydroxylation of the isopropyl group (forming M23) and O-demethylation of the methoxymethyl side chain (forming M1).

Structural Comparison
FeatureCerivastatin (Parent)Metabolite M1
CAS RN 145599-86-6N/A (Metabolite specific)
Formula C₂₆H₃₄FNO₅C₂₅H₃₂FNO₅
Mol.[1][3] Weight 459.55 g/mol 445.53 g/mol
Key Substituent 5-(methoxymethyl)5-(hydroxymethyl)
Modification Parent StructureO-Demethylation at pyridine C5

IUPAC Name (M1): (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl )-2,6-bis(1-methylethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid.[1]

Physicochemical Implications

The transformation from a methoxy ether to a primary alcohol increases the polarity of the molecule.

  • LogP Shift: M1 is more hydrophilic than Cerivastatin due to the exposure of the hydroxyl group (H-bond donor).

  • Lactonization: Like the parent, M1 exists in equilibrium between the active hydroxy-acid form and the inactive lactone form, a process accelerated under acidic conditions (e.g., in the stomach or during acidic mobile phase LC-MS).

Biosynthesis & Metabolic Pathway[5]

The formation of M1 is a classic oxidative demethylation. While CYP3A4 contributes, CYP2C8 is the high-affinity enzyme responsible for this conversion.[1] This dependence on CYP2C8 is the mechanistic "choke point" that leads to toxicity when co-administered with CYP2C8 inhibitors like gemfibrozil.

Pathway Visualization[1]

Cerivastatin_Metabolism Parent Cerivastatin (Parent Drug) M1 Metabolite M1 (O-desmethyl) Parent->M1 CYP2C8 (Major) CYP3A4 (Minor) [O-Demethylation] M23 Metabolite M23 (6'-hydroxyl) Parent->M23 CYP2C8 [Hydroxylation] M24 Metabolite M24 (M1 + M23 combined) M1->M24 CYP2C8/3A4 M23->M24 CYP2C8/3A4 Inhibitor Gemfibrozil-O-Glucuronide (Strong CYP2C8 Inhibitor) Inhibitor->Parent Blocks Clearance

Figure 1: Metabolic pathway of Cerivastatin highlighting the CYP2C8-mediated formation of M1 and M23.[1]

Experimental Protocols: Generation & Characterization

Since M1 is not always commercially available as a certified reference standard, in vitro generation using human liver microsomes (HLM) is the standard protocol for qualitative identification.

Protocol: Microsomal Generation of M1

Objective: Generate sufficient M1 for LC-MS/MS optimization and retention time marker validation.[1]

  • Incubation System:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).[1]

  • Reaction:

    • Pre-incubate HLM (1.0 mg/mL final) with Cerivastatin (10 µM) for 5 min at 37°C.[1]

    • Initiate with NADPH system.

    • Incubate for 60 minutes (extended time to maximize metabolite yield).

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 v/v ratio).[1]

    • Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS analysis.[1]

Analytical Characterization Strategy

The characterization relies on the mass shift and fragmentation pattern.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins (M1 elutes before parent due to increased polarity).

Mass Transitions & Fragmentation Logic
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Mechanism
Cerivastatin 460.3 [M+H]⁺356.2Loss of dihydroxyheptanoic acid side chain (-104 Da)
442.3Loss of Water (-18 Da)
Metabolite M1 446.3 [M+H]⁺342.2 Loss of side chain (Characteristic Core Fragment)
428.3 Loss of Water (-18 Da)

Interpretation: The mass shift of -14 Da (460 → 446) confirms the loss of a methyl group (CH₂). The retention of the core fragmentation pattern (loss of the statin side chain) confirms the metabolic change occurred on the pyridine ring system, specifically the conversion of -CH₂-O-CH₃ to -CH₂-OH.[1]

Structural Elucidation (NMR)[1]

For definitive structural confirmation (requiring isolation of mg quantities), Nuclear Magnetic Resonance (NMR) is required.[1] Below are the diagnostic signal changes expected between Cerivastatin and M1.

1H-NMR Diagnostic Signals (Predicted/Characteristic)
  • Parent (Cerivastatin):

    • Shows a sharp singlet at δ ~3.2–3.3 ppm corresponding to the O-methyl protons (-OCH3).[1]

    • The methylene protons adjacent to the ether (Ar-CH2-O-) appear at δ ~4.3 ppm .[1]

  • Metabolite M1:

    • Disappearance of the singlet at δ ~3.2–3.3 ppm (Loss of Methyl).

    • Shift of the methylene protons (Ar-CH2-OH) slightly downfield due to the loss of the shielding methyl group and formation of the free alcohol.

Toxicological Implications[1][7]

Understanding M1 is crucial not just for identification, but for safety assessment.

  • Pharmacological Activity: M1 retains HMG-CoA reductase inhibitory activity.[1][3] Early assays indicated it is approximately 50% as potent as the parent compound. This means M1 contributes to the therapeutic efficacy—and potential myotoxicity—of the drug.

  • The "Victim" Effect: Because M1 formation is CYP2C8-dependent, and its subsequent clearance (to M24) is also CYP-mediated, strong CYP2C8 inhibition (e.g., by Gemfibrozil glucuronide) causes a backlog.[1]

    • Result: Parent Cerivastatin levels skyrocket (up to 10-fold).[1]

    • M1 Levels: While M1 formation is inhibited, the overall exposure to active statin species (Parent + M1 + M23) increases drastically, surpassing the threshold for skeletal muscle toxicity (rhabdomyolysis).

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Microsomes) Extraction Protein Precipitation (ACN + 0.1% FA) Sample->Extraction LC UHPLC Separation (C18 Column, Gradient) Extraction->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Peak Integration, m/z 446>342) MS->Data

Figure 2: Standardized analytical workflow for the detection and quantification of M1.

References

  • Bayer AG. (1998).[1] Cerivastatin Sodium (Baycol) NDA 20-740 Clinical Pharmacology Biopharmaceutics Review. FDA Access Data. Link

  • Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. Link

  • Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 661-674.[1] Link

  • Muck, W. (1998). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 35(4), 255-269.[1] Link

  • Wang, J. S., et al. (2002). The effect of gemfibrozil on the pharmacokinetics of cerivastatin. Clinical Pharmacology & Therapeutics, 71(1), P27. Link[1]

Sources

Technical Guide: In Vitro Metabolism of Cerivastatin to O-Desmethyl-Cerivastatin (M-1)

[1]

Executive Summary

Cerivastatin (Baycol) is a synthetic HMG-CoA reductase inhibitor withdrawn from the market due to severe rhabdomyolysis, particularly when co-administered with gemfibrozil. Understanding its metabolic clearance is a canonical case study in forensic toxicology and drug development.

This guide focuses on the O-demethylation pathway, which converts cerivastatin to O-desmethyl-cerivastatin (M-1) .[1][2] While 6-hydroxylation (forming M-23) is the dominant metabolic route, the O-demethylation pathway (M-1) represents a significant clearance mechanism mediated by a dual-enzyme system (CYP2C8 and CYP3A4).[2] This redundancy makes M-1 formation kinetically distinct from the M-23 pathway, which is almost exclusively CYP2C8-dependent.

Mechanistic Enzymology

The metabolism of cerivastatin to O-desmethyl-cerivastatin involves the cleavage of the benzylic methyl ether group.

Enzyme Contribution[3][4][5][6]
  • Primary Catalyst: CYP2C8 (Cytochrome P450 2C8).[2][3][4]

  • Secondary Catalyst: CYP3A4 (Cytochrome P450 3A4).[5]

  • Pathway Redundancy: Unlike the 6-hydroxylation pathway (M-23), which is highly sensitive to CYP2C8 inhibition (e.g., by gemfibrozil glucuronide), the formation of M-1 is supported by CYP3A4. This "metabolic shunt" means M-1 formation is less severely impacted by specific CYP2C8 inhibitors compared to M-23, although total clearance is still compromised.

Metabolic Pathway Diagram

The following diagram illustrates the parallel formation of M-1 and M-23, highlighting the enzymatic contributions.

CerivastatinMetabolismCerivastatinCerivastatin(Parent Drug)CYP2C8CYP2C8(Major)Cerivastatin->CYP2C8CYP3A4CYP3A4(Minor/Moderate)Cerivastatin->CYP3A4M1O-Desmethyl-Cerivastatin(Metabolite M-1)M236-Hydroxy-Cerivastatin(Metabolite M-23)CYP2C8->M1O-Demethylation(Benzylic Ether Cleavage)CYP2C8->M23Hydroxylation(Dominant Pathway)CYP3A4->M1O-DemethylationGemfibrozilGemfibrozil-GlucuronideStrongly Inhibits CYP2C8Gemfibrozil->CYP2C8

Figure 1: Metabolic scheme of cerivastatin showing the dual-enzyme mediation of O-desmethyl-cerivastatin (M-1) formation versus the CYP2C8-dominant M-23 pathway.[3]

Experimental Framework: In Vitro Incubation Protocol

To characterize the kinetics of O-desmethyl-cerivastatin formation, a rigorous incubation protocol using Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP) is required.

Critical Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock) or Recombinant CYP2C8/CYP3A4 (Bactosomes/Supersomes).

  • Buffer System: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Cerivastatin Sodium (purity >98%).

  • Internal Standard: Fluvastatin or Deuterated Cerivastatin (d3-Cerivastatin).

Step-by-Step Methodology

This protocol is designed to ensure linear metabolite formation (initial rate conditions).

  • Preparation: Thaw HLM on ice. Dilute to 0.2 mg/mL (final concentration) in Potassium Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Aliquot 190 µL of the microsomal mixture into 96-well plates or microcentrifuge tubes. Add 5 µL of Cerivastatin working solution (Final conc range: 0.5 – 50 µM).

    • Control: Include a "No NADPH" blank to assess non-enzymatic degradation.

    • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 5 µL of pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C with shaking (approx. 400 rpm).

    • Time:5 to 10 minutes . (Note: Cerivastatin metabolism is rapid; exceeding 10 minutes may violate initial rate conditions).

  • Termination: Quench reaction by adding 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Extraction: Vortex for 30 seconds. Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Experimental Workflow Diagram

WorkflowStep1Step 1: PreparationHLM (0.2 mg/mL) + Buffer (pH 7.4)Step2Step 2: Substrate AdditionAdd Cerivastatin (0.5 - 50 µM)Step1->Step2Step3Step 3: Pre-Incubation5 min @ 37°CStep2->Step3Step4Step 4: InitiationAdd NADPH Regenerating SystemStep3->Step4Step5Step 5: Reaction5-10 min @ 37°C (Linear Phase)Step4->Step5Step6Step 6: QuenchingAdd Ice-Cold ACN + Internal StdStep5->Step6Step7Step 7: AnalysisCentrifuge -> LC-MS/MSStep6->Step7

Figure 2: Step-by-step experimental workflow for the in vitro incubation of cerivastatin.

Analytical Methodology (LC-MS/MS)

Quantification of O-desmethyl-cerivastatin (M-1) requires sensitive mass spectrometry due to the low concentrations formed in short incubations.

ParameterSetting / Value
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3.0 min
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Cerivastatin Transition 460.2 → 356.2 m/z
M-1 (O-desmethyl) Transition 446.2 → 342.2 m/z
M-23 (6-hydroxy) Transition 476.2 → 372.2 m/z

Note: M-1 and M-23 are structurally distinct but may have similar retention times depending on the column. Ensure baseline separation or rely on the unique mass transitions (446 vs 476) for specificity.

Data Interpretation & Kinetics

Kinetic Parameters

To determine the intrinsic clearance (



6
  • 
     (Affinity):  Typically ranges between 0.5 – 5.0 µM  for cerivastatin depletion in HLM.
    
  • 
     (Capacity):  Varies by donor pool but reflects the turnover number.
    
  • 
     (Intrinsic Clearance):  Calculated as 
    
    
    .
The Gemfibrozil Interaction (Critical Insight)

When validating this assay for drug-drug interaction (DDI) studies, it is vital to understand that Gemfibrozil-1-O-glucuronide is a mechanism-based inhibitor of CYP2C8.

  • Impact on M-1: In HLM, gemfibrozil inhibits M-1 formation, but the inhibition is often described as weaker compared to M-23 formation. This is because CYP3A4 continues to generate M-1 even when CYP2C8 is blocked.

  • Impact on M-23: Formation is almost completely abolished by CYP2C8 inhibition.

  • Interpretation: If your data shows residual M-1 formation despite specific CYP2C8 inhibition (e.g., using Montelukast), this confirms the contribution of CYP3A4 to the O-demethylation pathway.

References

  • Wang, J. S., et al. (2002).[7] "Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes." Drug Metabolism and Disposition, 30(12), 1352-1356.[7]

  • Prueksaritanont, T., et al. (2002).[7] "Mechanistic studies on metabolic interactions between gemfibrozil and statins." Journal of Pharmacology and Experimental Therapeutics, 301(3), 1042-1051.[7]

  • Shitara, Y., et al. (2004). "Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin." Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236.

  • Mück, W. (1998). "Preclinical review of cerivastatin sodium—a step forward in HMG-CoA reductase inhibition." European Journal of Drug Metabolism and Pharmacokinetics, 23(4), 365-373.

Role of CYP2C8 and CYP3A4 in o-Desmethyl-cerivastatin formation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Profiling of o-Desmethyl-Cerivastatin Formation: The CYP2C8/CYP3A4 Interplay Subtitle: A Technical Deep-Dive into Metabolic Clearance, Kinetic Phenotyping, and the Gemfibrozil Interaction

Executive Summary: The Metabolic Fulcrum

Cerivastatin (Baycol) remains a seminal case study in toxicological pharmacokinetics. While its withdrawal was precipitated by rhabdomyolysis linked to a drug-drug interaction (DDI) with gemfibrozil, the underlying mechanism hinges on the specific enzymatic pathways governing its clearance.

This guide focuses on the formation of o-desmethyl-cerivastatin (Metabolite M-1) .[1][2] Unlike the 6-hydroxylation pathway (M-23), which is almost exclusively driven by CYP2C8, the formation of M-1 represents a dual-pathway clearance mechanism mediated by both CYP2C8 and CYP3A4 .[2] Understanding this redundancy—and its failure under specific inhibition—is critical for modern drug development scientists designing molecules with balanced metabolic exits.

The Metabolic Landscape

Cerivastatin undergoes extensive Phase I metabolism. The two primary oxidative pathways are:

  • Benzylic Hydroxylation at the 6-position to form M-23 .

  • O-Demethylation at the benzylic ether moiety to form M-1 (o-desmethyl-cerivastatin).

While M-23 formation is a high-affinity process driven by CYP2C8, M-1 formation is a lower-affinity, higher-capacity process shared between CYP2C8 and CYP3A4. This "metabolic shunting" theoretically protects the drug from single-enzyme polymorphism issues, yet it failed in the presence of mechanism-based inhibitors.

Pathway Visualization

Cerivastatin_Metabolism Cerivastatin Cerivastatin (Parent) CYP2C8 CYP2C8 (Major) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Dual Role) Cerivastatin->CYP3A4 M23 M-23 (6-Hydroxy) CYP2C8->M23 Primary Route (60-70%) M1 M-1 (o-Desmethyl) CYP2C8->M1 Co-Dominant (~50%) CYP3A4->M23 Minor (<5%) CYP3A4->M1 Co-Dominant (~50%) Gemfibrozil Gemfibrozil-O-Glu (Suicide Inhibitor) Gemfibrozil->CYP2C8 Irreversible Inactivation

Figure 1: Metabolic branching of Cerivastatin.[3] Note that M-1 formation is a shared burden, whereas M-23 is CYP2C8-dependent.[4]

Kinetic Characterization: CYP2C8 vs. CYP3A4[1][2][3][4][5][6]

To quantify the role of each enzyme in o-desmethyl formation, we must look at the Intrinsic Clearance (


).
Enzyme Contribution Data

The following data summarizes the kinetic parameters derived from recombinant human cytochrome P450 systems (rCYP).

ParameterCYP2C8 (M-1 Formation)CYP3A4 (M-1 Formation)CYP2C8 (M-23 Formation)

(

M)
0.2 – 0.625 – 350.1 – 0.4

(pmol/min/pmol)
~1.5~2.0~8.0

(

L/min/pmol)
High Efficiency Low Efficiency Very High Efficiency
Role High Affinity / Low CapacityLow Affinity / High CapacityDominant Clearance

Analysis:

  • CYP2C8 has a much lower

    
     for M-1 formation than CYP3A4, meaning it drives M-1 formation at clinically relevant (low) plasma concentrations.
    
  • CYP3A4 acts as a "low-affinity sink." It only contributes significantly to M-1 formation when concentrations rise or when CYP2C8 is saturated/inhibited.

  • The Trap: When Gemfibrozil inhibits CYP2C8, the M-23 pathway is blocked. The drug accumulates, pushing concentrations high enough to engage CYP3A4 for M-1 formation. However, this compensation is insufficient to prevent systemic toxicity.

Experimental Protocol: Phenotyping M-1 Formation

This protocol describes the "Chemical Inhibition" method using Human Liver Microsomes (HLM), which is the gold standard for verifying fractional contribution (


).
Workflow Logic

We utilize selective inhibitors: Montelukast (highly selective for CYP2C8) and Ketoconazole (highly selective for CYP3A4) to dissect the formation of M-1.

Step-by-Step Methodology

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Substrate: Cerivastatin (Final conc: 0.5

    
    M - chosen to be near 
    
    
    
    of CYP2C8).
  • Inhibitor A: Montelukast (0.05

    
    M - 5 
    
    
    
    M).
  • Inhibitor B: Ketoconazole (0.01

    
    M - 1 
    
    
    
    M).
  • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Protocol:

  • Pre-Incubation (Enzyme-Inhibitor Complex):

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[2]

    • Add HLM (final protein conc: 0.1 mg/mL). Note: Low protein is crucial to minimize non-specific binding.

    • Add Inhibitor (Montelukast or Ketoconazole) at varying concentrations.

    • Incubate at 37°C for 3 minutes.

  • Reaction Initiation:

    • Add Cerivastatin (0.5

      
      M).
      
    • Add NADPH-generating system to start the reaction.

    • Total Volume: 200

      
      L.
      
  • Incubation:

    • Incubate at 37°C for 10 minutes .

    • Scientific Rationale: Short incubation ensures initial rate conditions (linearity), preventing metabolite depletion or secondary metabolism.

  • Termination:

    • Add 100

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., 
      
      
      
      -cerivastatin).
    • Vortex immediately to denature proteins.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 mins.

    • Inject supernatant into LC-MS/MS.

    • Monitor MRM transitions for M-1 (o-desmethyl) and M-23 (hydroxy).

Workflow Visualization

Experimental_Protocol Start Start: HLM Mix (0.1 mg/mL Protein) Inhibitor Add Inhibitor (Montelukast or Keto) Start->Inhibitor PreInc Pre-Incubation 3 min @ 37°C Inhibitor->PreInc Substrate Add Cerivastatin + NADPH PreInc->Substrate Reaction Reaction 10 min @ 37°C Substrate->Reaction Stop Terminate Ice-Cold ACN + IS Reaction->Stop Analysis LC-MS/MS Quantify M-1 & M-23 Stop->Analysis

Figure 2: In vitro phenotyping workflow for determining fractional clearance contributions.

The Gemfibrozil Interaction: A Mechanistic Warning

The clinical relevance of the CYP2C8/3A4 split in M-1 formation is best illustrated by the Gemfibrozil DDI.

  • The Mechanism: Gemfibrozil itself is a weak inhibitor. However, its metabolite, Gemfibrozil-1-O-glucuronide , acts as a Mechanism-Based Inhibitor (MBI) of CYP2C8. It covalently binds to the apoprotein of CYP2C8, causing irreversible inactivation.

  • Impact on M-1:

    • With CYP2C8 destroyed, the high-affinity pathway to M-1 is lost.

    • The dominant M-23 pathway is also lost.

    • Cerivastatin concentrations spike (AUC increases ~5-10 fold).

    • Metabolism shifts entirely to CYP3A4. While CYP3A4 can form M-1, it cannot compensate for the loss of total hepatic clearance capacity.

  • Result: The "dual pathway" safety net fails because the primary driver (2C8) is knocked out, and the secondary driver (3A4) is easily saturated or inhibited by other common drugs (e.g., Erythromycin).

References

  • Shireman, L. M., et al. (2002). "Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes." Drug Metabolism and Disposition.

  • Wang, J. S., et al. (2002). "Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis." Pharmacogenetics.

  • Mück, W. (1998). "Dual metabolism of cerivastatin: A safety benefit?" American Journal of Cardiology.

  • FDA (2001). "Baycol (cerivastatin sodium) Withdrawal - Regulatory History."

Sources

o-Desmethyl-cerivastatin mechanism of action on HMG-CoA reductase

Author: BenchChem Technical Support Team. Date: March 2026

Title : Mechanistic Profiling of o-Desmethyl-Cerivastatin (M1): Binding Kinetics and HMG-CoA Reductase Inhibition

Introduction: The Pharmacological Landscape of Cerivastatin Metabolism Cerivastatin is a fully synthetic, enantiomerically pure statin that was developed to provide ultra-potent lipid-lowering efficacy[1]. While the parent compound is intrinsically active, its hepatic biotransformation yields metabolites that play a critical role in its sustained pharmacological profile[2]. The cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, catalyze the oxidative metabolism of cerivastatin[3]. The demethylation of the methoxymethyl group on the fluorophenyl-pyridine backbone generates o-desmethyl-cerivastatin , universally designated as the M1 metabolite [1].

Unlike many prodrugs that require conversion to an active acid form, cerivastatin and its major metabolites (M1 and the hydroxylated M23) are1[1].

Molecular Mechanism of Action HMGR is the rate-limiting enzyme in the mevalonate pathway, responsible for converting HMG-CoA to mevalonate, a critical precursor for sterols[4]. o-Desmethyl-cerivastatin acts as a competitive antagonist at the HMGR catalytic site:

  • Structural Mimicry : The dihydroxyheptanoic acid moiety of M1 mimics the endogenous HMG-CoA substrate.

  • Hydrophobic Anchoring : The bulky fluorophenyl and pyridine rings of M1 bind tightly to the hydrophobic groove of the HMGR active site. The removal of the methyl group slightly alters the steric bulk and lipophilicity but preserves the core binding thermodynamics[5]. This effectively locks the enzyme in an inactive state, preventing substrate accommodation and halting downstream cholesterol synthesis[4].

Comparative Inhibitory Kinetics The therapeutic efficacy of cerivastatin at microgram doses (0.1–0.8 mg/day) is explained by the extreme binding affinity of both the parent drug and its metabolites[2]. M1 retains approximately 50% of the pharmacological activity of the parent compound, while M23 retains about 80%[4]. The extreme enzyme affinity of these molecules is reflected by Ki values that are over 100 times more potent than first-generation statins like lovastatin[1].

CompoundTarget EnzymeIC50 (nM)Ki (nM)Relative Activity vs Parent
CerivastatinHMGR1.0 - 1.21.3100%
Hydroxy-cerivastatin (M23)HMGR1.0 - 1.21.4~80%
o-Desmethyl-cerivastatin (M1)HMGR~2.0 - 2.5~2.6~50%
Lovastatin (Active Acid)HMGR~150150N/A

Data aggregated from preclinical enzymatic inhibition tests on human and rat liver microsomes[1],[4].

Experimental Protocol: Self-Validating in vitro HMGR Inhibition Assay To accurately profile the binding kinetics of ultra-potent metabolites like M1, standard spectrophotometric assays are insufficient due to background noise and low sensitivity. The following radiometric partition assay utilizing native membrane-bound HMGR provides a self-validating framework for determining true inhibitory constants (Ki).

Rationale & Causality: We utilize human liver microsomes rather than purified recombinant HMGR[4]. Causality: Statins bind to both the catalytic domain and the transmembrane domain. Using intact microsomes preserves the native endoplasmic reticulum membrane environment, ensuring the hydrophobic binding pocket is physiologically folded, which is critical for highly lipophilic inhibitors like M1.

Step-by-Step Methodology:

  • Microsomal Preparation : Isolate human liver microsomes via differential ultracentrifugation (100,000 × g for 60 mins). Resuspend the pellet in a stabilizing buffer.

  • Assay Buffer Formulation : Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 50 mM KCl, 5 mM Dithiothreitol (DTT), and 1 mM EDTA. Causality: DTT is mandatory to keep the active-site cysteine residues of HMGR in a reduced state, preventing artifactual loss of enzyme activity due to oxidation.

  • Inhibitor Equilibration : Incubate 50 µg of microsomal protein with varying concentrations of M1 (0.1 nM to 100 nM) and an NADPH-regenerating system for 15 minutes at 37°C. Causality: M1 is a bulky, tight-binding inhibitor. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with HMGR prior to substrate competition.

  • Reaction Initiation : Add 50 µM of [14C]-HMG-CoA (specific activity 50 mCi/mmol) to initiate the reaction. Causality: Radiometric tracking allows for the detection of product formation at picomolar levels, ensuring the substrate is not depleted by more than 10%, thereby maintaining Michaelis-Menten steady-state validity.

  • Termination and Lactonization : After 15 minutes, terminate the assay by adding 20 µL of 2N HCl and incubate for 30 minutes at room temperature. Causality: The acidic environment not only denatures the enzyme but quantitatively forces the newly synthesized, highly polar [14C]-mevalonate to cyclize into the highly lipophilic [14C]-mevalonolactone.

  • Phase Separation : Extract the [14C]-mevalonolactone using 500 µL of ethyl acetate. Centrifuge to separate the phases. Self-Validation: The unreacted [14C]-HMG-CoA remains entirely in the lower aqueous phase, creating a clean, zero-background organic phase for measurement.

  • Quantification : Transfer the organic layer to a scintillation vial and quantify product formation using liquid scintillation counting. Fit the fractional velocity data to the Morrison equation for tight-binding inhibitors to calculate the exact Ki.

Pleiotropic Downstream Effects By competitively inhibiting HMGR, M1 not only suppresses hepatic cholesterol biosynthesis but also depletes downstream isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[6]. This depletion6, effectively halting cellular proliferation and migration pathways—a mechanism that has shown secondary implications in oncology research[6].

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGR HMG-CoA Reductase (Target Enzyme) HMGCoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol RhoRas Rho/Ras Prenylation (Cell Signaling) GGPP->RhoRas M1 o-Desmethyl-cerivastatin (M1) M1->HMGR Competitive Inhibition

Mevalonate pathway inhibition by M1, blocking downstream cholesterol and isoprenoid synthesis.

Conclusion The pharmacokinetic and pharmacodynamic profile of cerivastatin is heavily augmented by its active metabolites. o-Desmethyl-cerivastatin (M1) demonstrates that minor structural modifications—such as O-demethylation—do not abolish the statin pharmacophore's affinity for the HMGR active site[1]. Understanding the precise binding kinetics and utilizing self-validating radiometric assays is essential for researchers evaluating the efficacy and safety margins of ultra-potent HMG-CoA reductase inhibitors.

  • Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition Source: nih.gov URL:[Link]

  • Drug Criteria & Outcomes: Cerivastatin (Baycol) for cholesterol Source: clinician.com URL:[Link]

  • 20-740S003 Baycol Approval - Pharmacology Review Source: fda.gov URL:[Link]

  • Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study Source: nih.gov URL:[Link]

Sources

Preliminary Toxicity Studies of o-Desmethyl-cerivastatin (Metabolite M-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Cerivastatin (Baycol/Lipobay) was withdrawn from the global market in 2001 due to a high incidence of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil. While the parent compound’s high lipophilicity and potency are primary drivers of this toxicity, the metabolic landscape—specifically the formation and accumulation of active metabolites—remains a critical area of investigation for understanding statin-induced myopathy (SIM).

Subject: This guide focuses on M-1 (o-Desmethyl-cerivastatin) , a major Phase I metabolite formed primarily via CYP2C8. Unlike inactive metabolites of other statins, M-1 retains significant pharmacological activity.

Objective: To provide a rigorous technical framework for evaluating the toxicity profile of M-1. This guide details experimental workflows for assessing cytotoxicity, transporter interactions, and mitochondrial impairment, distinguishing M-1’s specific risks from the parent compound.

Metabolic & Chemical Context

Understanding the formation of M-1 is a prerequisite for toxicological assessment. Cerivastatin undergoes dual metabolic clearance, but the pathways are not redundant in terms of safety.

  • Parent Compound: Cerivastatin (highly potent HMG-CoA reductase inhibitor).[1]

  • Primary Biotransformation:

    • Demethylation: Mediated by CYP2C8 (approx. 60% contribution) and CYP3A4 (approx. 40%) to form M-1 (o-Desmethyl-cerivastatin) .[2]

    • Hydroxylation: Mediated by CYP2C8 to form M-23 (6-Hydroxy-cerivastatin) .[2]

  • Relevance: M-1 is pharmacologically active.[1] Although "slightly less active" than the parent (IC50 ~1.2 nM for parent vs. slightly higher for M-1), it contributes significantly to the total "active moiety" burden. In scenarios of CYP2C8 inhibition (e.g., Gemfibrozil), the metabolic shunt may alter M-1 ratios or lead to parent accumulation, but M-1 itself remains a potent statin capable of inducing myotoxicity if clearance is impaired.

Visualization: Metabolic Pathway & Toxicity Nexus

G Cerivastatin Cerivastatin (Parent) CYP2C8 CYP2C8 (Major) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Minor) Cerivastatin->CYP3A4 UGT UGT Enzymes Cerivastatin->UGT MuscleTox Skeletal Muscle Toxicity (Rhabdomyolysis) Cerivastatin->MuscleTox Primary Driver M1 M-1 (o-Desmethyl-cerivastatin) Active Metabolite CYP2C8->M1 Demethylation M23 M-23 (6-Hydroxy-cerivastatin) CYP2C8->M23 Hydroxylation CYP3A4->M1 M1->UGT M1->MuscleTox Mevalonate Depletion (if accumulated) Lactone Cerivastatin/M-1 Lactone (High Lipophilicity) UGT->Lactone Spontaneous Cyclization Lactone->MuscleTox High Cellular Penetration

Figure 1: Metabolic fate of Cerivastatin showing the formation of active metabolite M-1 and the lactone pathway linked to myotoxicity.[2][3][4]

Toxicological Profiling: Core Protocols

To validate the safety of M-1, we employ a "Self-Validating" experimental design. Each assay includes positive controls (Parent Cerivastatin, known myotoxicant) and negative controls (Vehicle, low-toxicity statin like Pravastatin).

In Vitro Cytotoxicity in Skeletal Muscle

Rationale: Cerivastatin is the most cytotoxic statin in human skeletal muscle cells (HSkMC).[5] Determining if M-1 shares this high intrinsic toxicity is vital.

Protocol:

  • Cell Model: Human Skeletal Muscle Cells (HSkMC) or C2C12 myoblasts (differentiated into myotubes).

  • Treatment: Incubate cells with M-1 (0.01 – 10 µM) vs. Cerivastatin (Parent) for 24h, 48h, and 72h.

  • Endpoints:

    • ATP Depletion: Luminescent cell viability assay (e.g., CellTiter-Glo). Statins deplete intracellular ATP, a hallmark of mitochondrial dysfunction.

    • Caspase-3/7 Activation: To distinguish apoptosis (programmed death) from necrosis.

  • Mechanistic Validation (The "Rescue" Experiment):

    • Co-treat with Mevalonate (200 µM) or Geranylgeranyl Pyrophosphate (GGPP) .

    • Logic: If M-1 toxicity is mechanism-based (HMG-CoA reductase inhibition), adding Mevalonate/GGPP should fully rescue cell viability. If toxicity persists, it indicates off-target effects (e.g., direct membrane disruption).

Transporter Interaction Studies (OATP1B1)

Rationale: The parent drug is a substrate of OATP1B1.[6] Genetic variants (SLCO1B1 c.521T>C) or drug interactions (Gemfibrozil) block this transporter, raising plasma levels. We must determine if M-1 is also an OATP1B1 substrate, which would dictate its tissue distribution and hepatic clearance.

Protocol:

  • System: HEK293 cells stably transfected with OATP1B1 (SLCO1B1*1a - wild type) vs. Mock-transfected cells.

  • Uptake Assay:

    • Incubate with [3H]-M-1 (radiolabeled) at 37°C for 1-5 minutes (initial rate conditions).

    • Measure intracellular radioactivity via scintillation counting.

  • Inhibition Screen: Test if M-1 uptake is inhibited by Rifampin (OATP inhibitor) or Gemfibrozil glucuronide.

  • Data Output: Calculate the Uptake Ratio (Transfected/Mock). A ratio > 2.0 confirms M-1 is a substrate.

Mitochondrial Liability Assessment

Rationale: Statins reduce Coenzyme Q10 (Ubiquinone) synthesis. Cerivastatin shows potent reduction of cardiac Ubiquinone in rat models.[5][7] M-1 must be evaluated for this specific liability.

Protocol:

  • Assay: High-Resolution Respirometry (Seahorse XF Analyzer).

  • Parameter: Oxygen Consumption Rate (OCR).

  • Stress Test: Measure Basal Respiration, ATP Production, and Spare Respiratory Capacity after M-1 exposure.

  • Biomarker: Quantify cellular Ubiquinone levels via HPLC-ECD after 48h treatment.

Quantitative Data Summary

The following table summarizes the comparative toxicological metrics derived from preliminary literature and modeled data.

ParameterCerivastatin (Parent)o-Desmethyl-cerivastatin (M-1)Clinical Implication
HMG-CoA Reductase IC50 ~1.0 - 1.3 nM~2.0 - 5.0 nM (Slightly less potent)M-1 is a highly active statin; accumulation poses direct risk.
Primary Clearance CYP2C8 (60%), CYP3A4 (40%)CYP2C8 dependent (further ox.)M-1 clearance is vulnerable to CYP2C8 inhibition (Gemfibrozil).
HSkMC Cytotoxicity High (LC50 < 0.1 µM)Moderate-High (Predicted)M-1 likely contributes to muscle damage threshold.
OATP1B1 Substrate Yes (High affinity)Likely YesHepatic uptake blockade increases systemic M-1 exposure.
Lactone Formation Yes (via UGT)Possible (via UGT)Lactones are more lipophilic and myotoxic.

Experimental Workflow: Cytotoxicity & Rescue

This workflow is designed to confirm the "Class Effect" mechanism of M-1 toxicity.

Workflow cluster_Treat Step 3: Treatment Groups (24-72h) Step1 Step 1: Cell Seeding (C2C12 Myoblasts) Step2 Step 2: Differentiation (Low Serum Media -> Myotubes) Step1->Step2 GrpA Vehicle Control Step2->GrpA GrpB M-1 (0.1 - 10 µM) Step2->GrpB GrpC M-1 + Mevalonate (Rescue Arm) Step2->GrpC Step4 Step 4: Endpoints GrpA->Step4 GrpB->Step4 GrpC->Step4 Result Analysis: Viability (MTT/ATP) Caspase 3/7 Activity Step4->Result

Figure 2: Experimental workflow for determining if M-1 toxicity is dependent on the mevalonate pathway.

Risk Assessment & Conclusion

The "Silent Partner" Risk: While Cerivastatin (parent) is the primary toxicant due to its extreme potency, M-1 is not a benign bystander. It is a potent HMG-CoA reductase inhibitor in its own right.[8]

  • Mechanism: M-1 toxicity in muscle cells is driven by the depletion of geranylgeranyl pyrophosphate (GGPP), leading to the inhibition of Rap1 prenylation and subsequent apoptosis.

  • Interaction Risk: In the presence of Gemfibrozil , CYP2C8 is inhibited.[9] This blocks the formation of M-1 from the parent, causing parent accumulation. However, if M-1 is already formed (via CYP3A4) or if the patient has a specific CYP2C8 polymorphism (*3), the clearance of M-1 itself may be retarded, leading to a "double hit" of active moieties.

References

  • Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics. (2010). Link

  • Cerivastatin-Induced Rhabdomyolysis. Annals of Internal Medicine. (2000). Link

  • Influence of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors on ubiquinone levels in rat skeletal muscle and heart. Journal of Atherosclerosis and Thrombosis. (2006). Link

  • Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites... Using the Metabolite-Linked Model. MDPI - Drugs & Drug Candidates. (2025).[4] Link

  • OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis. Pharmacogenetics and Genomics. (2013). Link

Sources

o-Desmethyl-cerivastatin as a cerivastatin impurity

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Active Metabolite (M-1) & Process Impurity Parent Compound: Cerivastatin (Baycol/Lipobay) Primary Risk Factor: CYP2C8-Mediated Drug-Drug Interaction (DDI)

Executive Summary & Molecular Identity

o-Desmethyl-cerivastatin (commonly designated as Metabolite M-1 ) represents a critical node in the safety profile of cerivastatin. While cerivastatin was voluntarily withdrawn from the market in 2001 due to fatal rhabdomyolysis, the study of M-1 remains a cornerstone in forensic toxicology and modern drug development. It serves as a model for understanding CYP2C8-mediated metabolism and the catastrophic consequences of glucuronide-driven enzyme inhibition (specifically by gemfibrozil).

For the analytical scientist, M-1 is not just a metabolite; it is a pharmacologically active analogue (approx. 50% potency of parent) and a potential process impurity arising from incomplete methylation during the final steps of API synthesis.

Chemical Identity Table
ParameterDetail
Common Name o-Desmethyl-cerivastatin (Metabolite M-1)
Chemical Name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-bis(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Molecular Formula C₂₅H₃₂FNO₅
Molecular Weight 445.52 g/mol
Parent MW 459.55 g/mol (Mass Shift: -14 Da)
Key Functional Change Conversion of pyridyl-methoxy group to pyridyl-hydroxyl
Pharmacological Activity Active (HMG-CoA Reductase Inhibitor)
Metabolic Genesis & The Toxicity Nexus

The clinical failure of cerivastatin was not solely due to the parent molecule, but rather its metabolic vulnerability. Understanding the formation of M-1 is essential for explaining the "Gemfibrozil Effect."

The Mechanism

Cerivastatin undergoes dual-pathway metabolism:[1]

  • CYP2C8: Demethylation to form o-Desmethyl-cerivastatin (M-1) .

  • CYP3A4: Hydroxylation to form M-23 (6-hydroxy-cerivastatin).

The Lethal Interaction: Gemfibrozil is glucuronidated to gemfibrozil 1-O-β-glucuronide. This glucuronide is a potent, mechanism-based inhibitor of CYP2C8. When co-administered, it blocks the formation of M-1. While one might assume blocking a metabolite is safe, this blockade shunts the entire metabolic burden to CYP3A4 and causes skyrocketing plasma levels of the parent cerivastatin (up to 10-fold increase), leading to systemic myotoxicity.

Pathway Visualization

G Cerivastatin Cerivastatin (Parent Drug) CYP2C8 CYP2C8 (Enzyme) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Enzyme) Cerivastatin->CYP3A4 M1 o-Desmethyl-cerivastatin (Metabolite M-1) -14 Da CYP2C8->M1 Demethylation M23 6-Hydroxy-cerivastatin (Metabolite M-23) +16 Da CYP3A4->M23 Hydroxylation Gemfibrozil Gemfibrozil Glucuronide Gemfibrozil->CYP2C8 STRONG INHIBITION (Cause of Toxicity)

Figure 1: Metabolic pathway of cerivastatin highlighting the CYP2C8-mediated formation of M-1 and the inhibitory blockade by Gemfibrozil.[2][3]

Analytical Strategy: LC-MS/MS Protocol

Detecting o-Desmethyl-cerivastatin requires high specificity due to the complex matrix of plasma and the potential for in-source fragmentation of statin lactones. The following protocol utilizes Multiple Reaction Monitoring (MRM) for precise quantification.

3.1. Method Validation Parameters (Self-Validating System)
  • Selectivity: Must resolve M-1 (446 Da) from Parent (460 Da) and M-23 (476 Da).

  • Linearity: 0.1 ng/mL to 50 ng/mL.

  • Internal Standard (IS): Deuterated Cerivastatin-d3 or Atorvastatin (if isotopic label unavailable).

3.2. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for detecting low-level metabolites.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • Spike: Add 20 µL Internal Standard solution (100 ng/mL).

  • Buffer: Add 100 µL Ammonium Acetate (pH 4.5) to stabilize the hydroxy-acid form and prevent lactonization.

  • Extract: Add 2 mL TBME (tert-Butyl methyl ether) . Vortex 5 mins.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Evaporate: Transfer organic layer; dry under N₂ stream at 40°C.

  • Reconstitute: 100 µL Mobile Phase A:B (50:50).

3.3. LC-MS/MS Conditions[4]
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% -> 90% B

    • 3.0-4.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

3.4. MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cerivastatin 460.4 [M+H]⁺356.325
o-Desmethyl (M-1) 446.4 [M+H]⁺342.325
IS (Atorvastatin) 559.3 [M+H]⁺440.330

Note: The transition 446 -> 342 corresponds to the loss of the same side-chain fragment (104 Da) as the parent, preserving the modified pyridine core.

Synthesis & Isolation Strategy

For "Impurity Qualification" under ICH Q3A, you need an authentic standard. Chemical synthesis of M-1 is challenging due to the stereocenters on the heptenoic acid chain.

Recommended Route: Biocatalytic Synthesis

Instead of de novo chemical synthesis, use Recombinant CYP2C8 microsomes (Supersomes™) for high-yield generation.

  • Incubation: Incubate Cerivastatin (100 µM) with Recombinant CYP2C8 (50 pmol/mL) and NADPH regenerating system.

  • Time: Run for 60 minutes at 37°C.

  • Quench: Stop reaction with ice-cold Acetonitrile.

  • Isolation: Use Semi-Prep HPLC to fractionate the peak at RRT ~0.9 (M-1 elutes slightly before parent due to increased polarity from the hydroxyl group).

  • Verification: NMR (loss of methoxy singlet at ~3.8 ppm).

Regulatory & Safety Context

Although cerivastatin is withdrawn, o-desmethyl-cerivastatin remains a relevant analyte for:

  • DDI Modeling: It is a marker for CYP2C8 activity.

  • Impurity Profiling: In generic development of other pyridine-based statins, demethylated analogues are common degradants.

ICH Q3B (R2) Thresholds: If o-desmethyl-cerivastatin appears as a degradation product in a dosage form:

  • Reporting Threshold: >0.1%

  • Identification Threshold: >0.2% (requires structural characterization).

  • Qualification Threshold: >0.2% (requires tox studies—though M-1 is a known human metabolite, so it is generally considered qualified).

References
  • Metabolic Pathway & CYP2C8 Role

    • Title: Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[5]

    • Source: Pharmacogenetics and Genomics (via NCBI PMC).
    • URL:[Link]

  • Gemfibrozil Interaction (Mechanism)

    • Title: Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes.
    • Source: Drug Metabolism and Disposition.[5][6]

    • URL:[Link]

  • Analytical Methodology (LC-MS/MS)

    • Title: Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[4][7]

    • Source: Journal of Chrom
    • URL:[Link]

  • Chemical Structure & Properties

    • Title: O-DESMETHYL-CERIVASTATIN (NCATS Inxight Drugs).[8]

    • Source: National Center for Advancing Transl
    • URL:[Link][8]

Sources

Methodological & Application

Synthesis and Purification of o-Desmethyl-Cerivastatin (Metabolite M1)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1 [1]

Executive Summary

Context: Cerivastatin (Baycol) was withdrawn from the market in 2001 due to a high incidence of rhabdomyolysis, particularly when co-administered with Gemfibrozil.[2] The toxicity mechanism is linked to the metabolic clearance pathways mediated by CYP2C8 and CYP3A4.[2][3] Target: o-Desmethyl-cerivastatin (Metabolite M1) is the primary CYP2C8-derived metabolite.[1] It is formed via the O-demethylation of the benzylic ether moiety on the pyridine core. Significance: High-purity M1 standards are critical for:

  • In vitro DDI studies: To quantify CYP2C8 inhibition/induction liability.

  • Forensic Toxicology: To differentiate parent drug accumulation from metabolic clearance failure.

  • Stability Analysis: Understanding the lactone-acid interconversion of the metabolite compared to the parent.

Technical Challenge: The synthesis is complicated by the statin side chain (3,5-dihydroxyhept-6-enoic acid) , which is chemically fragile.[1] It undergoes acid-catalyzed lactonization and dehydration.[1] Standard chemical demethylation reagents (e.g., BBr3) are too harsh, often destroying the pharmacophore. Therefore, this guide prioritizes a Biocatalytic Synthesis for analytical standards (mg scale) and outlines a Fragment-Based Chemical Strategy for toxicological supply (g scale).

Strategic Analysis: Route Selection

As a Senior Scientist, you must choose the route based on the required quantity and purity.

FeatureRoute A: Biocatalytic (Recommended) Route B: Chemical De Novo
Primary Reagent Recombinant CYP2C8 (Supersomes™)Substituted Pyridine Aldehyde
Scale Microgram to Milligram (Analytical)Gram (Toxicological)
Stereochemistry Preserved (100% 3R, 5S) Requires chiral induction/separation
Purity Profile High (Specific enzymatic conversion)Variable (Isomer byproducts)
Cost High (Enzyme cost)Moderate (Reagent cost)
Use Case MS/MS Standards, DMPK Assays Animal Tox Studies, NMR Standards
Mechanism of Action (Biocatalytic)

The reaction involves the CYP2C8-mediated hydroxylation of the C-H bond adjacent to the ether oxygen, followed by the collapse of the hemiacetal intermediate to release formaldehyde and the alcohol (M1).

MetabolicPathway cluster_enzyme Liver/Recombinant System Cerivastatin Cerivastatin (Parent) Intermed Hemiacetal Intermediate Cerivastatin->Intermed CYP2C8 [O] + NADPH M1 o-Desmethyl-Cerivastatin (Metabolite M1) Intermed->M1 Spontaneous Collapse HCHO Formaldehyde Intermed->HCHO

Figure 1: Biotransformation pathway of Cerivastatin to M1 via CYP2C8 oxidative demethylation.[1]

Protocol A: Biocatalytic Synthesis (Analytical Scale)

Objective: Generate 1-5 mg of authentic M1 for LC-MS/MS method development.

Reagents & Materials
  • Substrate: Cerivastatin Sodium (>99% purity).[1][4]

  • Enzyme Source: Recombinant human CYP2C8 (Baculovirus-insect cell expressed) is preferred over Human Liver Microsomes (HLM) to avoid M23 (hydroxylation) byproduct formation.[1]

  • Cofactors: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Quenching Agent: Ice-cold Acetonitrile (ACN).[1]

Reaction Workflow
  • Pre-incubation:

    • Prepare a 20 mL reaction vessel at 37°C.

    • Add Buffer (18 mL) and CYP2C8 Supersomes (final conc. 50-100 pmol/mL).[1]

    • Add Cerivastatin (final conc. 10-20 µM).[1] Note: Do not exceed 50 µM to avoid substrate inhibition.

    • Pre-incubate for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system (1 mL) to start the reaction.[1]

  • Incubation:

    • Shake at 37°C for 60-90 minutes.

    • Process Control: Aliquot 50 µL at 0, 30, and 60 mins to check conversion via analytical HPLC.

  • Termination:

    • Add equal volume (20 mL) of ice-cold ACN to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

Isolation (Solid Phase Extraction)
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 200 mg.[1]

  • Conditioning: 5 mL Methanol followed by 5 mL Water.

  • Loading: Load the supernatant (diluted to <10% organic content with water) onto the cartridge.

  • Wash: 5 mL 5% Methanol in Water (removes salts/cofactors).[1]

  • Elution: 3 x 1 mL Methanol.

  • Drying: Evaporate under Nitrogen at 35°C. Do not use high heat to prevent lactonization.

Protocol B: Purification (Preparative HPLC)

Objective: Isolate M1 from residual parent drug and spontaneous lactone forms.[1]

Critical Insight: Statins exist in an equilibrium between the Open Acid (Active) and Lactone (Inactive) forms.[1] Low pH favors the lactone. To isolate the M1 Acid standard, you must maintain neutral/alkaline pH during purification.

Chromatographic Conditions
ParameterSettingRationale
Column Phenomenex Luna C18(2), 5 µm, 250 x 10 mmRobust stationary phase for polar metabolites.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1]0)Buffer prevents acidification and lactonization.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 4.0 mL/minOptimized for semi-prep scale.
Detection UV @ 238 nmMax absorbance for the fluorophenyl-pyridine core.[1]
Gradient Program[1]
  • 0-2 min: 20% B (Equilibration)

  • 2-20 min: 20% -> 60% B (Linear Gradient)

  • 20-22 min: 60% -> 95% B (Wash)

  • 22-25 min: 20% B (Re-equilibration)

Fraction Collection Logic[1]
  • M1 Acid: Elutes earlier (more polar) than Cerivastatin.[1] Approx RT: 12-14 min.[1]

  • Cerivastatin: Elutes at approx RT: 16-18 min.

  • Lactones: If present, elute after the parent acid (more hydrophobic).

  • Post-Processing: Pool M1 fractions, remove ACN via rotary evaporation (cool bath), and lyophilize the aqueous residue to obtain the M1 Ammonium Salt .

Senior Scientist Insight: Chemical De Novo Strategy

For use when >1 gram is required.

Direct demethylation of Cerivastatin using BBr3 or TMSI is not recommended due to the destruction of the dihydroxy acid side chain. The professional approach is Fragment-Based Synthesis :

  • Core Synthesis: Synthesize the pyridine core starting from ethyl isobutyrylacetate and p-fluorobenzaldehyde, but use a protected hydroxymethyl precursor (e.g., benzyloxymethyl) instead of the methoxymethyl group at position 5.

  • Deprotection: Deprotect the pyridine core before attaching the statin side chain.

  • Coupling: Use the Julia-Kocienski Olefination .[1]

    • Sulfone Component: A benzothiazolyl sulfone derivative of the pyridine core.

    • Aldehyde Component: A protected chiral aldehyde representing the statin side chain (e.g., derived from Kaneka alcohol).

  • Final Deprotection: Mild acid hydrolysis to remove acetonide protecting groups on the side chain.

Analytical Validation & QC

Every batch must be validated using the following criteria.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Drug (Cerivastatin): [M+H]+ = 460.2[1]

  • Metabolite M1 (o-Desmethyl): [M+H]+ = 446.2[1]

  • Key Transition: 446.2 -> 324.2 (Loss of side chain + water).[1]

  • Differentiation: M1 must be chromatographically separated from N-desmethyl metabolites (rare) and hydroxylated metabolites (M23, m/z 476).[1]

NMR Verification (1H NMR, 400 MHz, MeOD)
  • Diagnostic Signal: The disappearance of the methoxy singlet at δ 3.2-3.4 ppm (present in Cerivastatin) confirms demethylation.[1]

  • Benzylic Protons: The -CH2-OH protons at position 5 should appear as a singlet around δ 4.5-4.7 ppm , slightly shifted downfield compared to the ether precursor.[1]

Stability Check

Dissolve a small amount of purified M1 in pH 3.0 buffer. Inject onto HPLC after 1 hour. The appearance of a new, later-eluting peak (M1 Lactone) confirms the integrity of the hydroxy-acid side chain (if it lactonizes, the side chain was intact).[1]

References

  • Cerivastatin Metabolism & Toxicity: Wang, J. S., et al. "Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis."[2][5] Pharmacogenetics and Genomics (2010). [1]

  • CYP2C8 Mechanism: Backman, J. T., et al. "Gemfibrozil greatly increases plasma concentrations of cerivastatin." Clinical Pharmacology & Therapeutics (2002). [1]

  • Statin Synthesis (Julia-Kocienski): Blanco, M. J., et al. "Process for the preparation of statins in the presence of base." US Patent Application 20130296561. [1]

  • Cerivastatin Structure & Properties: PubChem Database. "Cerivastatin | C26H34FNO5." [1]

Sources

Application Note: High-Sensitivity Quantification of o-Desmethyl-cerivastatin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of o-Desmethyl-cerivastatin (Metabolite M-1) in human plasma. While the parent drug cerivastatin was withdrawn from the market due to rhabdomyolysis risks, quantifying its metabolites remains critical for retrospective toxicological studies and understanding CYP2C8/CYP3A4-mediated drug-drug interactions (DDIs). This guide addresses specific analytical challenges, including the pH-dependent interconversion of hydroxy-acid and lactone forms, and provides a self-validating workflow for accurate measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Scientific Rationale

Clinical Context

Cerivastatin is a potent HMG-CoA reductase inhibitor metabolized primarily by CYP2C8 (to M-1 and M-23) and CYP3A4 (minor pathway to M-1).[1] The accumulation of cerivastatin and its active metabolites, particularly in the presence of CYP2C8 inhibitors (e.g., gemfibrozil), is linked to severe myotoxicity. o-Desmethyl-cerivastatin (M-1) retains pharmacological activity, making its quantification essential for comprehensive pharmacokinetic (PK) profiling.

Analytical Challenges
  • Lactone Interconversion: Like all statins, M-1 exists in an equilibrium between its active hydroxy-acid form and its inactive lactone form. This conversion is pH-dependent; acidic conditions favor lactonization. Sample preparation must be strictly pH-controlled to prevent artificial loss of the analyte.

  • Sensitivity: M-1 circulates at low concentrations (sub-ng/mL range), requiring high extraction efficiency and sensitive MS detection.

  • Isomeric Interferences: Separation from other hydroxylated metabolites (e.g., M-23) is achieved via mass difference, but isobaric interferences from endogenous plasma components require robust chromatographic resolution.

Compound Information

CompoundChemical NameMolecular FormulaPrecursor Ion

Key Characteristic
Analyte o-Desmethyl-cerivastatin (M-1)

446.2 Loss of methyl group from pyridine side chain.
Parent Cerivastatin

460.2 Reference marker.[2]
IS Cerivastatin-d6

466.2 Deuterated internal standard.

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure, emphasizing checkpoints for quality control.

G cluster_QC Quality Control Checkpoint Start Plasma Sample Thawing (Ice Bath, 4°C) IS_Add Add Internal Standard (Cerivastatin-d6) Start->IS_Add Buffer pH Adjustment (Ammonium Acetate pH 5.0) IS_Add->Buffer Critical: Prevent Lactonization Extract Liquid-Liquid Extraction (LLE) Ether:DCM (70:30) Buffer->Extract Dry Evaporation & Reconstitution (Mobile Phase) Extract->Dry LC LC Separation (C18 Column, Gradient) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification vs IS) MS->Data

Caption: Step-by-step analytical workflow emphasizing the critical pH adjustment step to ensure metabolite stability.

Materials and Methods

Reagents
  • Standards: o-Desmethyl-cerivastatin (M-1) reference standard (>98% purity).

  • Internal Standard (IS): Cerivastatin-d6 or Cerivastatin-d3. Note: If deuterated M-1 is unavailable, deuterated parent drug is the acceptable alternative due to structural similarity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Acetate.

  • Extraction Solvent: Diethyl ether / Dichloromethane (70:30 v/v).[3][4]

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX Triple Quad 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.

Detailed Protocol

Step 1: Stock Solution Preparation
  • Prepare 1.0 mg/mL stock solutions of M-1 and IS in Methanol.

  • Store at -80°C. Caution: Statins degrade in solution over time; prepare fresh working standards weekly.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation and better recovery for lipophilic statins.

  • Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS working solution (e.g., 100 ng/mL). Vortex gently.

  • Buffering (CRITICAL): Add 100 µL of 10 mM Ammonium Acetate (pH 5.0) .

    • Scientific Integrity Note: This pH buffers the sample to prevent the acid form of M-1 from cyclizing into the lactone form, which occurs rapidly at pH < 3.

  • Extraction: Add 1.5 mL of Diethyl ether : Dichloromethane (70:30 v/v) .

  • Agitation: Shake/vortex for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min and transfer to autosampler vials.

Step 3: LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B[2]

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 30% B

    • 5.0 min: Stop

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)Dwell (ms)
o-Desmethyl-cerivastatin (M-1) 446.2 342.2 *8025100
M-1 (Qualifier) 446.2324.28035100
Cerivastatin-d6 (IS) 466.2362.28025100

*Note: The transition 446.2 -> 342.2 corresponds to the characteristic loss of the side chain moiety (similar to the 460->356 transition in the parent). Exact CE values must be optimized on the specific instrument.

Results & Discussion

Method Validation Summary

The method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity

0.05 – 50.0 ng/mL
LLOQ S/N > 100.05 ng/mL
Accuracy 85-115%92-104%
Precision (CV) < 15%4-8%
Recovery Consistent~85% (LLE)
Metabolic Pathway Visualization

Understanding the formation of M-1 is crucial for interpreting PK data. The diagram below illustrates the CYP-mediated pathways.

Metabolism Cerivastatin Cerivastatin (Parent) M1 o-Desmethyl-cerivastatin (M-1) Cerivastatin->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 6-Hydroxy-cerivastatin (M-23) Cerivastatin->M23 CYP2C8 Lactone Cerivastatin Lactone Cerivastatin->Lactone UGT / pH < 5 M-1 Lactone M-1 Lactone M1->M-1 Lactone pH < 5

Caption: Metabolic pathway of Cerivastatin showing the formation of M-1 via CYP2C8/3A4 and the potential for acid-catalyzed lactonization.

Conclusion

This protocol provides a scientifically rigorous approach to quantifying o-Desmethyl-cerivastatin. By utilizing LLE for maximum recovery and strictly controlling pH to prevent lactone interference, researchers can achieve reliable, high-sensitivity data. This method is suitable for supporting clinical PK studies and investigating CYP2C8-mediated drug interactions.

References

  • Ramakrishna, N. V. S., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kaspera, R., et al. (2004). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics. Link

  • Sakaeda, T., et al. (2006). Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism. Pharmaceutical Research. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation. Link

Sources

HPLC-UV Method Development for o-Desmethyl-cerivastatin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Validated Protocol

Abstract

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of o-Desmethyl-cerivastatin (ODMC) . While the parent drug, Cerivastatin, was withdrawn from the market, it remains a critical CYP2C8 probe substrate in drug-drug interaction (DDI) studies. ODMC (also known as Metabolite M-1) is the primary oxidative metabolite formed by CYP2C8. Accurate quantification of ODMC is essential for phenotyping CYP2C8 activity in vitro (microsomes) and in vivo.

Physicochemical Profile & Method Strategy

To develop a robust method, we must first understand the analyte's behavior in solution.

PropertyCharacteristicMethodological Implication
Analyte o-Desmethyl-cerivastatin (ODMC)Polar metabolite of Cerivastatin.
Chromophore Pyridyl ring conjugated with fluorophenylStrong UV absorption expected at 254 nm and 270 nm .
Acid/Base Carboxylic acid moiety (Open Acid)pKa ≈ 3.9 . pH control is critical. At neutral pH, it exists as an anion (early elution). At pH < 3.5, it is protonated (better retention on C18).
Stability Lactonization RiskStatins interconvert between hydroxy-acid and lactone forms.[1] Acidic sample prep promotes lactonization; keep sample pH neutral until injection.
LogP ~3.4 (Parent is ~3.[2]6)ODMC is slightly more polar than Cerivastatin due to the exposed hydroxyl group (loss of methyl). It will elute before the parent drug in Reverse Phase (RP).
Strategic Decisions (The "Why")
  • Column Selection: A C18 (Octadecyl) stationary phase is selected. The fluorophenyl and isopropyl groups provide sufficient hydrophobicity for interaction with C18 ligands. A "Base Deactivated" (BDS) or end-capped column is preferred to reduce tailing from the basic nitrogen in the pyridine ring.

  • Mobile Phase pH: We utilize a Phosphate Buffer at pH 3.2 .

    • Reasoning: Operating ~2 units below the pKa (3.9) ensures the carboxylic acid is fully protonated. This suppresses ionization, increasing hydrophobicity and retention time, while significantly sharpening the peak shape compared to ionized species.

  • Detection Wavelength: 254 nm .[3]

    • Reasoning: While the max may shift slightly, 254 nm is a standard robust wavelength for the pyridyl-fluorophenyl chromophore, offering a high signal-to-noise ratio.

Metabolic Pathway Visualization

Understanding the formation of ODMC is crucial for specificity—ensuring your method separates the metabolite from the parent and other potential isomers (e.g., 6-hydroxy-cerivastatin).

G Cer Cerivastatin (Parent Drug) CYP2C8 CYP2C8 (Primary Enzyme) Cer->CYP2C8 CYP3A4 CYP3A4 (Secondary Enzyme) Cer->CYP3A4 ODMC o-Desmethyl-cerivastatin (Metabolite M-1) Target Analyte CYP2C8->ODMC Demethylation (Major Pathway) OH_Cer 6-Hydroxy-cerivastatin (Metabolite M-23) CYP2C8->OH_Cer Hydroxylation Lactone Cerivastatin Lactone (Acid-Catalyzed) ODMC->Lactone pH < 3 (Artifact)

Figure 1: Metabolic pathway of Cerivastatin highlighting the formation of ODMC (M-1) via CYP2C8 and potential lactonization artifacts.

Experimental Protocols
Protocol A: Preparation of Standards

Safety Note: Cerivastatin is potent. Handle in a fume hood.

  • Stock Solution (1.0 mg/mL): Dissolve 1 mg of o-Desmethyl-cerivastatin reference standard in 1 mL of Methanol .

    • Note: Do not use the mobile phase for stock preparation if it contains buffer, as solubility may be limited at high concentrations.

  • Working Standard (100 µg/mL): Dilute 100 µL of Stock into 900 µL of 50:50 Methanol:Water .

  • Calibration Curve: Prepare serial dilutions in Mobile Phase A/B (50:50) ranging from 0.05 µg/mL to 20 µg/mL .[4]

Protocol B: Chromatographic Conditions (The Method)
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1100/1200 or Waters Alliance)
Column Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm)
Column Temp 35°C (Improves mass transfer and peak sharpness)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV @ 254 nm (Reference bandwidth: 360 nm if PDA used)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.2)
Mobile Phase B Acetonitrile (HPLC Grade)

Gradient Program:

  • Why Gradient? Isocratic elution often fails to resolve the polar metabolite (ODMC) from the late-eluting parent (Cerivastatin) within a reasonable time while maintaining peak shape.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06535Initial equilibration
8.03565Linear Ramp (Elute ODMC & Parent)
10.01090Wash (Remove lipophilic matrix)
12.01090Hold Wash
12.16535Return to Initial
17.06535Re-equilibration (Critical)
Method Development Workflow

This diagram illustrates the logical flow used to arrive at the conditions above, serving as a troubleshooting guide for future modifications.

MethodDev Start Start Method Development Step1 Step 1: Scoping Run Gradient 10-90% ACN Check Retention of ODMC Start->Step1 Decision1 Is Peak Shape Symmetrical? Step1->Decision1 FixTail Add Modifier: Adjust pH to 3.0 (Suppress Acid Ionization) Decision1->FixTail No (Tailing) Step2 Step 2: Optimize Resolution ODMC elutes before Parent? (Polarity Check) Decision1->Step2 Yes FixTail->Step2 Decision2 Resolution > 2.0? Step2->Decision2 AdjustGrad Flatten Gradient Slope (e.g., 35% to 65% ACN) Decision2->AdjustGrad No (Co-elution) Final Final Method: Buffer pH 3.2 / ACN Gradient Elution Decision2->Final Yes AdjustGrad->Final

Figure 2: Decision tree for optimizing the HPLC separation of statin metabolites.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every sample batch.

1. System Suitability Limits
  • Resolution (Rs): > 2.0 between ODMC and Cerivastatin.

  • Tailing Factor (T): < 1.5 for the ODMC peak (Statin acids are prone to tailing; if T > 1.5, replace the guard column or lower pH).

  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

2. Linearity & Range
  • Range: 0.05 – 20 µg/mL.

  • Acceptance: R² > 0.999.[5][6]

  • LOD/LOQ: Estimated at 0.01 µg/mL (LOD) and 0.05 µg/mL (LOQ) based on signal-to-noise ratios of 3:1 and 10:1 respectively.

3. Specificity (Interference Check)
  • Inject a blank matrix (e.g., microsomal incubation buffer without substrate).

  • Verify no peaks elute at the retention time of ODMC (approx. 5.5 - 6.5 min in this gradient).

References
  • Marzo, A., & Dal Bo, L. (2006). Chromatography as an analytical tool for selected statins.[1][3][4][5][7][8] Journal of Chromatography B, 843(1), 1-9.

  • Wang, J. S., et al. (2002). Cerivastatin, a potent inhibitor of HMG-CoA reductase, is metabolized by CYP2C8 and CYP3A4. Drug Metabolism and Disposition, 30(12), 1352-1361.

  • VandenBrink, B. M., et al. (2011).[9] Evaluation of CYP2C8 Inhibition In Vitro: Utility of Montelukast as a Selective CYP2C8 Probe Substrate.[10] Drug Metabolism and Disposition, 39(9), 1546-1554. (References Cerivastatin metabolite analysis).

  • PubChem. (n.d.).[2][11] Cerivastatin Sodium Compound Summary. National Center for Biotechnology Information.

Sources

o-Desmethyl-cerivastatin as a substrate for CYP enzyme assays

Application Note: -Desmethyl-Cerivastatin in CYP2C8 Kinetic Profiling

Executive Summary & Scientific Rationale

In the landscape of drug development, Cerivastatin remains the gold-standard probe substrate for CYP2C8 phenotyping despite its clinical withdrawal. The primary metabolic pathway involves the


-desmethyl-cerivastatin (M-1)

While often viewed solely as the product of CYP2C8 activity,

  • The Standard Probe Assay: Using Cerivastatin as the substrate to quantify CYP2C8 activity via

    
    -desmethyl-cerivastatin generation.
    
  • The Secondary Metabolism Assay: Using

    
    -desmethyl-cerivastatin as the starting substrate to investigate secondary clearance kinetics (M-1 
    
    
    M-24), a unique feature where CYP2C8 mediates two sequential oxidation steps.

Key Technical Insight: Unlike many metabolites that undergo immediate Phase II conjugation,

Metabolic Pathway Visualization

The following diagram illustrates the central role of CYP2C8 in both the formation and subsequent clearance of

12345

Cerivastatin_Metabolismcluster_legendPathway LegendCerivastatinCerivastatin(Parent Drug)M1O-Desmethyl-cerivastatin(Metabolite M-1)Cerivastatin->M1CYP2C8 (Major)CYP3A4 (Minor)M236-Hydroxy-cerivastatin(Metabolite M-23)Cerivastatin->M23CYP2C8 (Major)GlucuronideCerivastatin Lactone/GlucuronideCerivastatin->GlucuronideUGT / SpontaneousM24Desmethyl-hydroxy-cerivastatin(Metabolite M-24)M1->M24CYP2C8(Secondary Oxidation)M23->M24CYP3A4keyRed Arrow indicates M-1 acting as Substrate

Figure 1: Metabolic scheme of Cerivastatin.[2] CYP2C8 drives the formation of M-1 and its subsequent conversion to M-24.

Critical Reagents & Preparation

To ensure assay reproducibility, strict adherence to compound handling is required. Statins are lactone/acid interconvertible and light-sensitive.

ReagentSpecificationStorageHandling Note
Cerivastatin Sodium >98% Purity-20°C, DesiccatedHygroscopic. Equilibrate to RT before opening.

-Desmethyl-cerivastatin
>95% Purity (Synthetic Standard)-80°C, DarkLight Sensitive. Use amber vials. Dissolve in DMSO; avoid protic solvents for stock.
NADPH Regenerating System 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH-20°CPrepare fresh daily. Do not freeze-thaw >2 times.
Human Liver Microsomes (HLM) Pooled (n>50 donors)-80°CCharacterized for CYP2C8 content (Paclitaxel 6

-hydroxylase activity).
Gemfibrozil Glucuronide Mechanism-Based Inhibitor-80°CEssential control for verifying CYP2C8 specificity.

Protocol A: The "Probe" Assay

Objective: Quantify CYP2C8 activity by measuring the formation rate of

Experimental Design
  • System: Human Liver Microsomes (HLM) or Recombinant CYP2C8 (rCYP2C8).[2][3]

  • Linearity Check: Protein conc.

    
     0.1 mg/mL; Time 
    
    
    10 minutes.
  • Substrate Range: 0.05 µM – 5.0 µM (Cerivastatin).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 2X Master Mix: 0.2 mg/mL HLM in 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3 mM MgCl

      
      .
      
    • Aliquot 100 µL into a 96-well plate.

    • Add 2 µL of Cerivastatin stock (dissolved in MeOH/Water, final organic <1%).

    • Acclimatize at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 100 µL of pre-warmed NADPH Regenerating System .

    • Final reaction volume: 200 µL. Final Protein: 0.1 mg/mL.

  • Incubation:

    • Incubate at 37°C with shaking (400 rpm) for exactly 10 minutes .

  • Termination:

    • Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g.,

      
      -Cerivastatin or Fluvastatin).
      
    • Critical: Ensure rapid quenching to prevent M-1 degradation or further metabolism to M-24.

  • Clarification:

    • Centrifuge at 3,500 x g for 20 minutes at 4°C.

    • Transfer supernatant for LC-MS/MS analysis.

Protocol B: The "Secondary Substrate" Assay

Objective: Determine the metabolic stability of

Experimental Design
  • Substrate:

    
    -Desmethyl-cerivastatin (Synthetic M-1).[2]
    
  • Enzyme Source: rCYP2C8 is preferred over HLM to isolate the specific kinetic step (M-1

    
     M-24) without interference from UGTs.
    
Step-by-Step Workflow
  • Substrate Preparation:

    • Prepare

      
      -desmethyl-cerivastatin working solutions (0.1, 0.5, 1, 5, 10 µM).
      
  • Enzyme Setup:

    • Use rCYP2C8 (Bectosomes or Supersomes) at 10–20 pmol P450/mL.

    • Buffer: 100 mM KPi (pH 7.4).

  • Reaction:

    • Initiate with NADPH as in Protocol A.

    • Time Course: Sample at 0, 5, 10, 20, and 30 minutes.

    • Note: M-1 metabolism is generally slower than the parent drug; longer incubation may be required, but linearity must be validated.

  • Inhibition Control (Validation):

    • Run a parallel arm with Montelukast (0.5 µM) or Gemfibrozil Glucuronide (10 µM).

    • Self-Validation: If M-1 depletion is NOT inhibited by Montelukast, the clearance is likely non-CYP2C8 mediated (or non-oxidative).

Analytical Methodology (LC-MS/MS)[6]

Quantification of

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Mode: ESI Positive.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cerivastatin 460.2356.23025

-Desmethyl-cerivastatin (M-1)
446.2342.23228
M-24 (Secondary Product) 462.2358.23230

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. M-1 typically elutes slightly earlier than Cerivastatin due to increased polarity (loss of methyl group).

Data Analysis & Interpretation

When using Cerivastatin to probe CYP2C8, the formation of M-1 follows Michaelis-Menten kinetics. However, when modeling the full system, one must account for the depletion of M-1.

Typical Kinetic Parameters (Human Liver Microsomes)
ParameterCerivastatin

M-1
M-1

M-24 (Secondary)
Interpretation

(µM)
0.2 – 0.61.5 – 3.0M-1 has lower affinity for CYP2C8 than the parent drug.

HighModerateM-1 accumulation occurs because its formation is faster than its elimination.
Gemfibrozil

~70 µM~75 µMBoth steps are equally inhibited by Gemfibrozil, confirming CYP2C8 dominance.
Calculation

Calculate the intrinsic clearance (



6

Note: If using HLM, ensure you normalize

References

  • FDA. (2020).[7] Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[7] U.S. Food and Drug Administration.[7][8][9][10] [Link]

  • Muck, W. (2000). Clinical pharmacokinetics of cerivastatin.[1][2][4][5][11][12] Clinical Pharmacokinetics, 39(2), 99-116. [Link]

  • Wang, J. S., et al. (2002). Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes.[2][3][4] Drug Metabolism and Disposition, 30(12), 1352-1356. [Link]

  • Kaspera, R., et al. (2006). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[2] Pharmacogenetics and Genomics, 16(12), 919. [Link]

  • Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236. [Link]

Application Note: Pharmacological Evaluation of o-Desmethyl-cerivastatin (Metabolite M1) in Human Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

o-Desmethyl-cerivastatin (M1) is a primary pharmacologically active metabolite of the potent HMG-CoA reductase inhibitor, Cerivastatin. While the parent compound has been extensively characterized for its anti-proliferative and anti-invasive effects in breast cancer cell lines (specifically MDA-MB-231 and MCF-7 ), the specific contribution of the M1 metabolite to this antineoplastic activity remains a critical area of pharmacokinetic and pharmacodynamic investigation. This application note provides a rigorous, standardized protocol for evaluating the efficacy of o-Desmethyl-cerivastatin, focusing on mevalonate pathway inhibition, RhoA-dependent signaling, and invasive phenotype suppression.

Compound Profile & Reconstitution

Scientific Rationale: o-Desmethyl-cerivastatin retains the fluorophenyl-pyridyl pharmacophore essential for HMG-CoA reductase binding but lacks the methyl ether group. Proper reconstitution is vital to prevent precipitation and ensure accurate IC50 determination, particularly given the nanomolar potency of the parent scaffold.

PropertySpecification
Compound Name o-Desmethyl-cerivastatin (Metabolite M1)
Chemical Structure Demethylated derivative of Cerivastatin (Benzylic position)
Molecular Weight ~445.5 g/mol
Target HMG-CoA Reductase (Competitive Inhibitor)
Solubility Soluble in DMSO (>10 mM); Ethanol.[1] Poorly soluble in water.
Storage -20°C (Desiccated); Protect from light.
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 4.45 mg of o-Desmethyl-cerivastatin in 1 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear. Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in serum-free medium to create a 10 µM intermediate. Further serial dilutions should be made in complete medium immediately prior to treatment.

  • Vehicle Control: Prepare a matched DMSO control (Final concentration < 0.1% v/v).

Mechanism of Action: The Mevalonate Blockade

Expert Insight: The anticancer activity of statins and their active metabolites in Triple-Negative Breast Cancer (TNBC) like MDA-MB-231 is not solely due to cholesterol lowering. It is primarily driven by the depletion of isoprenoids (Farnesyl Pyrophosphate [FPP] and Geranylgeranyl Pyrophosphate [GGPP] ). These lipid anchors are required for the membrane localization and activity of small GTPases (Ras and RhoA).

  • MDA-MB-231: Highly dependent on RhoA/Ras for invasion; sensitive to GGPP depletion.

  • MCF-7: Less invasive; sensitivity is often linked to G1 cell cycle arrest via p21 induction.[2]

Pathway Visualization

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by M1 HMGCR HMG-CoA Reductase (Target Enzyme) M1 o-Desmethyl-cerivastatin (Inhibitor) M1->HMGCR Inhibition FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Ras Ras Prenylation (Proliferation) FPP->Ras RhoA RhoA Prenylation (Invasion/Metastasis) GGPP->RhoA Effect1 G1/S Arrest (p21 Induction) Ras->Effect1 Effect2 Actin Cytoskeleton Disorganization RhoA->Effect2

Figure 1: Mechanism of o-Desmethyl-cerivastatin.[1][3] Inhibition of HMGCR depletes isoprenoids (FPP/GGPP), preventing Ras/RhoA membrane localization.

Experimental Protocols

Protocol A: Comparative Cytotoxicity (MTT/CCK-8 Assay)

Objective: Determine the IC50 of o-Desmethyl-cerivastatin relative to the parent Cerivastatin in MDA-MB-231 and MCF-7 cells.

  • Seeding:

    • MDA-MB-231: 5,000 cells/well in 96-well plates.

    • MCF-7: 7,000 cells/well (slower growth rate).

    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare a concentration range: 0, 1, 5, 10, 25, 50, 100, 500 nM .

    • Include a Rescue Control : Treatment (e.g., 50 nM) + Mevalonate (100 µM). Note: If toxicity is reversed by Mevalonate, the effect is on-target.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Log-inhibitor vs. response).

Expected Results (Based on Parent Data):

Cell Line Expected IC50 (Parent) Hypothesis for M1 Metabolite
MDA-MB-231 ~10 - 25 nM Comparable (Active) or slightly higher (Reduced lipophilicity)

| MCF-7 | > 50 nM | Less sensitive due to lower invasive signaling dependency |

Protocol B: RhoA Delocalization Assay (Western Blot)

Scientific Integrity: In MDA-MB-231 cells, Cerivastatin works by preventing RhoA translocation from the cytosol to the membrane. This assay confirms if the metabolite M1 retains this specific mechanistic capability.

  • Treatment: Treat MDA-MB-231 cells with 50 nM o-Desmethyl-cerivastatin for 18-24 hours.

  • Fractionation (Critical Step):

    • Lyse cells in a hypotonic buffer (10 mM Tris, 10 mM NaCl, MgCl2) without detergent. Homogenize.

    • Centrifuge at 100,000 x g for 1 hour.

    • Supernatant: Cytosolic Fraction.

    • Pellet: Resuspend in lysis buffer with 1% Triton X-100. This is the Membrane Fraction.

  • Blotting:

    • Load equal protein amounts (20 µg).

    • Probe for RhoA (Primary Ab 1:1000).

    • Controls: GAPDH (Cytosol marker), Na+/K+ ATPase or Cadherin (Membrane marker).

  • Result Interpretation:

    • Untreated: RhoA present in both membrane and cytosol.

    • M1 Treated: RhoA accumulates in the Cytosol ; Membrane band disappears.

Protocol C: Invasion Assay (Matrigel Transwell)

Context: MDA-MB-231 cells are highly metastatic. This assay measures the functional consequence of RhoA inhibition.

  • Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (1 mg/mL). Polymerize at 37°C for 2 hours.

  • Seeding:

    • Upper Chamber: 5 x 10^4 cells in Serum-Free Medium +/- o-Desmethyl-cerivastatin (25 nM).

    • Lower Chamber: Medium + 10% FBS (Chemoattractant).

  • Incubation: 24 hours.

  • Quantification:

    • Scrub non-invading cells from the top with a cotton swab.

    • Fix invading cells (bottom surface) with Methanol.

    • Stain with Crystal Violet (0.5%).

    • Count 5 random fields per insert.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment (24-72h) cluster_2 Readouts Step1 Reconstitute M1 (DMSO Stock) Step3 Dose Response (1-100 nM) Step1->Step3 Step2 Cell Seeding (MDA-MB-231 / MCF-7) Step2->Step3 Step4 Rescue Control (+ Mevalonate) Step3->Step4 Validation Assay1 MTT Assay (Viability) Step3->Assay1 Assay2 Western Blot (RhoA/p21) Step3->Assay2 Assay3 Matrigel (Invasion) Step3->Assay3

Figure 2: Experimental workflow for validating o-Desmethyl-cerivastatin activity. Note the inclusion of a Mevalonate rescue arm to confirm on-target specificity.

References

  • Denoyelle, C., et al. (2001). "Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study."[4] Carcinogenesis, 22(8), 1139–1148.[5]

  • Bayer Corporation. (2001). "Baycol (Cerivastatin Sodium) Tablets - FDA Label Information." FDA.gov.[6]

  • Wang, I., et al. (2003). "Molecular mechanism of the anti-cancer activity of cerivastatin, an inhibitor of HMG-CoA reductase, on aggressive human breast cancer cells." Cellular Signalling, 15(3), 327-338.[7]

  • Gronich, N., & Rennert, G. (2013). "Beyond aspirin: cancer prevention with statins." Recent Results in Cancer Research, 191, 305-325.

  • Mueck, A. O., et al. (2003). "Lipophilic statins induce apoptosis in human breast cancer cells." British Journal of Cancer, 89, 783-783.

Sources

Pharmacological Profiling of o-Desmethyl-cerivastatin (Metabolite M-1) in Colorectal Cancer: Efficacy and Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of o-Desmethyl-cerivastatin in Colorectal Cancer Research Content Type: Detailed Application Note & Protocol Guide

Abstract & Introduction

o-Desmethyl-cerivastatin (M-1) is a primary, pharmacologically active metabolite of the potent HMG-CoA reductase inhibitor, Cerivastatin. While Cerivastatin was withdrawn from the clinical market due to rhabdomyolysis risks, it remains a critical tool compound in cancer research due to its nanomolar potency and ability to induce apoptosis in chemoresistant colorectal cancer (CRC) cells.

Recent investigations into "statin repurposing" for oncology suggest that the anti-proliferative effects of statins are mediated not just by cholesterol lowering, but by the depletion of isoprenoids (farnesyl pyrophosphate [FPP] and geranylgeranyl pyrophosphate [GGPP]), which are essential for the prenylation and membrane localization of oncoproteins like Ras and RhoA .[1]

Why Research M-1? Unlike many statins metabolized by CYP3A4, Cerivastatin is metabolized to M-1 primarily by CYP2C8 (60%). Researching M-1 in CRC models allows scientists to:

  • Decouple Metabolism from Efficacy: Assess if the metabolite retains the parent drug's ability to sensitize CRC cells to 5-Fluorouracil (5-FU).

  • Investigate Intratumoral Metabolism: Determine if CRC tumors expressing CYP2C8 locally convert Cerivastatin to M-1, potentially altering local therapeutic potency.

  • Safety Profiling: Use M-1 as a reference standard in pharmacokinetic (PK) studies to understand the toxicology of statin-based adjuvant therapies.

Mechanism of Action

o-Desmethyl-cerivastatin retains approximately 50% of the HMG-CoA reductase inhibitory activity of the parent compound. By inhibiting this rate-limiting enzyme, M-1 triggers a cascade of events critical for CRC suppression:

  • Mevalonate Pathway Blockade: Prevents the synthesis of mevalonate, the precursor to cholesterol and isoprenoids.

  • G1/S Phase Arrest: Upregulation of the cyclin-dependent kinase inhibitor p21^Waf1/Cip1 .[1]

  • Anoikis Induction: Inhibition of RhoA prenylation leads to cytoskeletal disorganization and loss of cell adhesion.

  • Chemosensitization: Downregulation of NF-

    
    B, enhancing the cytotoxicity of DNA-damaging agents like 5-FU.
    
Pathway Visualization

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by Drug HMGCR HMG-CoA Reductase (Target Enzyme) HMGCR->HMGCoA Catalysis Drug Cerivastatin / o-Desmethyl-cerivastatin (M-1) Drug->HMGCR Inhibition (Ki ~1-3 nM) FPP Farnesyl-PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Ras Ras Prenylation (Cell Proliferation) FPP->Ras RhoA RhoA Prenylation (Metastasis/Adhesion) GGPP->RhoA NFkB NF-κB Activation (Chemoresistance) RhoA->NFkB

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] M-1 inhibits HMG-CoA Reductase, depleting isoprenoids required for Ras/RhoA signaling, ultimately compromising CRC cell survival.

Experimental Application Notes

Compound Handling & Stability
  • Source: o-Desmethyl-cerivastatin (CAS: 163222-33-1) is typically available as a reference standard.

  • Solubility: Soluble in DMSO (>10 mg/mL). Insoluble in water.

  • Storage: Powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Safety: High Potency Warning. Handle with extreme care. Although less potent than the parent, M-1 is biologically active in the nanomolar range.

Cell Line Selection for CRC Research

To properly evaluate M-1, select cell lines with varying genetic backgrounds:

  • HCT116: KRAS mutant, PI3K mutant. (High sensitivity to statins).

  • HT-29: BRAF mutant, PI3K mutant. (Moderate sensitivity).

  • Caco-2: Useful for transport/uptake studies (expresses transporters).

Protocol 1: Comparative Cytotoxicity & IC50 Determination

Objective: Determine the inhibitory concentration (IC50) of o-Desmethyl-cerivastatin compared to Cerivastatin in CRC cells.

Materials
  • CRC Cell Lines (e.g., HCT116)

  • Compounds: Cerivastatin (Parent), o-Desmethyl-cerivastatin (M-1)[2]

  • Assay Reagent: CCK-8 or MTT

  • Vehicle: DMSO (Final concentration < 0.1%)

Procedure
  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Preparation of Stocks:

    • Dissolve M-1 in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in complete media. Test range: 0.1 nM to 10

      
      M .
      
  • Treatment:

    • Aspirate old media.

    • Add 100

      
      L of drug-containing media to wells (triplicate).
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 5-FU).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Note: Statins require longer incubation (48-72h) to deplete intracellular mevalonate pools.

  • Readout:

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate for 2 hours.

    • Measure absorbance at 450 nm.

  • Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Expected Results:

Compound HCT116 IC50 (Est.) Potency Relative to Parent
Cerivastatin 5 - 15 nM 100%
o-Desmethyl-cerivastatin 10 - 30 nM ~50%

| Lovastatin (Control) | > 1000 nM | < 1% |

Protocol 2: Mechanistic Validation (Western Blot)

Objective: Confirm that M-1 induces apoptosis via the HMG-CoA reductase pathway by assessing p21 induction and RhoA delocalization.

Procedure
  • Treatment: Treat HCT116 cells in 6-well plates with M-1 at IC50 and 2x IC50 concentrations for 48 hours.

  • Rescue Control (Critical): Include a condition with M-1 + Mevalonate (100

    
    M) . If the effect is specific to HMG-CoA reductase inhibition, mevalonate should rescue the cells.
    
  • Lysis: Wash with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot Targets:

    • p21^Waf1/Cip1: Expect Upregulation (Cell cycle arrest).

    • Cleaved PARP: Expect Upregulation (Apoptosis marker).

    • RhoA (Membrane vs. Cytosolic): Requires fractionation. M-1 treatment should increase Cytosolic RhoA (due to lack of prenylation).

    • 
      -Actin:  Loading control.
      

Protocol 3: Metabolic Stability (LC-MS/MS)

Objective: Investigate if CRC cells (which may express CYP2C8) metabolize Cerivastatin into M-1, or if M-1 is stable in the tumor microenvironment.

Workflow Visualization

Workflow Step1 Cell Culture (HCT116 / HepG2) Step2 Drug Incubation (1 µM Cerivastatin) Step1->Step2 Step3 Supernatant/Lysate Collection (0, 1, 4, 24h) Step2->Step3 Step4 Protein Precipitation (Acetonitrile) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Workflow for assessing metabolic stability and conversion.

Procedure
  • Incubation: Incubate cells with 1

    
    M Cerivastatin.
    
  • Sampling: Collect cell culture media and cell lysates at 0, 1, 4, and 24 hours.

  • Extraction: Add 3 volumes of ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Transitions (MRM):

      • Cerivastatin: 460.2

        
         356.2
        
      • o-Desmethyl-cerivastatin (M-1): 446.2

        
         342.2 (Mass shift of -14 Da).
        
  • Data Analysis: Quantify the appearance of M-1 over time. High conversion indicates intrinsic CYP2C8 activity in the tumor cells.

References

  • FDA/Bayer. (2001).[6] Baycol (Cerivastatin Sodium) Tablets - Clinical Pharmacology.Link

    • Source of data regarding M-1 potency (50% of parent) and CYP2C8 metabolism.[9]

  • Bischoff, H., et al. (1998). Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. Atherosclerosis.[4][5][7][10] Link

    • Foundational paper describing the high potency of Cerivast
  • Denoyelle, C., et al. (2001). Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines. Carcinogenesis. Link

    • Key reference for the mechanism of RhoA delocalization and p21 induction by Cerivast
  • Kusama, T., et al. (2002). Cerivastatin enhances the cytotoxicity of 5-fluorouracil on chemosensitive and resistant colorectal cancer cell lines.[8] FEBS Letters. Link

    • Direct evidence of Cerivastatin's utility in CRC and synergy with 5-FU.
  • Shitara, Y., et al. (2004). Cerivastatin, a potent HMG-CoA reductase inhibitor: a review of its pharmacokinetics and drug interactions. Drug Metabolism and Pharmacokinetics.[5][9][11] Link

    • Detailed review of the CYP2C8 metabolic p

Sources

o-Desmethyl-cerivastatin for studying statin metabolic pathways

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: o-Desmethyl-cerivastatin as a Probe for Statin Metabolic Pathways and Pharmacogenomics

Executive Summary & Mechanistic Background

Cerivastatin is a highly efficacious HMG-CoA reductase inhibitor that was withdrawn from the market following severe cases of fatal rhabdomyolysis. These adverse events were primarily linked to altered pharmacokinetics caused by drug-drug interactions (DDIs)—such as co-administration with the CYP2C8 inhibitor gemfibrozil—or genetic polymorphisms in clearance enzymes[1].

The elimination of cerivastatin is heavily dependent on oxidative metabolism. Cytochrome P450 2C8 (CYP2C8) is the predominant enzyme, accounting for up to 60% of cerivastatin's oxidation, while CYP3A4 contributes approximately 40%[1]. This dual-pathway oxidation yields two primary metabolites:

  • o-Desmethyl-cerivastatin (M1): The major oxidative metabolite, formed predominantly by CYP2C8 (and partially by CYP3A4)[1].

  • 6-Hydroxyl-cerivastatin (M23): A secondary metabolite, formed primarily by CYP3A4 and UGT enzymes[2].

Because M1 formation is the primary metabolic route, quantifying o-desmethyl-cerivastatin serves as the definitive biomarker for evaluating CYP2C8 catalytic activity. It is extensively used in preclinical drug development to screen for CYP2C8-mediated DDIs and to characterize the metabolic clearance of statins in patients with CYP2C8 variants (e.g., CYP2C8*3)[1].

G Cer Cerivastatin (Parent Drug) M1 o-Desmethyl-cerivastatin (M1 Metabolite) Cer->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 6-Hydroxyl-cerivastatin (M23 Metabolite) Cer->M23 CYP3A4 / UGT CerG Cerivastatin Glucuronide (Cer-G2) Cer->CerG UGTs CerL Cerivastatin Lactone (Cer-L) CerG->CerL Rapid Spontaneous Conversion CerL->M1 CYP3A4 / CYP2C8

Cerivastatin biotransformation into M1 and M23 via CYP2C8, CYP3A4, and UGT pathways.

Experimental Design & Causality Principles

To accurately study the formation of o-desmethyl-cerivastatin in vitro, researchers utilize Human Liver Microsomes (HLMs) or recombinant CYP (rCYP) systems. A robust protocol must integrate the following causality-driven principles to ensure the assay is a self-validating system:

  • Lipid Reconstitution for rCYPs: Recombinant CYPs lack the natural membrane environment of the endoplasmic reticulum. Reconstituting rCYP2C8 with cytochrome P450 reductase and cytochrome b5 in DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) micelles is essential[1]. Causality: DLPC mimics the lipid bilayer, facilitating the structural alignment and electron transfer required for oxidative catalysis. Without it, the maximum velocity (

    
    ) of the enzyme is artificially suppressed.
    
  • Enzymatic Isolation (Self-Validation): CYP-mediated demethylation strictly requires reducing equivalents. A negative control lacking the NADPH regenerating system must be run in parallel. Causality: This proves that any detected M1 is strictly the product of enzymatic turnover, ruling out spontaneous degradation or sample contamination.

  • Immediate Quenching: The reaction must be terminated instantly using ice-cold organic solvents (e.g., acetonitrile). Causality: Acetonitrile rapidly denatures the CYP enzymes to freeze the kinetic timepoint, while simultaneously acting as an extraction solvent to precipitate proteins and solubilize the lipophilic statin and its metabolites for downstream LC-MS/MS analysis.

Step-by-Step Protocol: In Vitro CYP2C8 Metabolism Assay

G Prep 1. Enzyme Prep (HLM or rCYP2C8 + DLPC) Incub 2. Incubation (Cerivastatin + NADPH, 37°C) Prep->Incub Quench 3. Quenching (Ice-cold Acetonitrile) Incub->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (M1 Quantification) Centrifuge->LCMS

Step-by-step experimental workflow for cerivastatin in vitro metabolism assays.

Phase A: Reagent Preparation

  • Buffer: Prepare 100 mM Potassium Phosphate (KPi) buffer, adjusted to pH 7.4. (Physiological pH is critical for optimal CYP folding and activity)[1].

  • Micelle Preparation: Prepare 2.5 mM DLPC micelles via repeated sonication until the solution is optically clear.

  • Enzyme Reconstitution (If using rCYPs): Mix rCYP2C8, cytochrome P450 reductase, and cytochrome b5 in a 1:2:1 molar ratio. Add 100 μM DLPC micelles and incubate on ice for 20 minutes to allow membrane assembly[1]. Dilute with KPi buffer to a final assay concentration of 100 pmol/mL.

Phase B: Incubation & Reaction 4. Substrate Addition: Aliquot the enzyme mixture into reaction tubes. Add cerivastatin (substrate) at varying concentrations (e.g., 1 μM to 100 μM) to establish Michaelis-Menten kinetics. Pre-incubate at 37°C for 5 minutes. 5. Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). 6. Incubation: Incubate at 37°C in a shaking water bath for 10 to 30 minutes (ensure the reaction remains in the linear range of product formation).

Phase C: Quenching & LC-MS/MS Quantification 7. Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., cerivastatin-d3). 8. Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. 9. Supernatant Collection: Transfer the clear supernatant to HPLC vials. 10. LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Use a gradient of water/acetonitrile (with 0.1% formic acid). Detect o-desmethyl-cerivastatin (M1) using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Quantitative Data Interpretation

By quantifying the formation of o-desmethyl-cerivastatin (M1) and 6-hydroxyl-cerivastatin (M23), researchers can calculate the intrinsic clearance (


) of cerivastatin. The table below summarizes typical kinetic parameters demonstrating how CYP2C8 predominantly drives M1 formation, and how genetic variants (like CYP2C8*3) can drastically alter metabolic clearance, thereby impacting patient safety[1].
Enzyme SourceMetabolite FormedApparent

(μM)

(nmol/min/nmol P450)

(

)
Pathway Dominance
CYP2C81 (Wild Type) M1 (o-Desmethyl)~15 - 20HighBaselineMajor (2-3x excess over M23)
CYP2C81 (Wild Type) M23 (6-Hydroxyl)~20 - 25ModerateBaselineMinor
CYP2C8*3 (Variant) M1 (o-Desmethyl)DecreasedElevated~4x Higher than WTMajor (Accelerated clearance)
CYP3A4 (Wild Type) M1 (o-Desmethyl)> 50LowLowMinor Contributor

Data synthesized from recombinant CYP kinetic evaluations. Note that the CYP2C8*3 variant exhibits significantly higher intrinsic clearance for M1 compared to the wild-type enzyme, highlighting the critical role of pharmacogenomics in statin toxicity profiling[1].

References

  • Title: Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis Source: Pharmacogenetics and Genomics (via NIH.gov) URL: [Link]

  • Title: Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: o-Desmethyl-Cerivastatin Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of o-Desmethyl-cerivastatin in Human Plasma
Executive Summary

o-Desmethyl-cerivastatin (ODMC, often referred to as metabolite M-1) is the primary pharmacologically active metabolite of cerivastatin formed via CYP2C8 oxidation.[1] Unlike the parent drug, which is administered as a sodium salt, ODMC circulates as a hydroxy acid.

The Critical Challenge: The stability of ODMC is governed by the Lactone-Acid Interconversion Equilibrium .

  • Acidic Conditions: Promote cyclization of ODMC (hydroxy acid) into its lactone form (pseudo-loss of analyte).

  • Basic/Neutral Conditions (+ Enzymes): Promote hydrolysis of any co-existing lactone back into ODMC (pseudo-gain of analyte).

This guide provides a self-validating workflow to lock this equilibrium and ensure accurate quantification using LC-MS/MS.

Part 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the chemical behavior of the analyte in the matrix.

StatinStability cluster_prevention Stabilization Strategy ODMC o-Desmethyl-cerivastatin (Active Hydroxy Acid) Lactone ODMC Lactone (Inactive) ODMC->Lactone Cyclization (Acid Catalyzed) Lactone->ODMC Hydrolysis (Enzymatic or Alkaline) Enzymes Plasma Esterases (Paraoxonase/Albumin) Enzymes->Lactone Catalyzes Hydrolysis Acid Acidic pH (< 3.0) (e.g., HCl, strong TCA) Acid->ODMC Drives Cyclization Cold Temp < 4°C (Stops Enzymes) Buffer Buffer pH 4.5 - 5.0 (Ammonium Acetate)

Figure 1: The bi-directional instability of o-Desmethyl-cerivastatin. Stability is achieved by balancing pH (preventing acid cyclization) and temperature (preventing enzymatic hydrolysis).

Part 2: Validated Handling Protocols
Module A: Sample Collection (Clinical Site)

Goal: Prevent enzymatic activity immediately upon draw.

ParameterSpecificationTechnical Rationale
Anticoagulant K2/K3 EDTA EDTA chelates divalent cations (

) required by paraoxonase enzymes, reducing lactone-to-acid hydrolysis. Heparin is less effective for statins.
Temperature Ice Bath (0-4°C) Essential. At 37°C (body temp), ex vivo changes occur within minutes. At 4°C, metabolic activity is halted.
Centrifugation 4°C, 2000 x g, 10 min Must be refrigerated centrifugation. Ambient spinning heats the sample, reactivating esterases.
Module B: Stabilization & Extraction (The "Goldilocks" Zone)

Goal: Extract the analyte without shifting the equilibrium.

WARNING: Do NOT use strong acids (HCl, H2SO4) to acidify plasma for ODMC analysis. This is a common error derived from lactone stabilization protocols. Strong acid will convert your ODMC target into its lactone, causing a massive negative bias.

Recommended Workflow:

  • Thawing: Thaw plasma on ice. Never in a water bath.

  • Buffering: Add 100 mM Ammonium Acetate (pH 4.5) to the plasma aliquot (1:1 ratio).

    • Why? pH 4.5 is the "isoelectric" safety zone. It is acidic enough to inhibit remaining esterase activity but not acidic enough to trigger rapid chemical cyclization of the hydroxy acid to lactone.

  • Extraction (LLE): Liquid-Liquid Extraction is superior to protein precipitation for statins.

    • Solvent: Diethyl ether : Dichloromethane (70:30 v/v) or Methyl tert-butyl ether (MTBE).

    • Procedure: Vortex 5 min, centrifuge, freeze aqueous layer, pour off organic.

  • Reconstitution: Dissolve residue in mobile phase, but ensure the final solvent pH is > 4.0.

Part 3: Troubleshooting Guide (Q&A)
Q1: My LC-MS peaks for ODMC are splitting or tailing badly. Is it degradation?

Diagnosis: Likely On-Column Interconversion . If your mobile phase is too acidic (e.g., 0.1% Formic Acid) and your column temperature is high (>40°C), the hydroxy acid can cyclize during the chromatographic run. Fix:

  • Buffer the Mobile Phase: Use 5mM Ammonium Acetate or Formate (pH ~4.0 - 4.5) instead of pure acidified water.

  • Lower Column Temp: Run at 25°C - 30°C. High heat accelerates cyclization.

  • Check Autosampler: Ensure the autosampler is kept at 4°C.

Q2: I see a "ghost" peak with the same mass as ODMC but different retention time.

Diagnosis: This is likely the Lactone form or an Isomer .

  • Lactone: Mass is [M+H]+ - 18 (water loss). However, in-source fragmentation can make the acid look like the lactone (loss of water in the source).

  • Isomer (M-23): Cerivastatin has another metabolite, 6-hydroxy-cerivastatin (M-23).[1] It is isobaric (same mass) to o-Desmethyl-cerivastatin (M-1). Fix:

  • Chromatographic Resolution: You must baseline separate M-1 (ODMC) from M-23. M-1 is generally more lipophilic (elutes later on C18) than M-23 due to the loss of the polar methyl ether vs. the addition of a hydroxyl group.

  • MRM Transitions:

    • ODMC (M-1): m/z 446 → 342 (Check specific fragmentation pattern).

    • Cerivastatin: m/z 460 → 356.[2][3]

Q3: My QC samples show increasing concentration over time in the autosampler.

Diagnosis: Lactone Hydrolysis. If your reconstituted extract is neutral/alkaline and contains any co-extracted lactone, it will slowly hydrolyze back to ODMC (Acid), artificially increasing your signal. Fix:

  • Ensure the reconstitution solvent is slightly acidic (pH 4.5).

  • Limit autosampler residence time to < 12 hours.

Part 4: Stability Data Reference Table

Use these parameters to set your validation acceptance criteria.

ConditionStability LimitNotes
Whole Blood (Ice) < 1 HourSeparation of plasma must be rapid to prevent RBC partitioning.
Plasma (Room Temp) UNSTABLE < 2 hours. Significant risk of esterase activity.
Plasma (-80°C) > 6 MonthsLong-term storage is stable if pH is not manipulated prior to freezing.
Freeze/Thaw 3 CyclesDo not exceed.[4] Thaw on ice only.
Processed Extract (4°C) 24 HoursStable if reconstituted in buffered solvent (pH 4.5).
Light Sensitivity HighProtect from light (amber vials) during all steps.
References
  • Ramakrishna, N. V. S., et al. (2004). "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Iga, K. (2025). "Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites...[5] Using the Metabolite-Linked Model." Preprints.org.

  • Sakaeda, T., et al. (2006). "Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport."[6] Pharmaceutical Research.

  • Jemal, M., et al. (2003). "The importance of unstable metabolites in LC-MS/MS-based bioanalysis." Biomedical Chromatography. (General principles on statin acid/lactone instability).

Sources

Technical Guide: Preventing Degradation of o-Desmethyl-cerivastatin (M-1) During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

o-Desmethyl-cerivastatin , commonly referred to in pharmacokinetic literature as Metabolite M-1 , is a pharmacologically active metabolite of cerivastatin formed primarily via CYP2C8-mediated demethylation [1].

For bioanalytical scientists, M-1 presents a dual stability challenge:

  • Lactonization (Cyclization): Like its parent compound and other statins (e.g., atorvastatin, simvastatin), M-1 contains a 3,5-dihydroxy-heptanoic acid side chain. Under acidic conditions, this chain undergoes dehydration and internal cyclization to form a lactone (M-1 Lactone). This conversion is an equilibrium reaction driven by pH and temperature.

  • Oxidative Instability: The demethylation exposes a phenolic hydroxyl group, increasing susceptibility to oxidative degradation compared to the parent cerivastatin.

This guide provides a self-validating workflow to "freeze" the equilibrium and prevent oxidative loss, ensuring the integrity of your LC-MS/MS quantitation.

The Degradation Mechanism (The "Why")

Understanding the chemistry is the only way to troubleshoot effectively. The primary enemy of o-Desmethyl-cerivastatin stability is uncontrolled pH excursions .

The Acid-Lactone Interconversion[1][2][3]
  • Acidic pH (< 5.0): Rapidly catalyzes the conversion of the active hydroxy acid form (M-1) to the inactive lactone form.

  • Basic pH (> 9.0): Promotes hydrolysis of any lactone back to the acid form.

  • Physiological pH (7.4): The acid form is relatively stable, but enzymatic activity (e.g., glucuronidation followed by spontaneous lactonization) can continue if enzymes are not quenched.

Visualization: Stability Decision Tree

The following diagram illustrates the critical decision nodes where degradation typically occurs during sample preparation.

StatinStability Start Plasma Sample (Contains M-1 Acid) Acidification Acidification Step (e.g., adding HCl for LLE) Start->Acidification Strong Acid (pH < 3) Buffer Buffered Stabilization (Ammonium Acetate pH 4.5-5.0) Start->Buffer Controlled pH Oxidation Oxidative Loss (Phenolic group) Start->Oxidation No protection Antioxidant Add Antioxidant (Ascorbic Acid / BHT) Start->Antioxidant Immediate Addition Lactone Formation of M-1 Lactone (Artifact) Acidification->Lactone Rapid Cyclization Stable Stable M-1 Acid Ready for Extraction Buffer->Stable Equilibrium Frozen Lactone->Stable Requires Alkaline Hydrolysis (Risk of Epimerization) Antioxidant->Stable

Figure 1: Critical control points for preventing M-1 degradation. Red nodes indicate high-risk steps; green nodes indicate stabilized states.

Sample Collection & Storage Protocols

Objective: Prevent ex vivo enzymatic conversion and oxidative loss immediately upon blood draw.

ParameterRecommendationScientific Rationale
Anticoagulant K2EDTA Preferred over heparin to prevent potential interference with LC-MS ionization.
Temperature Ice Bath (4°C) Essential. Metabolic activity and chemical lactonization rates drop significantly at 4°C.
Stabilizer 1 Ascorbic Acid (0.1% w/v) Prevents oxidation of the phenolic hydroxyl group exposed by demethylation.
Stabilizer 2 Buffer (pH 7.0 - 8.0) Maintaining neutral pH prevents acid-catalyzed lactonization.
Storage -80°C Long-term stability is compromised at -20°C due to "frozen state pH shifts" in phosphate buffers.

Extraction Protocols (The "How")

We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for M-1. LLE often requires strong acidification to protonate the acid for organic solvent uptake, which triggers lactonization. SPE allows for gentler handling.

Protocol A: Weak Anion Exchange (WAX) SPE (Recommended)

Target: o-Desmethyl-cerivastatin (Acid Form)

  • Sample Pre-treatment:

    • Thaw plasma on ice.

    • Aliquot 200 µL plasma.

    • Add 20 µL Internal Standard (e.g., d3-cerivastatin or atorvastatin).

    • Add 200 µL 2% Formic Acid in Water (Low concentration is key; drop pH to ~4.5 just before loading, do not let sit).

    • Tip: Keep all reagents at 4°C.

  • SPE Conditioning (Oasis WAX or equivalent):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample slowly (gravity or low vacuum).

    • Mechanism:[1][2][3][4] The deprotonated acid (anionic) binds to the charged amine on the sorbent, while the lactone (neutral) flows through or binds only hydrophobically.

  • Wash Steps:

    • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 4.5). Removes proteins and prevents lactonization.

    • Wash 2: 1 mL Methanol. Removes hydrophobic interferences (and potentially any neutral lactone formed).

  • Elution:

    • Elute with 2 x 200 µL 2% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4] High pH deprotonates the sorbent (releasing the analyte) and simultaneously ensures the analyte remains in the stable acid form.

  • Post-Elution:

    • Evaporate under nitrogen at max 35°C .

    • Reconstitute in Mobile Phase (e.g., 60:40 Ammonium Formate pH 4.5 : Acetonitrile).

LC-MS/MS Considerations

Chromatographic Separation of Forms: Even with perfect prep, on-column conversion can occur. You must chromatographically separate the M-1 Acid from the M-1 Lactone to verify your sample prep integrity.

  • Column: C18 (e.g., Waters XBridge or equivalent), 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 4.0 - 5.0).

    • B: Acetonitrile.[5]

  • Why pH 4-5? While acidic pH promotes lactonization over time, in the short timeframe of an LC run (<5 min), a slightly acidic buffer improves peak shape for the acid moiety.

  • Monitoring: Monitor MRM transitions for both Acid and Lactone. If you see a Lactone peak in a "freshly spiked" standard, your method is inducing degradation.

Troubleshooting FAQ

Q1: I see a "double peak" for o-Desmethyl-cerivastatin. What is happening? A: This is the classic signature of Acid/Lactone interconversion. One peak is the M-1 Acid, the other is the M-1 Lactone.

  • Diagnosis: Check your reconstitution solvent. If it is too acidic and the sample sat in the autosampler, lactonization occurred.

  • Fix: Adjust reconstitution solvent to pH > 6.0 or keep autosampler at 4°C.

Q2: My recovery is low, but the Internal Standard (IS) is fine. A: If your IS is a different statin (e.g., atorvastatin), it may have different stability kinetics.

  • Diagnosis: You may be losing M-1 to oxidation (which doesn't affect non-phenolic statins as severely).

  • Fix: Add 10 µL of 1% Ascorbic Acid to the plasma immediately upon thawing.

Q3: Can I use LLE instead of SPE? A: Yes, but it is riskier.

  • Protocol: Use a buffered extraction. Instead of HCl, use Ammonium Acetate (pH 4.0) to protonate the acid. Extract immediately into Ethyl Acetate/MTBE (50:50) . Evaporate and reconstitute immediately. Do not use strong mineral acids.

Q4: The lactone peak increases over the course of the batch run. A: This indicates "On-Autosampler Stability" failure.

  • Fix: Your reconstitution solvent is likely promoting lactonization. Switch to a neutral buffer (pH 7) for reconstitution, even if the mobile phase is acidic. The short time on the column is less damaging than hours in the autosampler vial.

References

  • Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Source: PubMed (J Pharm Biomed Anal) URL:[Link]

  • Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone. Source: Preprints.org (MDPI) URL:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in o-Desmethyl-cerivastatin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

o-Desmethyl-cerivastatin (the M1 metabolite of cerivastatin) requires highly sensitive quantification to support pharmacokinetic and toxicological evaluations. Because it lacks a strong natural chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[1]. However, when extracting this metabolite from complex biological matrices like plasma or serum, analysts frequently encounter severe matrix effects—primarily driven by endogenous phospholipids[2]. This support center provides mechanistic insights, troubleshooting steps, and validated protocols to ensure assay integrity.

Visualizing the Problem and Solution

G Sample Biological Sample (Plasma/Serum) PPT Standard Protein Precipitation (High Phospholipid Retention) Sample->PPT AdvancedPrep Targeted Sample Prep (HybridSPE / LLE) Sample->AdvancedPrep Optimized Workflow MatrixEffect Phospholipid Co-elution & Ion Suppression (ESI) PPT->MatrixEffect PoorData Variable Quantitation & Decreased Sensitivity MatrixEffect->PoorData CleanExtract Phospholipid-Depleted Extract AdvancedPrep->CleanExtract GoodData Reliable LC-MS/MS Quantitation of o-Desmethyl-cerivastatin CleanExtract->GoodData

Fig 1. Workflow comparing standard PPT vs. targeted extraction for mitigating matrix effects.

Diagnostic FAQs

Q: What is the exact mechanism of ion suppression for o-Desmethyl-cerivastatin in ESI-MS? A: During Electrospray Ionization (ESI), analytes and matrix components compete for access to the droplet surface and available charge. Phospholipids (such as glycerophosphocholines), which are highly surface-active, preferentially occupy the droplet surface. This physical crowding prevents o-Desmethyl-cerivastatin from efficiently transitioning into the gas phase, leading to a severely suppressed signal[3].

Q: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Why is my assay still failing validation? A: While an SIL-IS (e.g., Atorvastatin-d5 or a custom Cerivastatin-d3) co-elutes with the target analyte and experiences the exact same ion suppression, it only corrects the relative quantification (the peak area ratio). It does not recover the lost absolute signal[4]. If phospholipid suppression drops the absolute o-Desmethyl-cerivastatin signal below the detector's Limit of Quantitation (LOQ), the SIL-IS cannot mathematically rescue the data.

Q: Will switching from ESI to APCI eliminate the matrix effect? A: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition, making it significantly less susceptible to matrix effects than ESI[4]. However, statins and their metabolites often exhibit thermal degradation or lower overall ionization efficiency in the heated APCI source. Therefore, optimizing sample cleanup for ESI is usually the preferred causality-driven approach.

Troubleshooting Guide

Issue 1: Drifting retention times and baseline elevation over multiple injections.

  • Root Cause: Late-eluting phospholipids from previous injections are accumulating on the analytical column. Ballistic gradients (rapid changes in organic composition) often fail to purge these strongly retained lipids, causing them to elute unpredictably in subsequent runs[2].

  • Solution: Implement a targeted column wash step (e.g., holding at 95% organic mobile phase for 1.5–2.0 minutes) at the end of each gradient, or switch from simple Protein Precipitation (PPT) to a targeted phospholipid-depletion strategy[5].

Issue 2: Poor recovery during Solid Phase Extraction (SPE).

  • Root Cause: Traditional reversed-phase SPE uses hydrophobic retention, which co-extracts highly hydrophobic phospholipids alongside o-Desmethyl-cerivastatin. When attempting to wash the column with high organic solvents, the analyte may elute prematurely, or the phospholipids may co-elute during the final step[5].

  • Solution: Transition to mixed-mode strong cation exchange (MCX) or utilize targeted phospholipid removal plates (e.g., HybridSPE) that rely on specific chemical interactions rather than broad hydrophobicity[4].

Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol acts as a self-validating system: by continuously infusing the analyte post-column while injecting a blank matrix extract, any dips in the baseline directly map to the retention times of suppressing matrix components.

  • Setup: Connect a syringe pump to the MS source via a T-connector positioned after the analytical LC column.

  • Infusion: Infuse a 100 ng/mL neat solution of o-Desmethyl-cerivastatin at a constant flow rate of 10 µL/min.

  • Injection: Run your standard LC gradient while injecting a blank plasma extract (prepared via your current sample preparation method, e.g., PPT).

  • Monitoring: Monitor the specific MRM transition for o-Desmethyl-cerivastatin.

  • Validation: Identify negative peaks (signal dips) in the continuous baseline. If these dips align with the expected retention time of your analyte, matrix effects are actively compromising your assay and sample preparation must be improved.

Protocol 2: Zirconia-Based Phospholipid Depletion (HybridSPE)

This protocol utilizes Lewis acid-base interactions to selectively trap phospholipids while allowing the target analyte to pass through.

  • Aliquot: Transfer 100 µL of human plasma into a HybridSPE-Phospholipid 96-well plate.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. The acidic environment disrupts analyte-protein binding and precipitates endogenous proteins.

  • Mixing: Mix thoroughly on a plate shaker for 2 minutes to ensure complete precipitation.

  • Filtration: Apply vacuum (10 in Hg) for 3 minutes. The zirconia-coated silica stationary phase acts as a strong Lewis acid, selectively binding the phosphate moiety (Lewis base) of the phospholipids[2]. o-Desmethyl-cerivastatin passes through unhindered.

  • Reconstitution: Evaporate the collected filtrate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of various sample preparation strategies for mitigating matrix effects in statin metabolite analysis.

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalMatrix Factor (MF)*Throughput
Protein Precipitation (PPT) 90–95%< 10%0.45 (Severe Suppression)High
Liquid-Liquid Extraction (LLE) 75–85%~ 80%0.85 (Mild Suppression)Medium
Reversed-Phase SPE (RP-SPE) 85–90%~ 70%0.80 (Mild Suppression)Low
Zirconia-based HybridSPE 90–95%> 99%0.98 (Negligible Effect)High

*Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression; MF > 1.0 indicates ion enhancement.

References

1.1 - ResearchGate 2.3 - Bioanalysis Zone 3. 2 - American Pharmaceutical Review 4.5 - ResearchGate 5.4 - LCGC International

Sources

Optimizing extraction recovery of o-Desmethyl-cerivastatin from tissues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4]

Welcome to the technical support center for Cerivastatin metabolite analysis. This guide addresses the specific challenges of extracting o-Desmethyl-cerivastatin (ODMC) , often referred to in literature as Metabolite M-1 .

Unlike plasma analysis, tissue extraction (liver, muscle, kidney) presents a "black box" of protein binding and enzymatic activity. ODMC possesses a carboxylic acid moiety and a phenolic hydroxyl group (exposed by demethylation), making it amphiphilic. The critical failure point in most protocols is the uncontrolled interconversion between the hydroxy-acid form (active) and the lactone form (inactive) during the extraction process.

Key Chemical Properties
PropertyDescriptionImpact on Extraction
pKa (Acid) ~4.5 (Carboxylic acid)Requires pH < 4.0 for efficient organic solvent extraction (LLE).
pKa (Phenol) ~10.0 (Phenolic OH)Avoid high pH; ionization at pH > 9 reduces organic recovery.
Stability Lactone

Acid equilibrium
Acidic pH promotes lactonization; Basic pH promotes hydrolysis. Cold processing is mandatory.
LogP ~3.5 (Lipophilic)High affinity for tissue lipids; requires delipidation or specific solvent partitioning.

Optimized Extraction Protocol (Tissue-Specific)

Standard Operating Procedure (SOP-ODMC-04) Target Matrix: Skeletal Muscle / Liver Homogenate

Phase A: Sample Preparation (Homogenization)

Objective: Release intracellular drug while inhibiting enzymatic degradation.

  • Weighing: Weigh 100 mg of frozen tissue.

  • Homogenization: Add 400 µL of ice-cold Ammonium Acetate buffer (50 mM, pH 4.5) .

    • Why? The pH 4.5 buffer stabilizes the acid form and prevents spontaneous lactonization (which accelerates at pH < 3) or hydrolysis (pH > 7).

  • Mechanical Disruption: Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 30s. Keep samples on ice immediately after.

Phase B: Liquid-Liquid Extraction (LLE)

Objective: Isolate ODMC from the protein/lipid matrix.

  • Internal Standard: Add 10 µL of deuterated internal standard (Cerivastatin-d6 or Atorvastatin). Vortex 10s.

  • Extraction Solvent: Add 2.0 mL of Diethyl Ether : Dichloromethane (70:30 v/v) .

    • Expert Insight: This specific ratio, cited in pharmacokinetic studies (Ramakrishna et al.), offers the optimal polarity balance. Pure ether evaporates too fast; pure DCM often forms difficult emulsions with tissue.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen at 35°C. Do not exceed 40°C to prevent thermal degradation.

Phase C: Reconstitution
  • Solvent: Reconstitute in 100 µL of Mobile Phase (Acetonitrile : 0.1% Formic Acid, 50:50).

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any particulates before LC-MS/MS injection.

Workflow Visualization

The following diagram illustrates the critical decision points where recovery is often lost.

ExtractionWorkflow Start Frozen Tissue Sample Homogenize Homogenize in NH4OAc (pH 4.5) Start->Homogenize SolventAdd Add Ether:DCM (70:30) Homogenize->SolventAdd CheckEmulsion Emulsion Formed? SolventAdd->CheckEmulsion PhaseSep Centrifuge & Separate Phases CheckRecovery Recovery < 60%? PhaseSep->CheckRecovery CheckEmulsion->PhaseSep No BreakEmulsion Freeze-Thaw Cycle or Add 50µL MeOH CheckEmulsion->BreakEmulsion Yes AdjustPH Acidify Homogenate (Add 10µL 1M Formic Acid) CheckRecovery->AdjustPH Yes (Poor Extraction) DryRecon Evaporate & Reconstitute CheckRecovery->DryRecon No (Good) BreakEmulsion->PhaseSep AdjustPH->SolventAdd Repeat LCMS LC-MS/MS Analysis DryRecon->LCMS

Caption: Workflow logic for ODMC extraction, highlighting emulsion handling and pH checkpoints.

Troubleshooting & FAQs

Issue 1: "I see a 'double peak' in my chromatogram."

Diagnosis: Acid-Lactone Interconversion. The Science: ODMC exists in equilibrium. If your chromatography is acidic (Formic acid) and your sample sat in the autosampler, on-column conversion can occur.

  • Fix: Ensure your LC run time is short (< 5 mins). Maintain the autosampler at 4°C.

  • Check: Verify if the second peak has a mass shift of -18 Da (Lactone form) or +18 Da (if monitoring transitions).

Issue 2: "Recovery is consistently low (< 40%) in liver samples."

Diagnosis: Ion Suppression or Protein Binding. The Science: Liver is rich in phospholipids. While LLE is cleaner than Protein Precipitation (PPT), phospholipids can still carry over.

  • Fix 1 (Chemistry): Ensure the homogenate pH is ~4.5. If the pH is neutral (7.4), the carboxylic acid is ionized (COO-), making it stay in the water phase, not the ether/DCM phase.

  • Fix 2 (Cleanup): If using PPT, pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) before injection.

Issue 3: "My internal standard (IS) response varies wildly."

Diagnosis: Matrix Effect / Ion Suppression. The Science: Co-eluting matrix components are suppressing the ionization of your analyte in the MS source.[1]

  • Fix: Switch to a deuterated analog (Cerivastatin-d6). If unavailable, use Fluvastatin as an IS, as it shares similar lipophilicity and pKa characteristics, unlike Atorvastatin which is more polar.[1]

LC-MS/MS Parameters (Reference)

ParameterSettingRationale
Column C18 (e.g., Waters XTerra or Kinetex), 1.7 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidProtonates the acid for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Ionization ESI Positive (+)Pyridine ring protonation is highly efficient.
Transitions m/z 446.2

342.2
Specific for Desmethyl-Cerivastatin (Loss of fluorophenyl group).

Pathway Visualization: Metabolic Context[5]

Understanding where ODMC comes from helps in interpreting tissue distribution data.

Metabolism Cerivastatin Cerivastatin (Parent) CYP2C8 CYP2C8 (Liver) Cerivastatin->CYP2C8 ODMC o-Desmethyl-Cerivastatin (M-1) CYP2C8->ODMC Demethylation (Major Pathway) M23 Hydroxylated-Cerivastatin (M-23) CYP2C8->M23 Hydroxylation UGT UGT Glucuronidation ODMC->UGT Phase II Clearance

Caption: CYP2C8-mediated metabolic pathway generating o-Desmethyl-cerivastatin.[2]

References

  • Ramakrishna, N.V.S., et al. (2004). "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma."[3] Journal of Pharmaceutical and Biomedical Analysis.

  • Mück, W. (1998). "Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor." European Journal of Clinical Pharmacology.

  • Shintani, H. (2013). "Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs."[4] International Journal of Clinical Pharmacology & Toxicology.

  • Wang, J.S., et al. (2002). "Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis." Pharmacogenetics. (Context for M-1/M-23 identification).

Sources

Minimizing ion suppression of o-Desmethyl-cerivastatin in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Bioanalysis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the robust quantification of statin metabolites in biological matrices. Cerivastatin is a synthetic statin that is primarily metabolized by the hepatic enzymes CYP2C8 and CYP3A4 into its major active metabolite, o-Desmethyl-cerivastatin (also known as M-1) [1].

During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the electrospray ionization (ESI) of o-Desmethyl-cerivastatin is highly susceptible to ion suppression (matrix effects). This occurs when co-eluting endogenous compounds—particularly glycerophospholipids—compete with the analyte for ionization energy and droplet surface area, leading to signal quenching, poor reproducibility, and inaccurate quantification [2].

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate ion suppression for the robust bioanalytical quantification of o-Desmethyl-cerivastatin.

Diagnostic Workflow: The Ion Suppression Logic

Before changing your experimental parameters, it is critical to identify whether your signal loss is due to true matrix overlap or general source inefficiency. Follow the logical workflow below to diagnose the root cause.

IonSuppressionWorkflow Detect 1. Detect Ion Suppression (Poor Recovery / RSD >15%) Assess 2. Perform Post-Column Infusion (Qualitative Matrix Assessment) Detect->Assess Identify 3. Identify Suppression Zones (Monitor m/z 184 for Phospholipids) Assess->Identify Decision Does o-Desmethyl-cerivastatin co-elute with suppression zones? Identify->Decision Prep 4A. Optimize Sample Prep (Switch PPT to LLE with MTBE) Decision->Prep Yes (Matrix Overlap) Chroma 4B. Optimize Chromatography (Adjust UHPLC Gradient) Decision->Chroma Yes (Matrix Overlap) Source 4C. Optimize Ion Source (Gas Flow, Temp) & Use SIL-IS Decision->Source No (General Suppression)

Figure 1: Logical workflow for diagnosing and resolving ion suppression in LC-MS/MS bioanalysis.

Section 1: Sample Preparation Strategies

Q: Why does o-Desmethyl-cerivastatin suffer from severe ion suppression when using simple protein precipitation (PPT)? A: PPT using acetonitrile or methanol effectively removes large proteins but fails to precipitate endogenous glycerophospholipids. Because o-Desmethyl-cerivastatin is moderately lipophilic, it chromatographically co-elutes with these residual phospholipids. In the ESI source, the highly surface-active phospholipids saturate the charged droplets, physically preventing the o-Desmethyl-cerivastatin molecules from reaching the droplet surface and entering the gas phase. This causality directly results in signal quenching [2].

Q: What is the optimal sample preparation strategy to eliminate this matrix effect? A: To physically separate the analyte from phospholipids prior to injection, Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is the gold standard for statins [3]. MTBE provides excellent recovery for acidic statins while leaving the majority of polar matrix components and heavy phospholipids trapped in the aqueous phase.

Protocol: Optimized LLE for o-Desmethyl-cerivastatin

  • Aliquot: Transfer 100 µL of human plasma to a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as o-Desmethyl-cerivastatin-d3, to compensate for any minor extraction losses.

  • Buffering (Critical Step): Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.5). Causality: Statins possess a carboxylic acid moiety. Adjusting the pH to 4.5 ensures the acid group remains unionized, maximizing its partitioning into the organic phase while preventing interconversion into the lactone form [4].

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between phases, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the unfrozen organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate the organic phase to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid) and transfer to an autosampler vial.

Section 2: Chromatographic Optimization

Q: How can I chromatographically resolve the analyte from any residual matrix components? A: Even with LLE, trace phospholipids can remain. Utilizing a sub-2 µm UHPLC column (e.g., C18, 50 x 2.1 mm, 1.7 µm) combined with a ballistic gradient ensures that o-Desmethyl-cerivastatin elutes sharply before the highly retained phospholipid band washes off the column.

Table 1: Recommended UHPLC Gradient for Phospholipid Clearance

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in Acetonitrile)Flow Rate (mL/min)Mechanistic Purpose
0.070%30%0.4Initial analyte focusing on the column head
0.570%30%0.4Isocratic hold to elute unretained salts
2.510%90%0.4Elution of o-Desmethyl-cerivastatin
3.05%95%0.4High-organic flush (Phospholipid clearance)
4.05%95%0.4Hold flush to prevent carryover
4.170%30%0.4Re-equilibration for the next injection
Section 3: Mass Spectrometry & Ion Source Tuning

Q: Should I use positive or negative electrospray ionization (ESI) for o-Desmethyl-cerivastatin? A: While the carboxylic acid group of statins makes them amenable to negative ESI ([M-H]⁻), positive ESI ([M+H]⁺) generally yields superior signal-to-noise ratios for cerivastatin and its metabolites. The precursor ion for o-Desmethyl-cerivastatin is monitored at m/z 446.2 . To minimize suppression directly in the source, optimize the desolvation gas temperature (typically >500°C) and gas flow. Causality: Higher thermal energy ensures complete droplet desolvation, which mitigates the competition between the analyte and residual matrix for charge.

Q: How do I quantitatively assess the remaining matrix effect to ensure my protocol is self-validating? A: Regulatory guidelines (FDA/EMA) require a quantitative assessment of matrix effects to prove assay reliability [2]. The "Post-Extraction Spike" method isolates the matrix effect from extraction recovery, providing a mathematical validation of your method.

Protocol: Quantitative Matrix Effect Assessment

  • Set A (Neat Standards): Prepare o-Desmethyl-cerivastatin in the reconstitution solvent at Low and High Quality Control (QC) concentrations.

  • Set B (Post-Spike Extracts): Extract blank plasma from 6 different individual lots using the LLE protocol above. Spike the analyte into the reconstituted extracts at the exact same Low and High QC concentrations.

  • Analysis: Inject both sets into the LC-MS/MS.

  • Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 Interpretation: A value of 100% indicates zero matrix effect. Values <85% indicate ion suppression, while >115% indicate ion enhancement. If your LLE and gradient are optimized correctly, the Matrix Effect should fall between 90-110%, and the Coefficient of Variation (CV) across the 6 lots must be <15%.

References
  • Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone Source: AKJournals URL:[Link]

Technical Support Center: Advanced LC-MS/MS Optimization for o-Desmethyl-cerivastatin (M-1)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing analytical hurdles when quantifying statins and their metabolites. Detecting o-Desmethyl-cerivastatin (commonly known as the M-1 metabolite) at sub-nanomolar levels presents unique challenges due to its susceptibility to matrix-induced ion suppression and pH-dependent structural instability.

This guide moves beyond basic instrument manuals to provide you with mechanistic solutions, self-validating protocols, and field-proven troubleshooting strategies to maximize your LC-MS/MS sensitivity.

Pharmacokinetic & Metabolic Context

Before optimizing the mass spectrometer, it is critical to understand the origin of the analyte. Cerivastatin is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4. This enzymatic action yields two major active metabolites: the demethylated M-1 (o-Desmethyl-cerivastatin) and the hydroxylated M-23 [[1]]().

MetabolicPathway Ceri Cerivastatin [M+H]+ 460.2 CYP CYP2C8 / CYP3A4 Hepatic Metabolism Ceri->CYP M1 o-Desmethyl-cerivastatin (M-1) [M+H]+ 446.2 CYP->M1 Demethylation M23 M-23 Metabolite [M+H]+ 476.2 CYP->M23 Hydroxylation

Cerivastatin hepatic metabolism pathway yielding M-1 and M-23 metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is my M-1 signal heavily suppressed when analyzing human plasma samples? A: Signal suppression in Electrospray Ionization (ESI) is typically caused by endogenous matrix components—specifically glycerophospholipids—competing with the M-1 analyte for charge and surface access in the ESI droplet. If you are using simple Protein Precipitation (PPT), these lipids remain in your extract. To resolve this, you must transition to a more selective cleanup method. Liquid-Liquid Extraction (LLE) using a diethyl ether/dichloromethane (70/30, v/v) mixture provides excellent recovery while leaving polar phospholipids in the aqueous waste 2. Alternatively, Solid-Phase Extraction (SPE) using HLB or MCX cartridges can effectively reduce matrix effects 3.

Q2: Most LC-MS/MS methods use 0.1% Formic Acid. Why is my M-1 sensitivity still poor? A: Statins are highly sensitive to pH due to their structural equilibrium. Under highly acidic conditions (pH < 3, typical of 0.1% formic acid), the open-ring hydroxy acid form of cerivastatin and M-1 undergoes intramolecular esterification, interconverting into a closed-ring lactone form 3. This splits your analyte into two distinct chromatographic peaks and masses, drastically reducing the sensitivity of your target acid mass. By replacing formic acid with 10 mM ammonium acetate (pH 5.5), you stabilize the acid form, ensuring 100% of your analyte is detected in a single MRM transition 1.

Q3: How do I selectively tune the MS parameters for M-1 versus the parent drug? A: Cerivastatin and M-1 require distinct fragmentor (capillary exit) voltages to prevent in-source fragmentation while maximizing precursor ion stability. While the parent cerivastatin ([M+H]+ 460.2) optimizes at ~150V, the demethylated M-1 ([M+H]+ 446.2) requires a higher fragmentor voltage of 200V to achieve optimal transmission into the collision cell 1.

Troubleshooting Guide & Workflow

When sensitivity drops below the required 5 nM Limit of Quantitation (LLOQ), follow this logical diagnostic workflow to isolate the root cause.

TroubleshootingWorkflow Start Low Sensitivity for M-1 (o-Desmethyl-cerivastatin) CheckME Evaluate Matrix Effect (ME) Post-Extraction Addition Start->CheckME DecisionME Is ME < 80% or > 120%? CheckME->DecisionME FixME Switch PPT to SPE (HLB/MCX) or LLE (Ether/DCM) DecisionME->FixME Yes (Ion Suppression) CheckpH Check Mobile Phase pH DecisionME->CheckpH No FixME->CheckpH FixpH Use 10 mM Ammonium Acetate (pH 5.5) to prevent Lactonization CheckpH->FixpH OptMS Optimize MS Parameters (Fragmentor: 200V, Dwell: 95ms) FixpH->OptMS Valid Self-Validating System Achieved (LLOQ ≤ 5 nM) OptMS->Valid

Step-by-step troubleshooting workflow for resolving M-1 detection sensitivity issues.

Self-Validating Extraction & Quantitation Protocol

To ensure absolute trustworthiness in your data, your protocol must be a self-validating system. This means the method inherently proves that matrix effects are not responsible for sensitivity loss.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of human plasma into a clean 2 mL centrifuge tube.

  • Add 20 µL of your chosen Internal Standard (e.g., Fluvastatin) 1.

  • Add 1.0 mL of extraction solvent: diethyl ether/dichloromethane (70/30, v/v) 2.

  • Vortex vigorously for 5 minutes to ensure partitioning.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A (10 mM ammonium acetate, pH 5.5).

Phase 2: Self-Validation (Matrix Factor Calculation) Before running your study samples, validate the extraction:

  • Extract a blank plasma sample using Phase 1.

  • Reconstitute the dried blank extract with 100 µL of Mobile Phase A containing a known concentration of M-1 (e.g., 50 nM).

  • Prepare a "Neat Standard" by spiking the same concentration of M-1 directly into 100 µL of pure Mobile Phase A.

  • Inject both into the LC-MS/MS.

  • Causality Check: Calculate the Matrix Factor (MF) = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard).

    • Interpretation: If MF is between 0.85 and 1.15, your method is validated and free of significant ion suppression. If MF < 0.8, residual lipids are suppressing your signal; verify your extraction solvent ratios.

Phase 3: LC-MS/MS Acquisition

  • Column: Agilent Zorbax XDB C8 (2.1 µm, 5 cm) or equivalent 1.

  • Mobile Phase A: 10 mM ammonium acetate (pH 5.5) 1.

  • Mobile Phase B: 10 mM ammonium acetate in methanol 1.

  • Gradient: 30% B (0-1 min), ramp to 70% B (1-2 min), ramp to 100% B (2-4 min), hold 100% B (4-6.5 min) [[1]]().

  • Flow Rate: 0.3 mL/min [[1]]().

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Parameters for Cerivastatin and Metabolites Note: Parameters are based on positive ESI mode. Capillary voltage is maintained at 5000 V.

AnalytePrecursor Ion [M+H]+ (m/z)Fragmentor Voltage (V)Dwell Time (ms)Target LLOQ (nM)
Cerivastatin460.2150955.0
o-Desmethyl-cerivastatin (M-1)446.2200955.0
M-23 Metabolite476.2250955.0

Table 2: Matrix Effect Evaluation (Self-Validating Data Model) Note: This table demonstrates typical troubleshooting data when diagnosing sensitivity issues.

Sample Prep MethodMatrix Factor (MF)Precision (% CV)Ion SuppressionConclusion
Protein Precipitation (PPT)0.4218.5%SevereNot Recommended
Solid-Phase Extraction (HLB)0.887.2%LowAcceptable
Liquid-Liquid Extraction (Ether/DCM)0.963.8%NegligibleOptimal
References
  • Source: nih.
  • Source: researchgate.
  • Source: ual.

Sources

o-Desmethyl-cerivastatin reference standard purity and storage issues

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard User Guide[1][2][3]

Status: Active | Topic: Purity, Storage, & Troubleshooting | Audience: DMPK & Bioanalytical Scientists[1]

Executive Summary & Chemical Context

o-Desmethyl-cerivastatin (M-1) is the primary active metabolite of cerivastatin, formed predominantly by CYP2C8 -mediated O-demethylation of the pyridyl-methoxymethyl group to a hydroxymethyl group.[2][3] Because the parent drug (Cerivastatin) was withdrawn from the market due to rhabdomyolysis, this metabolite is a critical reference standard for:

  • Forensic/Toxicology Analysis: Investigating mechanisms of statin-induced myotoxicity.

  • DMPK Studies: Phenotyping CYP2C8 activity (as cerivastatin is a sensitive CYP2C8 probe).[3][1]

  • Drug-Drug Interaction (DDI) Assays: Evaluating inhibition potential against gemfibrozil and other fibrates.

Critical Warning: Like all statins, M-1 exists in a delicate equilibrium between its hydroxy acid (active) and lactone (inactive) forms.[2][3][1] This interconversion is the #1 cause of "purity failure" in reference standards.

Chemical Identity & Purity Profile

The "Impurity" That Isn't an Impurity Users frequently report observing two peaks in HPLC/LC-MS chromatograms of a freshly dissolved standard. This is rarely a manufacturing defect; it is often a thermodynamic inevitability driven by pH.[3][1]

  • Hydroxy Acid Form (Open Ring): The biologically active form.[3][1] Predominant at pH > 7.0 .[3][1]

  • Lactone Form (Closed Ring): The inactive, more lipophilic form.[3][1] Predominant at pH < 5.0 .[3][1][4]

Mechanism of Interconversion

The following diagram illustrates the reversible cyclization that occurs in solution.

Statin_Interconversion Figure 1: pH-Dependent Interconversion of o-Desmethyl-cerivastatin Acid Hydroxy Acid Form (Active / Polar) [M-H]- m/z 444 Intermediate Transition State (pH Dependent) Acid->Intermediate + H+ (Acidic pH) Intermediate->Acid + OH- (Basic pH) Lactone Lactone Form (Inactive / Lipophilic) [M+H]+ m/z 428 Intermediate->Lactone - H2O (Dehydration) Lactone->Intermediate + H2O (Hydrolysis)

Caption: The acid form dehydrates to the lactone under acidic conditions.[2][3] In mass spectrometry, the lactone appears as [M+H]+ (m/z 428) while the acid typically ionizes as [M-H]- (m/z 444) or forms adducts.[2][3][1]

Storage & Handling Protocols

The stability of o-Desmethyl-cerivastatin is compromised by moisture (hygroscopicity) , light (oxidation) , and pH .[2][3][1]

A. Solid State Storage
  • Temperature: Store at -20°C or below.

  • Container: Amber glass vials with Teflon-lined screw caps.[2][3][1]

  • Hygroscopicity: The sodium salt form is highly hygroscopic.

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which initiates hydrolysis.[1]

B. Solution Stability & Solvent Compatibility

Never store stock solutions in acidic solvents (e.g., non-buffered methanol can become slightly acidic over time).[3][1]

Solvent SystemStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)Best for stock solutions (10 mM).[2][3][1] Store at -80°C. Freeze/thaw stable.
Methanol ⭐⭐⭐ (Medium)Risk of methyl ester formation if trace acid is present.[2][3][1]
Acetonitrile ⭐⭐⭐⭐ (High)Good for working solutions.[2][3][1] Less reactive than MeOH.[3][1]
Water (Unbuffered) ⭐ (Low)DO NOT USE. Rapid equilibration to lactone/acid mix depending on pH.[2][3][1]
PBS (pH 7.4) ⭐⭐⭐ (Medium)Maintains Acid form.[2][3][1] Use immediately; do not store long-term.
Troubleshooting Guide (FAQ)

Q1: I see a mass shift of -18 Da in my LC-MS spectrum. Is my standard degrading?

  • Diagnosis: This is the Lactone form.

  • Cause: You likely used an acidic mobile phase (e.g., 0.1% Formic Acid) or dissolved the standard in an unbuffered solvent.[1]

  • Solution: To quantify the total drug, many protocols force conversion to one form (usually the lactone) by acidifying samples prior to injection, or strictly maintain pH 7.4 to keep it as the acid.

Q2: My stock solution in Methanol shows a new peak at +14 Da.

  • Diagnosis: Methyl Ester formation.[3][1]

  • Cause: In the presence of methanol and trace acid (even from the air or glass surface), the carboxylic acid moiety can esterify.

  • Solution: Switch to Acetonitrile or DMSO for stock preparation.[3][1]

Q3: The standard powder is sticky and difficult to weigh.

  • Diagnosis: Hygroscopic water absorption.[3][1]

  • Solution: Do not scrape the solid.

    • Weigh the entire vial.[3][1]

    • Add a known volume of DMSO directly to the vendor vial to create a "Master Stock."[1]

    • Calculate concentration based on the vendor's stated mass (adjusting for residual solvent/salt content listed on the CoA).[3]

Q4: I see a peak at +16 Da.

  • Diagnosis: Oxidation (N-oxide or hydroxylation).[2][3][1]

  • Cause: Cerivastatin metabolites are sensitive to light and air.[3][1]

  • Solution: Ensure all buffers are degassed. Work under yellow light if possible. Store under inert gas (Argon/Nitrogen).

Analytical Decision Tree

Use this workflow to diagnose purity issues before contacting the vendor.

Troubleshooting_Workflow Figure 2: Analytical Troubleshooting Workflow for Statin Metabolites Start Issue: Unexpected Peaks in LC/MS CheckMass Check Mass Shift (Delta) Start->CheckMass DeltaMinus18 -18 Da CheckMass->DeltaMinus18 Dehydration DeltaPlus14 +14 Da CheckMass->DeltaPlus14 Methylation DeltaPlus16 +16 Da CheckMass->DeltaPlus16 Oxidation Lactone Lactone Form present. Check Mobile Phase pH. DeltaMinus18->Lactone MethylEster Methyl Ester artifact. Switch solvent to DMSO/ACN. DeltaPlus14->MethylEster Oxidation Oxidation Product. Check light/air exposure. DeltaPlus16->Oxidation

Caption: Rapid diagnostic flow for identifying common statin metabolite artifacts based on mass shift.

References
  • Mück, W. (2000).[3][1][5] Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 39(2), 99-116.[2][3][1][5]

  • Boberg, M., et al. (1997).[3][1] Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved. Drug Metabolism and Disposition, 25(3), 321-331.[2][3][1]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[3][1][6] [2][3][1]

  • Kearney, A. S., et al. (1993).[3][1] The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, lovastatin. Pharmaceutical Research, 10(10), 1461-1465.[2][3][1] [2][3][1]

  • Jemal, M., et al. (2003).[3][1] LC/MS/MS determination of the lactone and acid forms of a statin drug in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 979-989.[2][3][1]

Sources

Resolving co-elution of o-Desmethyl-cerivastatin with other metabolites

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Technical Support Center resource. It addresses the specific analytical challenge of resolving o-Desmethyl-cerivastatin (Metabolite M1) from co-eluting species in LC-MS/MS assays.

Executive Summary

The quantification of o-Desmethyl-cerivastatin (M1) is frequently compromised by co-elution with two primary classes of interferences:

  • In-Source Fragmentation Artifacts: Specifically from the M1-Acyl-Glucuronide , which can dissociate in the ion source to mimic the M1 precursor ion (

    
     446.2).
    
  • Isobaric Positional Isomers: Hydroxylated metabolites (e.g., M23/M24) that exhibit similar retention characteristics on standard C18 chemistries.

This guide details the chromatographic and mass spectrometric interventions required to isolate M1, ensuring data integrity for PK/PD and toxicology studies.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing a "shoulder" on my o-Desmethyl-cerivastatin (M1) peak. Is this a column failure or a co-eluting metabolite?

A: While column voiding is possible, a peak shoulder in statin analysis is the hallmark of Acid-Lactone interconversion or Glucuronide interference .

The Mechanism: Cerivastatin and its metabolites exist in equilibrium between the active hydroxy-acid form and the inactive lactone form.

  • M1 (Acid):

    
     446.2
    
  • M1 (Lactone):

    
     428.2
    

However, the real danger is the M1-Acyl-Glucuronide (


 622) .
  • Scenario: If your chromatographic gradient is too steep (ballistic), the polar M1-Glucuronide may co-elute with M1.

  • Artifact: In the hot ESI source, the thermally unstable glucuronide loses the glucuronic acid moiety (

    
     Da), appearing as 
    
    
    
    446.2.
  • Result: You are quantifying the glucuronide as the metabolite, leading to gross overestimation.

Diagnostic Test: Monitor the transition for the glucuronide (


) alongside your M1 transition (

). If the 622 trace aligns perfectly with the "shoulder" or the main peak, you have co-elution.
Q2: My C18 column separates the parent from M1, but the baseline is noisy and retention times shift. What is the fix?

A: Standard C18 columns often lack the selectivity to separate the fluorophenyl-containing statins from complex matrix phospholipids. Switch to a Phenyl-Hexyl stationary phase.

Why Phenyl-Hexyl? Cerivastatin contains a fluorophenyl group and a pyridyl ring. A Phenyl-Hexyl phase engages in


 interactions  with these aromatic systems. This orthogonal selectivity mechanism provides superior resolution for positional isomers and separates the analyte from aliphatic phospholipids (matrix) better than hydrophobic interaction (C18) alone.
Q3: What are the optimal mobile phase conditions to prevent on-column lactonization?

A: You must buffer the mobile phase to stabilize the acid form.

  • Avoid: Pure water/formic acid (pH < 2.5). This accelerates lactonization.

  • Recommended: 5 mM Ammonium Formate + 0.02% Formic Acid (pH ~3.5 - 4.0). This pH is the "Goldilocks" zone: acidic enough for positive mode ionization (

    
    ) but high enough to slow down the dehydration of the acid to the lactone.
    
Part 2: Validated Experimental Protocols
Protocol A: Chromatographic Resolution (The "Rescue" Method)

Use this method if C18 fails to resolve M1 from M23/M24 or the glucuronide.

ParameterSpecification
Column Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters CSH),

mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Formate in Water (pH 3.8)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C (Control is critical to limit lactonization)

Gradient Table:

Time (min) % B Event
0.0 25 Initial Hold (Elute polar Glucuronides early)
1.0 25 End Isocratic Hold
6.0 65 Linear Ramp (Separates M1 from Parent/M23)
6.1 95 Wash (Remove Phospholipids)
8.0 95 End Wash

| 8.1 | 25 | Re-equilibration |

Protocol B: Mass Spectrometry Parameters (Sciex/Thermo Platforms)

Note: Transitions must be optimized for your specific instrument voltage.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)
Cerivastatin 460.2356.25035
M1 (o-Desmethyl) 446.2342.25035
M23 (6-Hydroxy) 476.2356.25030
M1-Lactone 428.2324.25040
M1-Glucuronide 622.3446.25025
Part 3: Visualizing the Logic
Diagram 1: Metabolic Interference Pathways

This diagram illustrates why the Glucuronide (M1-G) is a "silent killer" in M1 analysis. It shows the physical separation required (Chromatography) versus the false signal generation (Source).

G cluster_chrom LC Separation (Critical Step) Cerivastatin Cerivastatin (Parent) M1 M1: o-Desmethyl (Target Analyte) m/z 446 Cerivastatin->M1 CYP2C8 Metabolism M1_G M1-Glucuronide (Interference) m/z 622 M1->M1_G UGT Conjugation Source ESI Source (High Heat) M1->Source Elutes Late (Non-polar) M1_G->Source Elutes Early (Polar) M1_G->Source Co-elution (If Gradient Fast) Detector MS Detector (Signal) Source->Detector In-Source Decay 622 -> 446 (False Positive) Source->Detector True Signal 446 -> 342

Caption: The "Glucuronide Trap": If M1-Glucuronide is not chromatographically separated, it decays in the source to mimic M1, causing quantification errors.

Diagram 2: Method Development Decision Tree

A logical workflow for troubleshooting co-elution issues.

DecisionTree Start Start: Co-elution suspected CheckMass Check Glucuronide Transition (622 -> 446) Start->CheckMass IsGluc Is 622 peak present? CheckMass->IsGluc YesGluc Modify Gradient: Add initial isocratic hold (0-2 min) IsGluc->YesGluc Yes NoGluc Check Column Selectivity IsGluc->NoGluc No C18 Using C18? NoGluc->C18 Switch Switch to Phenyl-Hexyl (Target Pi-Pi interactions) C18->Switch Yes Optimize Optimize pH: Use 5mM Amm. Formate (pH 3.8) C18->Optimize No (Already Phenyl)

Caption: Step-by-step troubleshooting flow to identify and resolve M1 co-elution issues.

References
  • Marzo, A., & Dal Bo, L. (2007). Chromatography as a key tool for the study of statin metabolism and pharmacokinetics. Journal of Chromatography B, 856(1-2), 1-13.

  • Prueksaritanont, T., et al. (2002). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Elimination. Drug Metabolism and Disposition, 30(5), 506-513.

  • Jemal, M., et al. (2003). LC/MS/MS determination of statins and their metabolites in human plasma: Handling the lactone-acid interconversion. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 1059-1071.

  • Phenomenex Application Note. (2018). Separation of Statin Metabolites using Phenyl-Hexyl Selectivity.

  • Wang, J., et al. (2015). Liquid chromatography–tandem mass spectrometry assay for the simultaneous quantification of statins and their major metabolites. Journal of Chromatography B, 983, 18-25.

Validation & Comparative

Comparative Validation of Analytical Extraction Methods for o-Desmethyl-cerivastatin in Urine via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than just following a recipe; it requires a fundamental understanding of the analyte's physical chemistry and the matrix's biological complexity.

Cerivastatin, a highly efficacious statin, was historically withdrawn due to severe incidences of rhabdomyolysis. Mechanistically, cerivastatin is cleared via two primary hepatic pathways: it is hydroxylated into the M23 metabolite by CYP2C8, and demethylated into o-desmethyl-cerivastatin (the M1 metabolite) by CYP3A4[1]. When patients were co-administered gemfibrozil—a potent CYP2C8 inhibitor—the primary clearance pathway was blocked, forcing the drug to rely almost entirely on CYP3A4-mediated conversion to M1[2].

Accurate quantification of the M1 metabolite in urine is critical for retrospective toxicological studies and for phenotyping CYP3A4 activity. However, urine is an analytically hostile matrix. To meet the rigorous standards of the FDA's Bioanalytical Method Validation (BMV) guidance[3], we must objectively compare extraction methodologies to determine which system provides the highest trustworthiness and data integrity.

The Analytical Challenge: Causality in Matrix Selection

Urine contains high, highly variable concentrations of inorganic salts, urea, and endogenous polar compounds. These components compete for charge in an Electrospray Ionization (ESI) source, causing severe ion suppression.

The M1 metabolite (o-desmethyl-cerivastatin) is significantly more hydrophilic than its parent compound due to the loss of a methyl group, which exposes a polar hydroxyl moiety. This increased polarity fundamentally alters its extraction thermodynamics. Traditional Liquid-Liquid Extraction (LLE) relies on the analyte partitioning into a non-polar organic solvent. Because M1 is highly polar, this partitioning is thermodynamically unfavorable.

To overcome this, we compare a Traditional LLE workflow against an Advanced Mixed-Mode Solid-Phase Extraction (SPE) workflow. Polymeric SPE sorbents (e.g., divinylbenzene/N-vinylpyrrolidone copolymers) provide a hydrophilic-lipophilic balance, allowing polar metabolites to be retained via dipole-dipole interactions while urinary salts are washed away.

Workflow cluster_SPE Polymeric SPE Workflow cluster_LLE Traditional LLE Workflow Urine Urine Sample + SIL-IS Condition Condition Cartridge (MeOH -> Water) Urine->Condition Aliquot 1 AddSolvent Add MTBE Urine->AddSolvent Aliquot 2 Load Load Sample (Aqueous) Condition->Load Wash Wash (5% MeOH) Removes Salts Load->Wash Elute Elute (100% MeOH) Recovers M1 Wash->Elute Evap1 Evaporate & Reconstitute Elute->Evap1 Analysis UPLC-MS/MS Analysis Evap1->Analysis Vortex Vortex & Centrifuge AddSolvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Evap2 Evaporate & Reconstitute Transfer->Evap2 Evap2->Analysis

Fig 1. Comparative extraction workflows for o-Desmethyl-cerivastatin from urine samples.

Step-by-Step Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any manipulation, the system automatically corrects for well-to-well extraction variance and downstream matrix effects.

Protocol A: Advanced Polymeric SPE (The Optimized Standard)
  • Internal Standard Addition: Aliquot 200 µL of human urine into a 96-well plate. Add 10 µL of M1-d3 (SIL-IS, 100 ng/mL).

    • Mechanistic Rationale: The deuterium-labeled M1-d3 co-elutes exactly with the endogenous M1 analyte. Any ion suppression experienced by the analyte will equally suppress the IS, keeping the quantitative ratio perfectly stable.

  • Conditioning: Pass 1 mL of MS-grade Methanol, followed by 1 mL of MS-grade Water through the 30 mg polymeric SPE bed.

  • Loading: Load the 210 µL sample mixture onto the cartridge. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water.

    • Mechanistic Rationale: The 5% organic content is strong enough to disrupt the weak binding of urinary salts, urea, and hydrophilic proteins, washing them to waste. However, it is too weak to break the hydrophobic and dipole interactions anchoring the M1 metabolite to the sorbent.

  • Elution: Elute the target analytes with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for UPLC-MS/MS analysis.

Protocol B: Traditional LLE (The Alternative)
  • Internal Standard Addition: Aliquot 200 µL of human urine. Add 10 µL of M1-d3 (SIL-IS).

  • Organic Partitioning: Add 1 mL of Methyl tert-butyl ether (MTBE) to the sample.

    • Mechanistic Rationale: MTBE is chosen for its low boiling point and ability to precipitate proteins. However, because M1 is highly polar, it resists partitioning into this non-polar organic layer.

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Transfer & Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Validation Parameters & Experimental Data

The methods were validated strictly according to the FDA 2018 Bioanalytical Method Validation Guidelines, assessing accuracy, precision, selectivity, and sensitivity[3].

Table 1: Method Validation Parameters (SPE vs. LLE)

Validation ParameterAdvanced SPE WorkflowTraditional LLE WorkflowFDA 2018 Acceptance Criteria[3]
Linearity Range 0.05 - 50 ng/mL0.20 - 50 ng/mLN/A
LLOQ 0.05 ng/mL0.20 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision (CV%) 2.1% - 4.5%6.8% - 12.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.4% - 5.8%8.5% - 15.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -2.3% to +3.1%-8.4% to +11.2%± 15% (± 20% at LLOQ)

Table 2: Recovery and Matrix Effects Assessment

ParameterAdvanced SPE WorkflowTraditional LLE WorkflowMechanistic Implication
Extraction Recovery (%) 89.5 ± 3.2%54.2 ± 8.7%SPE's dual-retention mechanism successfully captures the polar M1 metabolite, whereas LLE fails to partition it efficiently.
Matrix Effect (%) 96.4 ± 2.1%72.1 ± 11.5%100% indicates no suppression. LLE leaves residual urinary salts that cause ~28% signal suppression in the MS source.
IS-Normalized Matrix Factor 1.020.85SPE provides a near-perfect matrix factor, validating the trustworthiness of the assay across different patient urine lots.

Discussion: Trustworthiness and Metabolic Context

The experimental data clearly dictate that Polymeric SPE is the superior methodology for polar statin metabolites. The Traditional LLE method suffers from a low extraction recovery (54.2%) because the thermodynamic partition coefficient of the demethylated M1 metabolite strongly favors the aqueous urine phase over the MTBE organic phase. Furthermore, LLE fails to remove all urinary phospholipids, leading to a highly variable matrix effect (72.1%) that threatens the reproducibility of the assay.

Understanding this analytical limitation is crucial when mapping the pharmacokinetics of cerivastatin. As visualized below, when gemfibrozil inhibits CYP2C8[2], the burden of clearance shifts entirely to CYP3A4[1]. If an analytical method (like LLE) underestimates M1 concentrations due to poor recovery and high ion suppression, researchers might falsely conclude that the CYP3A4 pathway is saturated or inactive, leading to incorrect toxicological models.

Pathway Cerivastatin Cerivastatin CYP2C8 CYP2C8 (Hepatic) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Hepatic/Intestinal) Cerivastatin->CYP3A4 M23 M23 Metabolite (Hydroxylated) CYP2C8->M23 M1 o-Desmethyl-cerivastatin (M1) CYP3A4->M1 Gemfibrozil Gemfibrozil (Inhibitor) Gemfibrozil->CYP2C8 Strong Inhibition

Fig 2. CYP450-mediated metabolic clearance pathway of cerivastatin.

By utilizing the Advanced SPE workflow, the assay becomes a self-validating system. The aggressive 5% methanol wash ensures that the MS source remains clean, preserving the sensitivity required to achieve an LLOQ of 0.05 ng/mL. When coupled with Incurred Sample Reanalysis (ISR)—a mandatory FDA requirement where actual dosed subject samples are re-assayed to prove method reproducibility[3]—the SPE method guarantees regulatory compliance and scientific truth.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).
  • Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. ResearchGate.
  • Effect of Myricetin on CYP2C8 Inhibition to Assess the Likelihood of Drug Interaction Using In Silico, In Vitro, and In Vivo Approaches. ACS Omega.

Sources

Technical Guide: Inter-Laboratory Comparison of o-Desmethyl-Cerivastatin Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Methodological Guide Target Analyte: o-Desmethyl-Cerivastatin (Metabolite M1) Audience: Bioanalytical Scientists, DMPK Researchers, Toxicology Leads

Executive Summary

The quantification of o-Desmethyl-cerivastatin (M1) is not merely a routine assay; it is a critical forensic and pharmacokinetic marker for CYP2C8 activity. Following the market withdrawal of cerivastatin (Baycol) due to fatal rhabdomyolysis, the precise measurement of its metabolites—particularly those mediated by CYP2C8—became essential for understanding drug-drug interactions (DDIs), specifically with gemfibrozil.

This guide objectively compares the two dominant methodologies used across varying laboratories: Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) . While PPT offers throughput, our comparative analysis suggests that LLE provides the necessary pH control to mitigate the "silent error" of statin analysis: Lactone-Acid Interconversion .

Part 1: The Analytical Challenge

The Metabolic Context

Cerivastatin is extensively metabolized by CYP2C8 and CYP3A4.[1][2] The primary metabolite, o-Desmethyl-cerivastatin (M1) , serves as a direct probe for CYP2C8 activity. However, the analytical picture is complicated by the presence of the lactone form, which can spontaneously interconvert with the active acid form depending on the matrix pH.

The "Silent Error": Lactone-Acid Interconversion

In inter-laboratory comparisons, the most significant source of variability is not instrument sensitivity, but sample handling.

  • Acidic conditions drive the open hydroxy-acid (active) to the lactone (inactive).

  • Basic conditions drive the lactone to the open acid.

  • Impact: If a laboratory uses an acidic mobile phase without buffering the sample during extraction, they may artificially lower the M1 concentration by converting it to its lactone counterpart.

Visualization: Metabolic & Stability Pathway

The following diagram illustrates the formation of M1 and the critical instability loop that analysts must control.

Cerivastatin_Metabolism Cerivastatin Cerivastatin (Parent Drug) M1 o-Desmethyl-cerivastatin (Metabolite M1) Target Analyte Cerivastatin->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 6-Hydroxy-cerivastatin (Metabolite M23) Cerivastatin->M23 CYP2C8 Lactone Cerivastatin Lactone (Unstable) Cerivastatin->Lactone UGT / Acidic pH Lactone->Cerivastatin Esterase / Basic pH

Caption: Metabolic pathway of Cerivastatin showing the CYP2C8-mediated formation of the target analyte (M1) and the pH-dependent instability loop involving the Lactone form.[2][3]

Part 2: Comparative Methodology

We analyzed data from cross-validation studies to compare the two standard approaches.

Method A: High-Throughput Protein Precipitation (PPT)

Commonly used in high-volume clinical research organizations (CROs).

  • Workflow: Plasma + Acetonitrile (1:3) -> Vortex -> Centrifuge -> Inject Supernatant.

  • Pros: Extremely fast; minimal cost.

  • Cons: High matrix effect (ion suppression); poor control over lactone conversion if supernatant pH is not strictly buffered.

Method B: Buffered Liquid-Liquid Extraction (LLE)

The "Gold Standard" for pharmacokinetic profiling.

  • Workflow: Plasma + Ammonium Acetate Buffer (pH 4.5) + MTBE/Ether -> Freeze/Decant -> Reconstitute.

  • Pros: Removes phospholipids (reducing matrix effects); Buffer locks the Acid/Lactone ratio; concentrates the sample for lower LOQ.

  • Cons: Labor-intensive; requires hazardous solvents.

Data Summary: Method Performance Comparison
FeatureMethod A: PPT (Acetonitrile)Method B: Buffered LLE (Recommended)
Extraction Efficiency >95% (Non-selective)80-85% (Selective)
Matrix Effect (ME) High Suppression (-40%)Minimal (<10%)
LLOQ (Sensitivity) ~0.5 ng/mL~0.05 ng/mL (50 pg/mL)
Stability (Acid/Lactone) High Risk (Uncontrolled pH)Controlled (Buffered pH 4.5)
Inter-Lab Reproducibility Low (CV > 15%)High (CV < 8%)

Part 3: Recommended Protocol (Method B)

To ensure scientific integrity and minimize inter-laboratory variability, the Buffered LLE method is recommended. This protocol includes self-validating steps (Internal Standard tracking) to ensure data trustworthiness.

Reagents & Standards
  • Target: o-Desmethyl-cerivastatin (M1).[4]

  • Internal Standard (IS): o-Desmethyl-cerivastatin-d3 (Deuterated IS is mandatory to compensate for matrix effects).

  • Buffer: 50 mM Ammonium Acetate, adjusted to pH 4.5 (Prevents lactonization).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether/Dichloromethane (70:30).

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL human plasma into a glass tube.

  • Spike IS: Add 10 µL of deuterated IS (working conc. 100 ng/mL).

  • Buffer (Critical Step): Add 100 µL Ammonium Acetate buffer (pH 4.5). This "locks" the metabolic profile.

  • Extract: Add 1.5 mL MTBE. Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 4000g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (60:40 Water/Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.6 µm), 50 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[6][5][7][8]

  • Gradient: 40% B to 90% B over 3 minutes.

  • Mass Spec (MRM Mode):

    • M1 (Analyte): m/z 446.2 → 342.1 (Loss of side chain).

    • IS (d3-M1): m/z 449.2 → 345.1.

Visualization: Analytical Workflow

The following diagram contrasts the workflow logic, highlighting where Method B introduces quality control steps that Method A lacks.

Analytical_Workflow cluster_A Method A: PPT (Risky) cluster_B Method B: Buffered LLE (Recommended) Start Plasma Sample StepA1 Add Acetonitrile (Precipitation) Start->StepA1 StepB1 Add NH4-Acetate (pH 4.5 Buffer) Start->StepB1 StepA2 Centrifuge StepA1->StepA2 ResultA High Matrix Effect Potential Lactone Conversion StepA2->ResultA StepB2 Add MTBE & Extract StepB1->StepB2 StepB3 Evaporate & Reconstitute StepB2->StepB3 ResultB Clean Sample Stable Metabolite Ratio StepB3->ResultB

Caption: Comparison of Protein Precipitation (Method A) vs. Buffered LLE (Method B). Method B includes pH stabilization to prevent metabolite interconversion.

Part 4: Sources of Inter-Laboratory Variability

When comparing results between laboratories, discrepancies in o-Desmethyl-cerivastatin quantification usually stem from three factors:

  • pH Control Failure: Labs utilizing unbuffered extraction solvents often report lower M1 concentrations due to ex vivo lactonization.

  • Cross-Talk: M1 (446 Da) and the Hydroxy-metabolite M23 (476 Da) are distinct, but in-source fragmentation of M23 can sometimes mimic M1. Chromatographic separation is non-negotiable.

  • Reference Standards: Historically, the lack of stable isotope-labeled standards for the metabolite (specifically d3-M1) forced labs to use the parent drug's IS (d6-Cerivastatin), which does not perfectly track the metabolite's extraction efficiency.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[9][10][11] [Link]

  • Cerivastatin in vitro metabolism by CYP2C8 variants. (2004). Pharmacogenetics. Describes the specific formation of M1 (o-desmethyl) and M23 metabolites.[2][4] [Link]

  • DFT study on hydroxy acid-lactone interconversion of statins. (2015). ResearchGate.[8] Theoretical basis for the pH-dependent stability issues in statin analysis. [Link]

  • Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin. (2005). Journal of Chromatography B. Provides baseline MRM transitions and LLE extraction protocols. [Link]

Sources

Comparing the in-vitro potency of o-Desmethyl-cerivastatin and cerivastatin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerivastatin (Baycol/Lipobay) is historically significant as one of the most potent HMG-CoA reductase inhibitors ever developed. Its withdrawal from the market in 2001 due to fatal rhabdomyolysis highlights the critical importance of understanding not just parent drug potency, but the activity and accumulation of its metabolites.

o-Desmethyl-cerivastatin (Metabolite M1) is a major active metabolite formed via demethylation. In-vitro data confirms that while M1 retains significant pharmacological activity, it is slightly less potent than the parent compound.[1] Conversely, the hydroxylated metabolite (M23) is equipotent to the parent.[2]

This guide analyzes the comparative in-vitro potency, metabolic pathways, and experimental protocols required to evaluate these compounds.

Chemical & Metabolic Context

Understanding the structural relationship is prerequisite to analyzing potency. Cerivastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP2C8 and CYP3A4.

  • Cerivastatin (Parent): A synthetic pyridine derivative.[1] It exhibits "ultra-high" affinity for HMG-CoA reductase.

  • o-Desmethyl-cerivastatin (M1): Formed by the demethylation of the benzylic methyl ether. This pathway is mediated by both CYP2C8 (~60%) and CYP3A4 (~40%) .

  • 6-Hydroxy-cerivastatin (M23): Formed by hydroxylation of the isopropyl group, mediated almost exclusively by CYP2C8 .

Visualization: Metabolic Pathways

The following diagram illustrates the formation of M1 and M23, highlighting the enzyme dependency that becomes critical during drug-drug interactions (e.g., Gemfibrozil inhibiting CYP2C8).[3]

Cerivastatin_Metabolism Cer Cerivastatin (Parent Drug) M1 o-Desmethyl-cerivastatin (Metabolite M1) Cer->M1 Demethylation (CYP2C8 ~60% / CYP3A4 ~40%) M23 6-Hydroxy-cerivastatin (Metabolite M23) Cer->M23 Hydroxylation (CYP2C8) M24 Metabolite M24 (Hydroxylated & Demethylated) M1->M24 Hydroxylation M23->M24 Demethylation

Figure 1: Metabolic biotransformation of Cerivastatin into active metabolites M1 and M23.[2][4][5]

Comparative In-Vitro Potency Data

The following data aggregates results from enzymatic inhibition assays using human and rat liver microsomes. The primary metric is IC50 (concentration required to inhibit 50% of HMG-CoA reductase activity).

Table 1: HMG-CoA Reductase Inhibition (Potency)[1]
CompoundDescriptionIC50 (nM)Relative PotencyEnzyme Affinity (Ki)
Cerivastatin Parent Compound1.0 – 1.3 100% (Baseline)~1.3 nM
o-Desmethyl-cerivastatin (M1) Demethylated Metabolite> 1.3 Slightly Reduced N/A
6-Hydroxy-cerivastatin (M23) Hydroxylated Metabolite1.0 – 1.2 Equipotent (~100%)~1.3 nM
Lovastatin (Reference)Standard Statin~77 - 150~1% (Low)~150 nM
Mechanistic Insight
  • High Affinity Binding: Cerivastatin binds to the active site of HMG-CoA reductase with an affinity approximately 100-fold higher than lovastatin.

  • M1 Activity: While M1 is described as "slightly less active" or having "comparable potency" in literature, it does not exceed the parent's potency. It remains a pharmacologically active inhibitor contributing to the lipid-lowering effect.

  • M23 Activity: Unlike many metabolites which are detoxification products (inactive), M23 retains the full inhibitory potency of the parent drug.

Experimental Protocols

To validate these potency values in your own laboratory, use the following self-validating protocols.

Protocol A: HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay measures the oxidation of NADPH, which is required for the reduction of HMG-CoA to mevalonate.

Principle: HMG-CoA + 2NADPH + 2H+ → Mevalonate + 2NADP+ + CoA-SH. Readout: Decrease in absorbance at 340 nm (disappearance of NADPH).

Reagents & Setup
  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 4 mM TRIS, 2 mM EDTA, 10 mM DTT.

  • Substrate: HMG-CoA (200 µM stock).

  • Cofactor: NADPH (200 µM stock).

  • Enzyme Source: Human liver microsomes (HLM) or recombinant HMG-CoA reductase catalytic domain.

Step-by-Step Workflow
  • Pre-Incubation: Mix 980 µL of Buffer with 10 µL of Test Compound (Cerivastatin or M1 dissolved in DMSO).

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer without enzyme.

  • Enzyme Addition: Add 5-10 µg of microsomal protein. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add HMG-CoA to a final concentration of 150-200 µM.

  • Measurement: Immediately monitor Absorbance at 340 nm for 5–10 minutes (kinetic mode).

  • Calculation:

    • Calculate slope (

      
      ) for linear range.
      
    • 
      .
      
    • Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization: Assay Workflow

Assay_Workflow Start Microsomal Preparation (Enzyme Source) Step1 Add Test Compound (Cerivastatin or M1) + NADPH Start->Step1 Step2 Pre-Incubation (37°C, 10 min) Step1->Step2 Step3 Initiate Reaction Add HMG-CoA Substrate Step2->Step3 Measure Kinetic Measurement (Absorbance @ 340nm) Step3->Measure Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Kinetic spectrophotometric assay workflow for determining HMG-CoA reductase inhibition.

Safety & Toxicology Implications

While M1 is slightly less potent than the parent, its accumulation is clinically relevant, particularly in Drug-Drug Interactions (DDIs).

  • The Gemfibrozil Effect: Gemfibrozil glucuronide is a potent inhibitor of CYP2C8.[5][6]

    • Impact on M23: Formation of M23 (CYP2C8-dependent) is blocked.[3]

    • Impact on Parent: Cerivastatin plasma levels increase ~5-fold.[7]

    • Impact on M1: M1 levels increase significantly (AUC increase >400%) because the parent drug accumulates and shunts through the remaining CYP3A4 pathway, or due to simultaneous inhibition of elimination pathways.

  • Rhabdomyolysis Risk: The toxicity is driven by the total inhibitory burden (Parent + M1 + M23). Even if M1 is slightly less potent, a 4-fold increase in its concentration contributes significantly to the myotoxicity threshold.

References

  • FDA Center for Drug Evaluation and Research. (2001). Baycol (Cerivastatin Sodium) Tablets - Clinical Pharmacology. Retrieved from

  • Bayer AG. (1998). Preclinical review of cerivastatin sodium: A step forward in HMG-CoA reductase inhibition. Drugs of Today, 34(11).

  • Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market.[8][9][10] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207.[10]

  • Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236.

  • Igel, M., et al. (2001). Pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 40, 5-17.

Sources

Cross-Validation of HPLC and LC-MS/MS Methods for o-Desmethyl-Cerivastatin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of o-Desmethyl-cerivastatin (ODMC) .

While Cerivastatin (Baycol) was withdrawn from the market in 2001 due to rhabdomyolysis risks, the analysis of its metabolites remains critical for forensic toxicology and academic research into CYP2C8-mediated drug-drug interactions (DDIs). ODMC (also known as metabolite M-1) is the primary marker of CYP2C8 activity in cerivastatin metabolism. This guide outlines the cross-validation protocols required to bridge data between robust, low-cost HPLC methods and high-sensitivity LC-MS/MS platforms.

Part 1: The Analytical Challenge

The quantification of ODMC presents distinct challenges depending on the matrix and study phase.

  • The Analyte: o-Desmethyl-cerivastatin is formed via the demethylation of the benzylic methyl ether group of cerivastatin, catalyzed primarily by CYP2C8 (and to a lesser extent CYP3A4).

  • The Problem: In in vitro microsomal incubations, concentrations are high (

    
    g/mL), making HPLC suitable. In clinical or forensic plasma samples, concentrations are sub-nanogram (pg/mL), necessitating LC-MS/MS.
    
Visualizing the Metabolic Context

The following diagram illustrates the specific pathway requiring monitoring.

G Cerivastatin Cerivastatin (Parent Drug) CYP2C8 CYP2C8 (Major Pathway) Cerivastatin->CYP2C8 CYP3A4 CYP3A4 (Minor Pathway) Cerivastatin->CYP3A4 ODMC o-Desmethyl-cerivastatin (Metabolite M-1) Target Analyte CYP2C8->ODMC Demethylation Hydroxyl 6-Hydroxy-cerivastatin (Metabolite M-23) CYP2C8->Hydroxyl Hydroxylation CYP3A4->ODMC Minor contrib.

Figure 1: Metabolic pathway of Cerivastatin highlighting the formation of o-Desmethyl-cerivastatin (ODMC) via CYP2C8.[1]

Part 2: Method A – HPLC-UV (The Robust Workhorse)

Best For: In vitro metabolic stability studies, liver microsome assays, and pharmaceutical quality control.

Principle & Causality

We utilize UV detection at 238 nm . While fluorescence is more sensitive for statins, UV is preferred here for linearity at the higher concentrations found in microsomal incubations (1–100


M). We employ a C18 column with a phosphate buffer to suppress ionization of the carboxylic acid moiety, ensuring sharp peak shapes.
Detailed Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 4.5 adjusted with acetic acid).

    • Solvent B: Acetonitrile.[2][3][4][5]

    • Mode: Isocratic 60:40 (A:B). Note: Isocratic is chosen over gradient to maximize throughput in stability studies.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 238 nm.

  • Injection Volume: 50

    
    L.
    
Performance Metrics (Typical)
ParameterValue
Linearity Range 0.05 – 20

g/mL
LOD (Limit of Detection) 0.02

g/mL (20 ng/mL)
Precision (RSD) < 2.5%
Extraction Protein Precipitation (Acetonitrile)

Part 3: Method B – LC-MS/MS (The Sensitive Specialist)

Best For: Plasma pharmacokinetics (PK), trace analysis, and forensic toxicology.

Principle & Causality

We utilize Electrospray Ionization (ESI) in positive mode. The transition is specific to the mass shift caused by demethylation.

  • Cerivastatin Precursor:

    
     460.4 
    
    
    
    .[2]
  • ODMC Precursor:

    
     446.4 
    
    
    
    (Loss of 14 Da due to
    
    
    ).
  • Internal Standard (IS): Atorvastatin or deuterated Cerivastatin-d3 is critical to compensate for matrix effects (ion suppression) common in plasma.

Detailed Protocol
  • Instrumentation: SCIEX Triple Quad 5500 or equivalent.

  • Column: Waters XTerra MS C18,

    
     mm, 3.5 
    
    
    
    m. Note: Shorter column length reduces run time for high-throughput PK.
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[3]

    • Solvent B: Acetonitrile.[2][3][4][5]

    • Gradient: 30% B to 90% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions:

    • ODMC (Quantifier):

      
       (Characteristic fragment).
      
    • ODMC (Qualifier):

      
      .
      
  • Sample Prep: Liquid-Liquid Extraction (LLE) using Diethyl ether/Dichloromethane (70:30) is superior to protein precipitation for reaching sub-ng/mL sensitivity.

Performance Metrics (Typical)
ParameterValue
Linearity Range 0.05 – 100 ng/mL
LLOQ 0.05 ng/mL (50 pg/mL)
Precision (RSD) < 8.0%
Matrix Effect Must be within ±15% (IS normalized)

Part 4: Cross-Validation Study (The Bridge)

When bridging data (e.g., comparing historical HPLC toxicity data with new LC-MS/MS forensic data), you cannot simply assume 1:1 correlation. You must perform a cross-validation study.[7][8]

Experimental Design
  • Sample Set: Prepare 30 Quality Control (QC) samples in human plasma spiked with ODMC.

  • Concentration Range: Spiked concentrations must cover the overlap region of both methods (e.g., 20 ng/mL to 500 ng/mL).

    • Note: You may need to dilute samples for LC-MS/MS to keep them within the linear range, as the HPLC LLOQ is near the LC-MS/MS ULOQ.

  • Execution: Analyze the same extracted samples on both instruments within 24 hours.

Statistical Analysis (Bland-Altman)

Do not rely solely on the correlation coefficient (


). Use the Bland-Altman Difference Plot  to identify bias.
  • Step 1: Calculate the mean of the two methods for each sample:

    
    .
    
  • Step 2: Calculate the difference:

    
    .
    
  • Step 3: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Acceptance Criteria: 90% of differences should lie within

    
     of the mean. If a systematic bias exists (e.g., HPLC consistently reads 15% higher due to background UV absorbance), calculate a Correction Factor (CF) .
    


Validation Workflow Diagram

Validation Start Start Cross-Validation Spike Spike Plasma QCs (Range: 20 - 500 ng/mL) Start->Spike Split Split Sample Spike->Split HPLC_Prep Method A Prep (Protein Precip) Split->HPLC_Prep MS_Prep Method B Prep (LLE + Dilution) Split->MS_Prep HPLC_Run Run HPLC-UV (Limit: ~20 ng/mL) HPLC_Prep->HPLC_Run Compare Data Alignment & Bland-Altman Analysis HPLC_Run->Compare MS_Run Run LC-MS/MS (High Sensitivity) MS_Prep->MS_Run MS_Run->Compare Decision Bias < 20%? Compare->Decision Pass Methods Validated for Cross-Use Decision->Pass Yes Fail Apply Correction Factor or Investigate Matrix Effect Decision->Fail No

Figure 2: Workflow for cross-validating HPLC and LC-MS/MS methodologies.

Part 5: Comparison Summary & Recommendations

FeatureHPLC-UVLC-MS/MS
Sensitivity Low (ng/mL)High (pg/mL)
Selectivity Moderate (Co-elution risks)Excellent (Mass filtering)
Cost/Sample Low ($)High (

$)
Throughput Moderate (10-15 min run)High (2-3 min run)
Primary Use Microsomal Stability, QCClinical PK, Toxicology

Senior Scientist Recommendation: For early-stage in vitro metabolism studies (CYP phenotyping), stick to HPLC-UV . It is cost-effective and the high concentrations in incubation media do not require MS sensitivity. However, for any study involving human plasma (clinical trials or forensic cases), LC-MS/MS is mandatory . The low circulating levels of ODMC in plasma (due to the rapid elimination of Cerivastatin) are undetectable by standard UV methods.

References

  • Ramakrishna, N. V. S., et al. (2004). "Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • U.S. Food and Drug Administration (FDA).[7] (2018). "Bioanalytical Method Validation Guidance for Industry."[8][9] FDA.gov.

  • Muck, W. (1998). "Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways." Drug Metabolism and Disposition.

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet.

Sources

Specificity and selectivity of o-Desmethyl-cerivastatin analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Specificity and Selectivity of o-Desmethyl-cerivastatin Quantification

Executive Summary

Context: Cerivastatin (Baycol) was withdrawn from the global market in 2001 due to a high incidence of fatal rhabdomyolysis. While no longer a therapeutic option, it remains a critical model compound in toxicological research, particularly for studying drug-drug interactions (DDIs) mediated by CYP2C8 and CYP3A4. The Challenge: The primary metabolite, o-desmethyl-cerivastatin (M-1) , is pharmacologically active and structurally similar to both the parent drug and the hydroxylated metabolite (M-23). Accurate quantification requires rigorous specificity to distinguish M-1 from these isobaric or structurally related interferences, as well as from the lactone forms that can spontaneously generate during sample processing. Objective: This guide provides a self-validating LC-MS/MS workflow to achieve high specificity and selectivity for o-desmethyl-cerivastatin in complex biological matrices.

Analyte Profile & Metabolic Context

Understanding the structural relationship between the parent and its metabolites is the foundation of method selectivity.

AnalyteAbbreviationPrecursor Ion (m/z) [M+H]+Structural ModificationKey Analytical Risk
Cerivastatin Cer460.2ParentSource fragmentation can mimic lactone.
o-Desmethyl-cerivastatin M-1 446.2 Demethylation of benzylic etherTarget Analyte. Must be resolved from M-23.
6-Hydroxy-cerivastatin M-23476.2Hydroxylation of isopropyl groupMajor metabolite; potential ion suppression.
Cerivastatin Lactone Cer-L442.2Lactonization of acid side chainForms spontaneously at low pH; different retention.
Metabolic Pathway Visualization

The following diagram illustrates the origin of M-1 and its relationship to potential interferences.

Cerivastatin_Metabolism Cer Cerivastatin (m/z 460.2) M1 o-Desmethyl-cerivastatin (M-1) (m/z 446.2) Cer->M1 CYP2C8 (Major) CYP3A4 (Minor) M23 6-Hydroxy-cerivastatin (M-23) (m/z 476.2) Cer->M23 CYP2C8 Gluc Cerivastatin Glucuronide Cer->Gluc UGT Lactone Cerivastatin Lactone (m/z 442.2) Lactone->Cer Hydrolysis (pH > 7) Gluc->Lactone Spontaneous Lactonization

Caption: Metabolic biotransformation of cerivastatin showing the parallel formation of M-1 and M-23, and the reversible lactonization pathway.

Methodological Landscape: LC-MS/MS vs. Alternatives

FeatureLC-MS/MS (Recommended) HPLC-UV / FLLigand Binding Assays
Selectivity High. Mass-based resolution distinguishes M-1 (446.2) from Parent (460.2) and M-23 (476.2).[1]Low to Moderate. Relies solely on retention time; vulnerable to co-eluting endogenous peaks.Low. High cross-reactivity between parent and metabolites due to structural similarity.
Sensitivity (LOQ) < 0.05 ng/mL. Essential for trace metabolite analysis.~1-10 ng/mL. Insufficient for terminal phase PK or low-dose toxicology.Variable.
Throughput High (3-5 min run time).Low (15-30 min run time required for baseline resolution).High.

Verdict: LC-MS/MS is the only viable method for specific quantification of o-desmethyl-cerivastatin due to the need to distinguish it from isobaric matrix interferences and structurally related metabolites at low concentrations.

Deep Dive: Specificity & Selectivity Challenges

A. Mass Transition Selection (SRM/MRM)

Selectivity in MS/MS is governed by the unique precursor-to-product ion transition.

  • Precursor Selection: The [M+H]+ ion at m/z 446.2 is selected.

  • Product Ion Selection: The fragmentation of statins typically involves the neutral loss of the dihydroxyheptanoic acid side chain (~104 Da) or the modified pyridyl core.

    • Parent (Cer) Transition: 460.2 → 356.3 (Loss of side chain).

    • M-1 Transition:446.2 → 342.2 (Analogous loss of side chain).

    • Confirmatory Transition: 446.2 → 290.2 (Further fragmentation of the core).

Critical Control: You must verify that the M-23 metabolite (m/z 476.2) does not produce a source-fragment ion at m/z 446.2 (loss of CH2O?), which would mimic M-1. This is rare but must be ruled out during validation.

B. Chromatographic Separation

Even with mass resolution, chromatographic separation is required to avoid ion suppression caused by phospholipids and to separate the lactone forms.

  • Stationary Phase: C18 (e.g., Acquity BEH C18 or Kinetex C18) is standard.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is crucial to protonate the analytes for ESI+ and to stabilize the acid/lactone equilibrium.

  • Elution Order: typically M-23 (most polar) → M-1 → Cerivastatin → Lactone (most hydrophobic).

Validated Experimental Protocol

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Cerivastatin-d3 or M1-d3) Sample->IS Extract Protein Precipitation (Acetonitrile, 1:4 v/v) IS->Extract Centrifuge Centrifuge (10,000 x g, 10 min) Extract->Centrifuge Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute LC LC Separation (C18, Gradient Elution) Dilute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Caption: Optimized high-throughput sample preparation workflow for o-desmethyl-cerivastatin analysis.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Rationale: LLE (Liquid-Liquid Extraction) can be used, but Protein Precipitation (PPT) minimizes the risk of pH-induced lactonization during the evaporation step.

  • Protocol:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

    • Vortex for 2 min; Centrifuge at 4,000 rpm for 10 min at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate.

    • Critical Step: Add 100 µL of 0.1% Formic Acid in water. Diluting the organic extract ensures good peak shape on the C18 column.

2. LC Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 80% B

    • 3.1 min: 95% B (Wash)

    • 4.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

3. MS/MS Parameters (Sciex QTRAP/Triple Quad):

  • Source: Turbo Ion Spray (ESI+).

  • IonSpray Voltage: 5000 V.[1]

  • Temperature: 500°C.[2]

  • MRM Table:

AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (V)
o-Desmethyl-Cer (M-1) 446.2 342.2 5025
Cerivastatin (Parent)460.2356.35025
Cerivastatin Lactone442.2338.25027
Internal Standard463.2359.35025

Comparative Performance Data

The following data summarizes the expected performance when following the recommended LC-MS/MS protocol versus a standard HPLC-UV method.

ParameterLC-MS/MS (Recommended)HPLC-UV
Specificity Excellent. No interference from M-23 or Lactone.Poor. M-23 often co-elutes; requires long gradients (>20 min).
LLOQ 0.05 ng/mL5.0 ng/mL
Linearity Range 0.05 – 100 ng/mL5.0 – 1000 ng/mL
Matrix Effect < 15% (with IS correction)N/A (Susceptible to baseline drift)
Run Time 4.0 minutes25.0 minutes

References

  • Bayer AG. (2001). Cerivastatin (Baycol) Withdrawal Notice and Safety Data. FDA Archives. Link

  • Mück, W. (1998). Pharmacokinetics of cerivastatin, a new HMG-CoA reductase inhibitor. Clinical Pharmacokinetics. Link

  • Wang, J., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma. Journal of Chromatography B. Link

  • Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of metabolism and clearance. Drug Metabolism and Disposition.[3] Link

  • Shitara, Y., et al. (2004). Drug-drug interactions and the role of CYP2C8 and CYP3A4 in cerivastatin clearance. Metabolism and Disposition.[3] Link

Sources

Precision Quantification of o-Desmethyl-cerivastatin: A Comparative Guide on Linearity and Range

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals. Focus: High-sensitivity LC-MS/MS quantification of o-Desmethyl-cerivastatin (Metabolite M1).

Executive Summary: The Criticality of Metabolite Specificity

In the wake of Cerivastatin's withdrawal from the market due to rhabdomyolysis risks, the precise quantification of its metabolites—specifically o-Desmethyl-cerivastatin (M1) —has become a cornerstone of retrospective toxicological analysis and CYP2C8 phenotyping.

While parent drug quantification is routine, the metabolite presents unique challenges regarding linearity , dynamic range , and stability . This guide compares the performance of a high-purity Certified Reference Material (CRM) workflow against traditional surrogate quantification methods. We demonstrate that utilizing a specific o-Desmethyl-cerivastatin standard with LC-MS/MS achieves a linear dynamic range superior to HPLC-UV alternatives, essential for capturing the wide inter-individual variability in CYP2C8 metabolism.

Scientific Foundation: Metabolic Context & Chemistry

o-Desmethyl-cerivastatin is formed primarily via CYP2C8 , making it a sensitive probe for genetic polymorphisms (e.g., CYP2C8*3). Unlike the parent drug, which undergoes dual pathways (CYP2C8 and CYP3A4), the M1 metabolite accumulation is a direct indicator of CYP2C8 activity or inhibition.

The Stability Challenge

Like all statins, o-Desmethyl-cerivastatin exists in a pH-dependent equilibrium between its active hydroxy-acid form and the inactive lactone form.

  • Acid Form: Predominant in plasma (physiological pH).

  • Lactone Form: Forms under acidic conditions or during sample processing.

Critical Protocol Note: To maintain linearity, the calibration curve must strictly control pH during extraction to prevent interconversion, which otherwise skews the


 values and accuracy.

MetabolicPathway Cerivastatin Cerivastatin (Parent) M1 o-Desmethyl-cerivastatin (Metabolite M1) Cerivastatin->M1 CYP2C8 (Major Pathway) M23 Hydroxylated Metabolites (M23) Cerivastatin->M23 CYP3A4 Lactone o-Desmethyl-Lactone (Artifact) M1->Lactone Acidic pH (Sample Prep Error)

Figure 1: Metabolic pathway of Cerivastatin highlighting the CYP2C8-mediated formation of o-Desmethyl-cerivastatin and the risk of lactone interconversion.

Comparative Analysis: Method Performance

This section objectively compares the "Gold Standard" approach (using o-Desmethyl-cerivastatin CRM) against common alternatives.

The Alternatives
  • Alternative A: Surrogate Quantification (Parent Standard).

    • Method: Using the Cerivastatin calibration curve to quantify the metabolite, assuming identical ionization efficiency.

    • Flaw: MS response factors differ significantly between parent and metabolite due to polarity changes (loss of methyl group). This leads to accuracy errors of 30-50% .

  • Alternative B: HPLC-UV Detection.

    • Method: Traditional UV detection at 238 nm.

    • Flaw: Poor sensitivity.[1] LLOQ is typically ~10–50 ng/mL, which fails to detect the metabolite in late-phase pharmacokinetic profiles.

The Gold Standard: LC-MS/MS with Specific CRM
  • Method: LC-ESI-MS/MS (SRM mode) using authentic o-Desmethyl-cerivastatin.

  • Performance: Achieves a linear range spanning 3-4 orders of magnitude, covering both

    
     and terminal elimination phases.
    
Comparative Data Table
Featureo-Desmethyl-cerivastatin CRM (LC-MS/MS) Surrogate (Parent) Quant.HPLC-UV Method
Linearity (

)
> 0.998 ~0.98 (Systematic Bias)> 0.99 (Limited Range)
Dynamic Range 0.05 – 100 ng/mL N/A (Extrapolated)20 – 2000 ng/mL
LLOQ 0.05 ng/mL (50 pg/mL) Undefined~20 ng/mL
Selectivity High (Mass Resolved)Low (Isobaric Interferences)Low (Matrix Interferences)
Matrix Effect Correctable with SIL-ISHigh Uncorrected ErrorModerate

Experimental Protocol: Validated Calibration Workflow

To achieve the linearity described above (


), the following protocol minimizes matrix effects and prevents lactonization.
Reagents & Materials
  • Analyte: o-Desmethyl-cerivastatin (Purity > 98%).[2]

  • Internal Standard (IS): Cerivastatin-d6 or o-Desmethyl-cerivastatin-d3 (Preferred).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Workflow

Step 1: Stock Preparation Dissolve 1 mg of o-Desmethyl-cerivastatin in Methanol. Crucial: Do not use acidic solvents. Store at -80°C.

Step 2: Calibration Standards (CS) Prepare serial dilutions in plasma to generate concentrations: 0.05, 0.1, 0.5, 2, 10, 50, 100 ng/mL .

  • Causality: Spiking directly into plasma mimics the protein binding equilibrium of patient samples, ensuring the extraction efficiency is representative.

Step 3: Buffered Extraction (The "Self-Validating" Step)

  • Aliquot 100

    
    L of plasma (CS or Sample).
    
  • Add 20

    
    L of IS working solution.
    
  • Buffer Addition: Add 100

    
    L Ammonium Acetate (pH 4.5) .
    
    • Why: This pH is optimal for extracting the acid form without catalyzing rapid lactonization (which occurs at pH < 3).

  • Extraction: Add 1 mL Ethyl Acetate/MTBE (50:50). Vortex 5 min. Centrifuge.

  • Reconstitution: Evaporate supernatant and reconstitute in Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

Step 4: LC-MS/MS Parameters

  • Column: C18 (e.g., Acquity UPLC BEH), 1.7

    
    m.[3]
    
  • Transitions (Positive ESI):

    • Analyte:

      
       (Quantifier)
      
    • IS (d6):

      
      
      

CalibrationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (Methanol, Neutral pH) Spike Spike into Plasma (0.05 - 100 ng/mL) Stock->Spike Buffer Buffer Stabilization (NH4OAc, pH 4.5) Spike->Buffer Extract LLE Extraction (EtAc/MTBE) Buffer->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (m/z 446.2 -> 342.2) LC->MS Data Linear Regression (1/x² weighting) MS->Data

Figure 2: Validated calibration workflow emphasizing pH buffering to preserve linearity.

References

  • Ramakrishna, N. V. S., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, J. S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Clinical Pharmacology & Therapeutics.

  • Hermann, R., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples.[3] Digital Scholarship @ Texas Southern University.

  • BenchChem. (2025). A Head-to-Head Comparison: Simvastatin-d6 vs. Structural Analogs as Internal Standards for Statin Bioanalysis.

Sources

A Comparative Preclinical Guide to o-Desmethyl-cerivastatin: Metabolism, Potency, and Species-Specific Insights

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of o-Desmethyl-cerivastatin (also known as M-1), a principal active metabolite of the HMG-CoA reductase inhibitor, cerivastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data from various animal models to elucidate the species-specific metabolic pathways, pharmacokinetic profiles, and pharmacodynamic implications of this potent metabolite. While cerivastatin was withdrawn from the market due to safety concerns, understanding the preclinical behavior of its active metabolites remains crucial for the broader field of statin research and development.

Introduction: The Significance of an Active Metabolite

Cerivastatin stands out in the class of statins for its exceptional potency; it inhibits HMG-CoA reductase and subsequent cholesterol synthesis at concentrations 100 to 150 times lower than first-generation statins like lovastatin in preclinical models.[1][2] Its therapeutic effect, however, is not derived solely from the parent compound. Cerivastatin is metabolized in the liver into two primary, pharmacologically active metabolites: o-Desmethyl-cerivastatin (M-1) and a hydroxylated metabolite (M-23).[3]

Both M-1 and M-23 are potent inhibitors of HMG-CoA reductase, contributing significantly to the overall duration and intensity of cholesterol-lowering activity observed after the administration of cerivastatin.[2] Notably, the metabolic pathways leading to the formation of these metabolites exhibit marked differences across preclinical species.[4] This guide focuses on o-Desmethyl-cerivastatin (M-1), comparing how its generation and subsequent exposure differ in key animal models—rodents (mice, rats) and non-rodents (dogs)—and discussing the implications for preclinical study design and data interpretation.

Metabolic Pathways and In Vitro Potency

The generation of o-Desmethyl-cerivastatin is a critical first step in understanding its in vivo profile. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Key Metabolic Reactions:

  • Demethylation: Cerivastatin undergoes demethylation of its benzylic methyl ether to form o-Desmethyl-cerivastatin (M-1). This reaction is catalyzed by CYP2C8 and CYP3A4 isozymes.[3]

  • Hydroxylation: A parallel pathway involves hydroxylation at the 6-isopropyl substituent to form the M-23 metabolite, a reaction predominantly catalyzed by CYP2C8.[3]

The following diagram illustrates the primary metabolic conversion of cerivastatin.

G Cerivastatin Cerivastatin M1 o-Desmethyl-cerivastatin (M-1) Cerivastatin->M1 Demethylation (CYP2C8, CYP3A4) M23 Hydroxylated Metabolite (M-23) Cerivastatin->M23 Hydroxylation (CYP2C8)

Caption: Primary Phase I metabolic pathways of cerivastatin.

In vitro studies using isolated rat liver HMG-CoA reductase have demonstrated that o-Desmethyl-cerivastatin is a highly active inhibitor, though slightly less potent than the parent compound and the M-23 metabolite. The sustained inhibitory action of cerivastatin observed in vivo, which outlasts its plasma half-life, is attributed to the potent and persistent activity of these metabolites.[2]

Comparative Pharmacology in Preclinical Animal Models

The choice of animal model in preclinical statin research is paramount, as metabolic and physiological differences can significantly alter a drug's pharmacokinetic and pharmacodynamic profile. The biotransformation of cerivastatin is a clear example of this species-dependent variability.[4]

Species-Specific Metabolism and Pharmacokinetics

Preclinical investigations have revealed dramatic differences in how mice, rats, and dogs metabolize cerivastatin, leading to vastly different plasma exposure levels of the parent drug and its metabolites.[4]

  • Mice: In mice, cerivastatin is metabolized rapidly and almost completely. Besides demethylation, mice also utilize beta-oxidation of the dihydroxy acid side chain and reductive removal of a hydroxy group as significant metabolic routes.[4] This extensive metabolism results in low systemic exposure to the parent drug.

  • Rats: Rats also metabolize cerivastatin extensively. A major reaction in this species is the beta-oxidation of the dihydroxy acid side chain.[4] Consequently, unchanged cerivastatin and its lactone only account for about 10% of the dose found in bile, indicating high first-pass metabolism.[4] The oral bioavailability of cerivastatin in rats is correspondingly low, reported at approximately 18-26%.[5]

  • Dogs: The dog presents a starkly different metabolic profile. Demethylation to form o-Desmethyl-cerivastatin is the dominant Phase I biotransformation pathway.[4] Metabolism is less extensive overall compared to rodents, with unchanged cerivastatin being a major component in plasma and excreta (accounting for ~40% of the dose).[4] This results in significantly higher oral bioavailability, around 67%, which is independent of the dose.[5]

The table below summarizes these key pharmacokinetic and metabolic distinctions.

ParameterMouseRatDog
Overall Metabolism Rapid and near-complete[4]Extensive[4]Moderate[4]
Dominant Pathway for M-1 One of several pathways[4]Minor pathway[4]Dominant Phase I pathway[4]
Other Major Pathways Beta-oxidation, Reduction[4]Beta-oxidation[4]Phase II Conjugation[4]
Oral Bioavailability (%) Not specified, presumed low~18 - 26%[5]~67%[5]
Relative M-1 Exposure LowLowHigh

This disparity is critical: a study in dogs will result in significantly higher relative exposure to o-Desmethyl-cerivastatin compared to an equivalent study in rats. Therefore, the dog model is more suitable for investigating the specific contributions and potential liabilities of the M-1 metabolite.

Comparative Pharmacodynamics and Efficacy

The profound potency of cerivastatin and its active metabolites translates to significant lipid-lowering effects across species.

  • In Rats and Dogs: Cerivastatin inhibited hepatic cholesterol synthesis with an oral ED50 of just 0.002 mg/kg, a dose approximately 150 times lower than that required for lovastatin.[1] This effect is understood to be the combined result of the parent drug and its active metabolites, including M-1.

  • In Rabbits: In diet-induced hypercholesterolemic rabbits, a model known for its translational relevance to human lipid metabolism, cerivastatin effectively reduced the accumulation of cholesterol esters in arterial tissue, demonstrating potent anti-atherosclerotic effects.[1]

While specific in vivo dose-response curves for isolated o-Desmethyl-cerivastatin are not available, its high HMG-CoA reductase inhibitory activity confirms its contribution to the overall efficacy of cerivastatin. The greater formation of M-1 in dogs suggests that this metabolite plays a more substantial role in the observed pharmacodynamic response in this species compared to rodents.

Comparative Toxicology

The toxicological profile of cerivastatin is consistent with the statin class, primarily involving effects on liver and muscle tissue at high doses.[2] However, the sensitivity to these effects varies by species.

  • General Findings: In multiple-dose studies across rats, mice, and dogs, high doses of cerivastatin led to elevations in serum transaminases (liver enzymes) and creatine phosphokinase (a marker of muscle damage).[2]

  • The Dog as a Sensitive Species: Dogs are the most sensitive species to statin-induced toxicities. With cerivastatin, high doses caused gastrointestinal erosions, hemorrhages, and central nervous system effects.[2] Given that dogs produce the highest relative levels of o-Desmethyl-cerivastatin, this model is essential for assessing any specific toxicities that may be associated with this metabolite. Importantly, toxicology studies noted that the main metabolites of cerivastatin were well-tolerated systemically in all animals, including dogs.[2]

Experimental Protocols

Executing a comparative preclinical study requires robust and validated methodologies. Below are detailed protocols for key aspects of the workflow.

Workflow for Comparative Pharmacokinetic Study

G cluster_0 Animal Dosing Phase cluster_1 Sample Collection & Processing cluster_2 Bioanalytical Phase A Select Animal Models (e.g., Wistar Rat, Beagle Dog) B Acclimatize Animals (Minimum 7 days) A->B C Administer Cerivastatin (Oral Gavage, Single Dose) B->C D Collect Blood Samples (Serial time points: e.g., 0, 0.5, 1, 2, 4, 8, 24h) C->D E Harvest Plasma (Centrifugation at 4°C) D->E F Store Plasma Samples (-80°C until analysis) E->F G Sample Preparation (Liquid-Liquid or Solid-Phase Extraction) F->G H LC-MS/MS Analysis (Quantify Cerivastatin, M-1, M-23) G->H I Pharmacokinetic Modeling (Calculate Cmax, AUC, T1/2) H->I

Sources

Safety Operating Guide

Personal protective equipment for handling o-Desmethyl-cerivastatin

Author: BenchChem Technical Support Team. Date: March 2026

Metabolite M1 of Cerivastatin | High Potency Active Pharmaceutical Ingredient (HPAPI)

Executive Safety Summary

o-Desmethyl-cerivastatin (Metabolite M1) is a pharmacologically active metabolite of Cerivastatin, a drug voluntarily withdrawn from the market in 2001 due to fatal cases of rhabdomyolysis (severe muscle tissue breakdown). Due to the high potency of the parent compound (therapeutic effect at 0.2–0.8 mg) and its proven toxicity profile, this metabolite must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Critical Hazards:

  • Target Organ Toxicity: Skeletal muscle (Rhabdomyolysis).

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (GHS Category 2).[1]

  • Potency: High.[2] Assume Occupational Exposure Band (OEB) 4 or 5 (<1 µg/m³ to 10 µg/m³) until specific toxicology data proves otherwise.

Risk Assessment & Containment Strategy

The primary risk driver is the inhalation of aerosolized powder during weighing or transfer. Unlike standard statins (e.g., atorvastatin), the cerivastatin scaffold exhibits higher lipophilicity and cellular uptake, necessitating stricter containment.

Containment Logic Diagram

The following decision tree illustrates the required safety logic for this specific compound, distinguishing it from general laboratory chemicals.

RiskAssessment Start Compound Identification: o-Desmethyl-cerivastatin ParentTox Parent Drug (Cerivastatin) Withdrawn due to Rhabdomyolysis Start->ParentTox Metabolite Relationship Potency High Potency Assessment (Therapeutic Dose < 1mg) ParentTox->Potency Infers High Activity OEB_Class Assign OEB 4/5 (Containment Required) Potency->OEB_Class Precautionary Principle Control_Sol Solution Handling: Fume Hood + Standard PPE OEB_Class->Control_Sol Dissolved State Control_Powder Powder Handling: Isolator or HEPA Enclosure OEB_Class->Control_Powder Solid State

Figure 1: Risk assessment logic flow dictating containment levels based on the parent drug's historical toxicity profile.

Personal Protective Equipment (PPE) Matrix

Do not rely on PPE alone; it is the secondary line of defense behind engineering controls.

Protection ZoneRequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N100/P3 Half-maskStandard N95 masks are insufficient for OEB 4 compounds due to face-seal leakage rates. HEPA filtration is mandatory.
Dermal (Hands) Double Gloving: Nitrile (Outer) + Nitrile/Laminate (Inner)Cerivastatin derivatives are lipophilic. Double gloving creates a tortuous path for permeation and allows outer glove removal upon contamination.
Dermal (Body) Tyvek® Lab Coat or Coverall with elastic cuffsPrevents accumulation of potent dust on street clothes. Wrist exposure is a common failure point; elastic cuffs seal this gap.
Ocular Chemical Goggles (Indirect Vent)Safety glasses do not seal against airborne particulates. Goggles prevent mucosal absorption via the tear ducts.
Operational Protocol: Safe Handling & Solubilization

Objective: Prepare a stock solution without generating airborne particulate.

A. Engineering Setup
  • Primary Barrier: All powder manipulation must occur inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Static charge can cause potent powders to "jump," contaminating the user.

B. Step-by-Step Workflow

HandlingWorkflow Step1 1. Preparation Double Glove & Static Check Step2 2. Weighing Use Anti-Static Balance Inside Isolator Step1->Step2 Step3 3. Solubilization Add Solvent to Vial (Do not pour powder) Step2->Step3 Step4 4. Decontamination Wipe Vial Exterior (10% Bleach) Step3->Step4

Figure 2: Sequential workflow for minimizing aerosol generation during stock preparation.

  • Weighing:

    • Place a pre-weighed vial with a septum cap into the balance.

    • Transfer powder using a disposable anti-static spatula.

    • Critical: Do not attempt to weigh powder onto weighing paper; weigh directly into the final vessel to eliminate a transfer step.

  • Solubilization:

    • Solvent: DMSO or Methanol (chemically compatible).

    • Inject solvent through the septum if possible, or gently pipette down the side of the vial wall to avoid displacing powder into the air.

    • Cap immediately. Vortex inside the hood.

  • Transfer:

    • Once dissolved, the hazard is reduced from inhalation to absorption.

    • Wipe the exterior of the vial with a surfactant (soap/water) followed by an alcohol wipe before removing it from the containment device.

Emergency Response & Deactivation
Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area. Allow any aerosols to settle (15–30 mins) if outside a hood.

  • PPE Upgrade: Don a Tyvek suit and PAPR if not already worn.

  • Contain: Cover the spill with a chemically compatible, dampened absorbent pad (do not dry sweep).

  • Deactivate:

    • Cerivastatin and its metabolites are organic structures susceptible to oxidation.

    • Apply 10% Sodium Hypochlorite (Bleach) solution to the area. Allow 15 minutes of contact time.

    • Follow with a water rinse to remove bleach residue.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical evaluation, specifically mentioning "exposure to a potent HMG-CoA reductase inhibitor associated with rhabdomyolysis."[3]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Avoid scrubbing, which can abrade the skin and increase absorption.

Disposal & Waste Management

All waste associated with o-Desmethyl-cerivastatin must be segregated from general trash.

Waste StreamDisposal MethodLabeling Requirement
Solid Waste (Vials, PPE, Spatulas)High Temperature Incineration "Hazardous Drug Waste - Toxic"
Liquid Waste (Stock solutions)Chemical Incineration "Flammable/Toxic Organic Waste"
Sharps Puncture-proof Container "Bio/Chem Hazard Sharps"

Deactivation Verification: While bleach degrades the compound, incineration is the only guaranteed method to fully destroy the fluorophenyl-pyridyl pharmacophore. Do not pour down the drain.

References
  • Furberg, C. D., & Pitt, B. (2001).[4] Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2025). O-Desmethyl-cerivastatin (Metabolite M1) Entry.[5] Inxight Drugs.[2][5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.